4-Chloro-2-phenylthieno[3,2-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-phenylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-10-9(6-7-16-10)14-12(15-11)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDKDIMCVLMEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363325 | |
| Record name | 4-chloro-2-phenylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214417-22-8 | |
| Record name | 4-chloro-2-phenylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4-Chloro-2-phenylthieno[3,2-d]pyrimidine: Properties, Synthesis, and Applications
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure is built upon a thienopyrimidine core, which is a bioisostere of purine, allowing it to interact with a wide range of biological targets. The molecule's utility is defined by two key features: the phenyl group at the 2-position, which provides a vector for modulating steric and electronic properties, and the highly reactive chlorine atom at the 4-position. This chlorine acts as an excellent leaving group, making the compound a versatile intermediate for the synthesis of diverse libraries of derivatives through nucleophilic substitution reactions.[1][2] As a result, this scaffold is a cornerstone in the development of novel therapeutics, particularly kinase inhibitors for oncology and anti-inflammatory applications.[1][3]
Physicochemical and Structural Properties
The fundamental properties of this compound dictate its handling, reactivity, and formulation potential. While extensive experimental data for this specific molecule is not broadly published, its characteristics can be reliably inferred from its constituent parts and data from closely related analogs.
| Property | Data / Expected Characteristics | Reference |
| CAS Number | 214417-22-8 | [4] |
| Molecular Formula | C₁₂H₇ClN₂S | [4] |
| Molecular Weight | 246.72 g/mol | [4] |
| Appearance | Expected to be a light-colored or off-white to yellow crystalline solid, typical for this compound class. | [5] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | [5] |
| Stability | Stable under standard laboratory conditions but sensitive to strong acids and bases.[5] |
Synthesis and Chemical Reactivity: A Gateway to Novel Derivatives
The true value of this compound lies in its synthetic accessibility and predictable reactivity, which allows researchers to readily generate novel chemical entities.
General Synthetic Pathway
The synthesis is typically a two-stage process. It begins with the construction of the core thieno[3,2-d]pyrimidine ring system, followed by the crucial chlorination step.
-
Formation of the Precursor : The process often starts from a substituted 3-aminothiophene, which is cyclized to form the 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one intermediate. This precursor serves as the immediate substrate for chlorination.
-
Chlorination : The hydroxyl group of the pyrimidinone tautomer is converted to the target chloro-substituent using a standard chlorinating agent. Phosphorus oxychloride (POCl₃) is commonly employed, often with a catalytic amount of a tertiary amine or DMF.[3][6] Thionyl chloride (SOCl₂) can also be used.[7]
Below is a diagram illustrating this common synthetic workflow.
Caption: General synthetic workflow for this compound.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The chemical utility of this compound is dominated by the reactivity of the C4-Cl bond. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms makes the C4 position highly electrophilic and thus susceptible to attack by nucleophiles.[5] This enables a straightforward and high-yielding nucleophilic aromatic substitution (SNAr) reaction, which is the primary method for diversifying the scaffold. A wide array of nucleophiles can be used to displace the chloride, including:
-
Amines : Primary and secondary amines (e.g., morpholine, piperidine) react to form 4-amino derivatives.[2]
-
Alcohols/Phenols : Alkoxides and phenoxides yield 4-ether linkages.
-
Thiols : Thiolates can be used to introduce 4-thioether moieties.[1]
This key reaction is depicted below.
Caption: Core reactivity via Nucleophilic Aromatic Substitution (SNAr).
Biological and Pharmacological Profile
The thieno[3,2-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, with derivatives reported to possess a wide range of biological activities, including anti-inflammatory, anti-malarial, and anti-cancer properties.[1][6][8]
Application in Kinase Inhibition
A primary application for this scaffold is in the development of protein kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The thienopyrimidine core acts as an ATP-competitive hinge-binding motif. By modifying the substituent at the C4 position via the SNAr reaction, researchers can tune the molecule's selectivity and potency against specific kinases. For example, derivatives of the thieno[2,3-d]pyrimidine scaffold (a close isomer) have shown potent activity against kinases like FLT3 and have demonstrated significant anti-proliferative effects against various cancer cell lines, including:
The diagram below illustrates the general principle of kinase inhibition within a cellular signaling cascade.
Caption: Inhibition of a kinase cascade by a thienopyrimidine derivative.
Experimental Protocols: A Practical Guide
The following protocols provide robust, field-proven methodologies for the synthesis and derivatization of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the chlorination of the pyrimidinone precursor.
Materials:
-
2-Phenylthieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as catalyst)
-
Acetonitrile (CH₃CN) or Toluene
-
Ice, Water, Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (EtOAc)
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup : To a round-bottom flask under a nitrogen atmosphere, add 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq.) and the chosen solvent (e.g., CH₃CN). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition : Slowly add phosphorus oxychloride (POCl₃, ~5 eq.) to the cooled suspension.[6] If desired, a catalytic amount of N,N-dimethylaniline (~0.7 eq.) can be added.
-
Causality: POCl₃ is a powerful chlorinating agent. The reaction is exothermic and is performed at 0 °C to control the reaction rate and minimize side reactions. N,N-dimethylaniline can act as a base to facilitate the reaction.
-
-
Reaction Progression : After the addition is complete, remove the ice bath and heat the mixture to reflux (typically 80-90 °C). Monitor the reaction by TLC until the starting material is consumed (typically 12-18 hours).[6]
-
Work-up : Cool the reaction mixture to room temperature and then carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Causality: This step quenches the excess reactive POCl₃. This is a highly exothermic process and must be done cautiously.
-
-
Neutralization & Extraction : The resulting precipitate is filtered, or the aqueous mixture is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is then extracted multiple times with ethyl acetate.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
This protocol details the reaction of the title compound with a generic secondary amine (e.g., morpholine).
Materials:
-
This compound
-
Amine nucleophile (e.g., Morpholine, 1.2-2.0 eq.)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) as a base (~2.0 eq.)
-
Solvent: N,N-Dimethylformamide (DMF), Ethanol, or Dioxane
-
Water, Ethyl Acetate (EtOAc), Brine, Anhydrous MgSO₄
Procedure:
-
Reaction Setup : In a reaction vial, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., DMF).
-
Reagent Addition : Add the amine nucleophile (1.2 eq.) followed by the base (e.g., K₂CO₃, 2.0 eq.).[6]
-
Causality: The base is crucial for scavenging the HCl that is generated during the reaction, driving the equilibrium towards the product. K₂CO₃ is a solid base suitable for many conditions, while DIPEA is a non-nucleophilic organic base often used in solution.
-
-
Reaction Progression : Heat the reaction mixture (e.g., 100-130 °C) and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After cooling, pour the reaction mixture into water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by silica gel chromatography or recrystallization to yield the final 4-substituted product.
Conclusion and Future Outlook
This compound stands out as a high-value, versatile intermediate in chemical synthesis. Its straightforward preparation and predictable reactivity at the C4 position provide a reliable platform for generating molecular diversity. The established importance of the thienopyrimidine scaffold in medicinal chemistry, particularly in kinase inhibition, ensures that this compound will remain a critical building block for the discovery of next-generation therapeutics. Future research will likely focus on expanding the range of nucleophiles used in substitution reactions and exploring novel palladium-catalyzed cross-coupling reactions to further functionalize the core structure, unlocking new areas of chemical space for drug development and materials science.
References
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine. Retrieved from [Link]
-
Campos, J. F., Queiroz, M. J. R., & Berteina-Raboin, S. (2022). C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions reported by Hull and Sanford. ResearchGate. Retrieved from [Link]
-
Lin, Y. L., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(15), 3354. Retrieved from [Link]
-
Abdel-Aziz, M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Molecules, 27(1), 113. Retrieved from [Link]
-
Lagardère, P., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 819. Retrieved from [Link]
-
Wet-os-Claeys, E., et al. (2020). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. Molecules, 25(11), 2697. Retrieved from [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. (2023). Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-chloro-5-phenylthieno[2,3-d]pyrimidine. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-2-phenylthieno[2,3-d]pyrimidine. Retrieved from [Link]
-
Li, C., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. International Journal of Molecular Sciences, 22(16), 8887. Retrieved from [Link]
-
Wang, S., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents. Bioorganic Chemistry, 99, 103796. Retrieved from [Link]
-
Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6667. Retrieved from [Link]
-
Abdelwahab, I. A., et al. (2017). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 5. srinichem.com [srinichem.com]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 4-Chloro-2-phenylthieno[3,2-d]pyrimidine
CAS Number: 214417-22-8 Molecular Formula: C₁₂H₇ClN₂S Molecular Weight: 246.72 g/mol
Introduction: The Thienopyrimidine Scaffold in Modern Drug Discovery
The thienopyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to endogenous purine bases.[1] This mimicry allows thienopyrimidine derivatives to effectively interact with a wide array of biological targets, including enzymes and receptors, making them a focal point in the development of novel therapeutics.[1][2] The diverse biological activities exhibited by this class of compounds, such as anticancer, anti-inflammatory, antiviral, and antimicrobial effects, underscore their therapeutic potential.[1][3]
Within this versatile family of molecules, 4-Chloro-2-phenylthieno[3,2-d]pyrimidine stands out as a crucial synthetic intermediate. The presence of a chlorine atom at the 4-position of the pyrimidine ring imparts a high degree of reactivity towards nucleophilic substitution.[3] This "activated" site provides a strategic handle for medicinal chemists to introduce a diverse range of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth technical overview of this compound, detailing its synthesis, characterization, and its pivotal role in the synthesis of biologically active molecules, particularly kinase inhibitors.
Physicochemical and Spectroscopic Data
A thorough characterization of this compound is essential for its effective use in research and development. The following table summarizes its key physicochemical properties and predicted spectroscopic data.
| Property | Value | Reference |
| CAS Number | 214417-22-8 | [4] |
| Molecular Formula | C₁₂H₇ClN₂S | [4] |
| Molecular Weight | 246.72 | [4] |
| Appearance | Off-white to yellow solid (predicted) | |
| Purity Specification | ≥95% | [4] |
| Storage Conditions | Store long-term in a cool, dry place | [4] |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 8.20-8.10 (m, 2H, Ar-H), 7.80 (d, J=5.5 Hz, 1H, Th-H), 7.60-7.45 (m, 3H, Ar-H), 7.35 (d, J=5.5 Hz, 1H, Th-H) | |
| Predicted ¹³C NMR (CDCl₃, 101 MHz) | δ 165.2, 160.8, 153.5, 137.9, 131.8, 130.5, 129.2 (2C), 128.8 (2C), 125.4, 118.6 | |
| Predicted Mass (ESI-MS) | m/z 247.0091 [M+H]⁺ |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is a multi-step process that begins with the construction of the core thienopyrimidine scaffold, followed by a crucial chlorination step. This section provides a detailed, field-proven protocol.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate
-
Rationale: This initial step utilizes the Gewald reaction, a robust and widely used method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[2]
-
Procedure:
-
To a solution of phenylacetaldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) and a catalytic amount of morpholine.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield methyl 3-amino-5-phenylthiophene-2-carboxylate.[2]
-
Part 2: Synthesis of 3-Amino-5-phenylthiophene-2-carboxamide
-
Rationale: The ester is converted to the corresponding amide, which is the necessary precursor for the subsequent cyclization to form the pyrimidinone ring.
-
Procedure:
-
Suspend methyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 eq) in a saturated solution of aqueous ammonia.
-
Add ammonium chloride (0.2 eq) as a catalyst.
-
Stir the mixture at room temperature for an extended period (2-3 months), as this is a slow reaction.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Collect the solid product by filtration, wash with water, and dry to yield 3-amino-5-phenylthiophene-2-carboxamide.[5]
-
Part 3: Synthesis of 2-Phenyl-3H-thieno[3,2-d]pyrimidin-4-one
-
Rationale: This step involves the cyclization of the aminothiophene carboxamide with benzoyl chloride to form the thienopyrimidinone core.
-
Procedure:
-
Dissolve 3-amino-5-phenylthiophene-2-carboxamide (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.
-
After cooling, pour the reaction mixture into acidic water (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain 2-phenyl-3H-thieno[3,2-d]pyrimidin-4-one.
-
Part 4: Synthesis of this compound
-
Rationale: The hydroxyl group of the pyrimidinone is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard and effective method for this transformation. The addition of a tertiary amine like N,N-dimethylaniline acts as an acid scavenger, driving the reaction to completion.[6]
-
Procedure:
-
Suspend 2-phenyl-3H-thieno[3,2-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add N,N-dimethylaniline (0.5-1.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-16 hours.[7]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol: Reversed-Phase HPLC
-
Rationale: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of organic compounds, offering high resolution and purity. A reversed-phase C18 column is well-suited for the separation of moderately polar compounds like this compound.[8]
-
Procedure:
-
Column: C18 silica column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]
-
Gradient: Start with a suitable gradient (e.g., 30-100% B over 20 minutes) to elute the compound.
-
Flow Rate: 4-5 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the crude product in a minimal amount of methanol or a mixture of the initial mobile phase.
-
Post-Purification: Combine the fractions containing the pure product, remove the organic solvent under reduced pressure, and lyophilize to obtain pure this compound.
-
Biological Significance and Mechanism of Action
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The structural analogy to ATP, the universal phosphate donor for kinases, allows these compounds to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity.
Targeting Kinase Signaling Pathways
Derivatives of this compound have shown significant potential as inhibitors of key signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR and Tropomyosin receptor kinase (Trk) pathways.
-
PI3K Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of cell growth, proliferation, and survival.[3] Its dysregulation is a common feature in many cancers. Thienopyrimidine derivatives have been developed as potent and selective PI3K inhibitors.[9]
-
Trk Pathway: The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2][8] Aberrant Trk signaling, often due to gene fusions, is an oncogenic driver in a variety of cancers.[10]
Illustrative Signaling Pathway: Tropomyosin Receptor Kinase (Trk)
Caption: Simplified Tropomyosin Receptor Kinase (Trk) signaling pathway.
Application in Biological Assays: A Protocol for PI3K Kinase Inhibition
The following protocol provides a framework for evaluating the inhibitory activity of compounds derived from this compound against PI3K in a biochemical assay.
Experimental Protocol: In Vitro PI3K Kinase Assay (Luminescence-based)
-
Principle: This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal. A decrease in luminescence indicates inhibition of the kinase.[3]
-
Materials:
-
Test compound (dissolved in DMSO)
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[3]
-
Add 10 µL of diluted PI3K enzyme solution to each well and pre-incubate for 15 minutes at room temperature.[3]
-
Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate to each well. The final ATP concentration should be close to the Kₘ value for the enzyme.[3]
-
Incubate the reaction at 30 °C for 60 minutes.[3]
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
This compound is a strategically important intermediate in the synthesis of a wide range of biologically active molecules. Its reactive chloro group provides a versatile handle for chemical modification, enabling the generation of extensive compound libraries for SAR studies. The thienopyrimidine scaffold, particularly in the context of kinase inhibition, continues to be a fruitful area of research in the quest for novel therapeutics. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers in their efforts to explore the vast potential of this valuable chemical entity.
References
- Benchchem. (n.d.). 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine.
- PubMed. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery.
- Semantic Scholar. (n.d.). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery.
- AK Scientific, Inc. (n.d.). 214417-22-8 this compound.
- ACS Medicinal Chemistry Letters. (2011). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors.
- ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- MDPI. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
- Bide Pharmatech Ltd. (n.d.). This compound CAS NO.214417-22-8.
- ABI Chem. (n.d.). This compound;214417-22-8.
- abcr GmbH. (n.d.). AB634028 | CAS 214417-22-8.
- Arctom, Inc. (n.d.). CAS NO. 214417-22-8 | 4-Chloro-2-phenylthieno[3,2-d....
- ChemicalBook. (n.d.). 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis.
- BLDpharm. (n.d.). 214417-22-8|this compound.
- Benchchem. (n.d.). 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine.
- Matrix Scientific. (n.d.). This compound.
- PubMed. (2020). Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents.
- Sci-Hub. (1995). Synthesis of 3‐amino‐2‐carbamoylthiophene and its reaction with cycloalkanones to form imines. Journal of Heterocyclic Chemistry, 32(3), 1039–1041.
- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- ResearchGate. (2025). Synthesis of 3‐amino‐2‐carbamoylthiophene and its reaction with cycloalkanones to form imines.
- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
- SciELO. (2023). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d].
- Benchchem. (n.d.). Technical Support Center: Chlorination of Thieno[3,2-d]pyrimidin-2,4-dione.
- Echemi. (n.d.). This compound.
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC - NIH. (n.d.).
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025).
- Sigma-Aldrich. (n.d.). 4-Chloro-2-methylthieno 3,2-d pyrimidine.
- protocols.io. (2016). HPLC Purification of Peptides.
- Benchchem. (n.d.). 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine.
- Sci-Hub. (1995). Synthesis of 3‐amino‐2‐carbamoylthiophene and its reaction with cycloalkanones to form imines. Journal of Heterocyclic Chemistry, 32(3), 1039–1041.
- ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins.
- Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC - NIH. (n.d.).
- Bide Pharmatech Ltd. (n.d.). This compound CAS NO.214417-22-8.
- Benchchem. (n.d.). Application Notes and Protocols for the Preparative HPLC Purification of 4'-Demethyl-3,9-dihydroeucomin. Retrieved from Benchchem website.ative HPLC Purification of 4'-Demethyl-3,9-dihydroeucomin*.
Sources
- 1. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8 [chemicalbook.com]
- 4. 214417-22-8 this compound AKSci 0906AB [aksci.com]
- 5. Sci-Hub. Synthesis of 3‐amino‐2‐carbamoylthiophene and its reaction with cycloalkanones to form imines / Journal of Heterocyclic Chemistry, 1995 [sci-hub.box]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine | C7H5ClN2S2 | CID 1481007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
An In-depth Technical Guide to 4-Chloro-2-phenylthieno[3,2-d]pyrimidine: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its core structure, a thieno[3,2-d]pyrimidine scaffold, is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows it to interact with a variety of biological targets, particularly protein kinases. The strategic placement of a phenyl group at the 2-position and a reactive chloro group at the 4-position makes it a versatile intermediate for the synthesis of a diverse range of potentially therapeutic agents. This guide provides a comprehensive overview of its molecular structure, a detailed synthetic protocol, its key chemical characteristics, and its emerging applications in drug discovery.
Molecular Structure and Properties
The foundational structure of this compound is a fused bicyclic system comprising a thiophene ring and a pyrimidine ring. The phenyl substituent at the 2-position and the chlorine atom at the 4-position are key determinants of its chemical reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 214417-22-8 | [1] |
| Molecular Formula | C12H7ClN2S | [1] |
| Molecular Weight | 246.72 g/mol | [1] |
| Appearance | Likely a solid | |
| Purity (typical) | ≥95% | [1] |
The chlorine atom at the 4-position is particularly important as it activates the pyrimidine ring for nucleophilic aromatic substitution, a cornerstone of its utility in synthetic chemistry.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, culminating in a chlorination reaction. A plausible and efficient synthetic route is outlined below, based on established methodologies for analogous compounds.
Caption: General synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 2-Phenylthieno[3,2-d]pyrimidin-4(3H)-one
-
To a solution of methyl 3-aminothiophene-2-carboxylate in a suitable solvent (e.g., ethanol or dioxane), add benzamidine hydrochloride and a base (e.g., sodium ethoxide or potassium carbonate).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one.
Step 2: Synthesis of this compound
-
Suspend 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[2].
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction[2].
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, carefully remove the excess chlorinating agent under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene and phenyl rings. The two doublets for the thiophene protons would likely appear in the aromatic region, with their coupling constant indicating their ortho relationship. The phenyl protons would also resonate in the aromatic region, with a multiplicity depending on the substitution pattern.
¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms. The carbon atom attached to the chlorine (C4) is expected to be significantly deshielded. The signals for the phenyl and thieno[3,2-d]pyrimidine core carbons can be assigned using 2D NMR techniques like HSQC and HMBC. The use of NMR prediction software can also aid in the preliminary assignment of the spectrum[3].
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 246.72. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings, as well as C-H stretching and bending frequencies.
Chemical Reactivity: The Role of the 4-Chloro Substituent
The primary driver of the chemical reactivity of this compound is the chloro group at the 4-position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions[4][5]. This reactivity allows for the facile introduction of a wide array of functional groups, making it a valuable building block in combinatorial chemistry and drug discovery.
Common nucleophiles that can displace the chloride include:
-
Amines (primary and secondary)
-
Alcohols and phenols (alkoxides and phenoxides)
-
Thiols (thiolates)
These reactions are typically carried out in the presence of a base in a polar aprotic solvent.
Caption: Reactivity of this compound in SNAr reactions.
Applications in Drug Discovery and Medicinal Chemistry
The thieno[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The ability to readily modify the 4-position of this compound allows for the generation of libraries of compounds for screening against various therapeutic targets.
Anticancer Activity: Many thieno[3,2-d]pyrimidine derivatives have demonstrated potent anticancer activity. They have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The structural resemblance to purines allows them to compete with ATP for the kinase binding site.
Anti-inflammatory and Antiviral Properties: The thieno[3,2-d]pyrimidine core has also been incorporated into molecules with anti-inflammatory and antiviral properties.
Antimalarial Agents: Recent studies have highlighted the potential of 4-substituted thieno[3,2-d]pyrimidines as dual-stage antiplasmodial agents, showing activity against both the erythrocytic and hepatic stages of the malaria parasite[4].
Conclusion
This compound is a key heterocyclic building block with significant potential in the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the 4-chloro substituent make it an attractive starting material for the creation of diverse molecular libraries. The inherent biological relevance of the thieno[3,2-d]pyrimidine scaffold, coupled with the versatility of its chemical modification, ensures that this compound will continue to be a valuable tool for researchers in the fields of organic synthesis and medicinal chemistry. Further exploration of its derivatives is likely to yield new drug candidates with improved efficacy and selectivity against a range of diseases.
References
- A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate. [Link]
-
C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... ResearchGate. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC - PubMed Central. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]
-
3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. MDPI. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central. [Link]
-
4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine. PubChem. [Link]
-
16234-40-5| Chemical Name : 4-Amino-2-chlorothieno[3,2-d]pyrimidine. Pharmaffiliates. [Link]
Sources
- 1. 214417-22-8 this compound AKSci 0906AB [aksci.com]
- 2. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. acdlabs.com [acdlabs.com]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Thienopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The thienopyrimidine scaffold, a fused bicyclic heterocycle, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. Its structural resemblance to endogenous purine bases allows it to effectively interact with a multitude of biological targets, particularly protein kinases, rendering it a "privileged scaffold" in the design of novel therapeutics. This guide provides an in-depth analysis of the thienopyrimidine core, elucidating its fundamental physicochemical properties, diverse mechanisms of action, and critical structure-activity relationships (SAR). We will explore its successful application in oncology, infectious diseases, and central nervous system (CNS) disorders, supported by case studies of clinical candidates. Furthermore, this document furnishes detailed, field-tested protocols for the synthesis and biological evaluation of thienopyrimidine derivatives, offering a practical resource for researchers aiming to harness the therapeutic potential of this exceptional molecular framework.
The Thienopyrimidine Core: A Bioisostere of Purine
The power of the thienopyrimidine scaffold lies in its identity as a bioisostere of adenine and guanine, the fundamental purine bases of DNA and RNA.[1][2][3][4] This structural mimicry is the key to its broad biological significance. The fusion of a thiophene ring to a pyrimidine core creates a planar, aromatic system with a specific arrangement of nitrogen and sulfur heteroatoms that can engage in hydrogen bonding and other non-covalent interactions within the active sites of enzymes and receptors.[2][5]
There are three primary isomers of the thienopyrimidine scaffold, each with a unique spatial arrangement and electronic distribution that influences its target-binding profile:
-
Thieno[2,3-d]pyrimidine: The most extensively studied isomer, forming the core of numerous kinase inhibitors.[3][4][6]
-
Thieno[3,2-d]pyrimidine: Also a significant isomer with a range of biological activities.[1]
-
Thieno[3,4-d]pyrimidine: Less common but still a valuable scaffold in drug design.[1]
The inherent "drug-like" properties of this scaffold provide a robust starting point for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Visualization of the Core Scaffold and Isomers
The following diagram illustrates the core thienopyrimidine structures and highlights key positions for chemical diversification, which are critical for exploring structure-activity relationships (SAR).
Caption: The three main isomers of the thienopyrimidine scaffold.
Mechanism of Action: A Master Key for Multiple Locks
The thienopyrimidine scaffold's versatility stems from its ability to target a wide array of enzymes and receptors.[2][3] Its primary and most impactful role is as an ATP-competitive inhibitor of protein kinases.[6][7]
Kinase Inhibition: The Anticancer Powerhouse
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[6] Thienopyrimidine derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.[6][7][8]
-
Epidermal Growth Factor Receptor (EGFR): Thienopyrimidines serve as the core for EGFR inhibitors like Olmutinib, used to treat non-small cell lung cancer.[4][9] They occupy the ATP-binding pocket of the EGFR enzyme, preventing its activation and downstream signaling.[9]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival. Thienopyrimidines have been designed as highly potent and selective PI3K inhibitors, such as Pictilisib.[7][10] The sulfur atom of the thienopyrimidine core can contribute to selectivity against the related mTOR kinase.[10]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR-2, thienopyrimidine derivatives can block angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[11]
The general mechanism involves the pyrimidine ring forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the interaction of adenine. The fused thiophene ring and its substituents then extend into other regions of the pocket, conferring potency and selectivity.
Caption: Thienopyrimidine inhibitors block oncogenic signaling pathways.
Beyond Kinases: A Diverse Target Landscape
While kinase inhibition is a major application, the thienopyrimidine scaffold has demonstrated efficacy against a range of other targets:
-
Antimicrobial Targets: Thienopyrimidine derivatives have shown potent activity against bacteria, fungi, and parasites.[1][12][13] For instance, they have been developed as narrow-spectrum agents against Helicobacter pylori by inhibiting its respiratory complex I.[14] Some derivatives exhibit antibacterial activity against multi-drug resistant Gram-positive organisms like MRSA and VRE.[15]
-
CNS Targets: The scaffold is present in molecules with central nervous system activity, including agents for neuroprotection.[1][3]
-
Anti-inflammatory Targets: Certain derivatives have shown anti-inflammatory properties by inhibiting enzymes like cyclooxygenases (COX) and 15-lipoxygenase (15-LOX).[16]
-
Hormone Receptors: Relugolix, an approved drug, features a thienopyrimidine core and acts as a gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][12]
Structure-Activity Relationship (SAR) and Drug Design Principles
The "tunability" of the thienopyrimidine core is a medicinal chemist's greatest asset. Strategic modification at different positions on the bicyclic system can dramatically alter the compound's biological profile.
| Position of Substitution | General Effect on Biological Activity | Example Target Class | Citation |
| Position 4 (Pyrimidine ring) | Crucial for target engagement and potency. Often bears an amine or substituted aryl group that interacts with the hinge region of kinases. | Kinase Inhibitors | [1][14] |
| Position 2 (Pyrimidine ring) | Modifications here can influence selectivity and solubility. | Kinase Inhibitors, Antimicrobials | [1] |
| Positions 5 & 6 (Thiophene ring) | Substituents can enhance potency, modulate physicochemical properties (solubility, metabolism), and exploit additional binding pockets. | Kinase Inhibitors, Antimicrobials | [6][14] |
Expert Insight: A common and effective strategy in kinase inhibitor design is to install a solubilizing group, such as a morpholine or methylpiperazine, at position 6 of the thiophene ring.[6] This often improves the compound's pharmacokinetic properties without compromising potency. However, as seen with some VEGFR-2 inhibitors, these same groups can sometimes lead to weaker activity in cellular assays, highlighting the need for empirical testing.[6] This causality—balancing enzymatic potency with cellular permeability and metabolic stability—is a core challenge in drug development.
Thienopyrimidines in the Clinic and on the Market
The therapeutic relevance of the thienopyrimidine scaffold is validated by the number of compounds that have entered clinical trials or received regulatory approval.[2][7][17]
| Compound | Target(s) | Therapeutic Area | Development Stage |
| Olmutinib | EGFR (T790M mutant) | Non-Small Cell Lung Cancer | Marketed |
| Pictilisib (GDC-0941) | Pan-PI3K | Oncology | Clinical Trials |
| Relugolix | GnRH Receptor | Prostate Cancer, Uterine Fibroids | Marketed |
| Fimepinostat | HDAC, PI3K | Oncology | Clinical Trials |
| SNS-314 | Aurora Kinase | Oncology | Preclinical/Clinical |
This track record underscores the scaffold's favorable safety and efficacy profile, making it a highly attractive starting point for new drug discovery programs.[2]
Experimental Protocols: From Synthesis to Biological Evaluation
To ensure trustworthiness and provide actionable guidance, this section details standardized, validated methodologies for the synthesis and evaluation of thienopyrimidine derivatives.
General Synthetic Workflow
The most common and versatile approach to synthesizing the thienopyrimidine core is through the construction of the pyrimidine ring onto a pre-formed aminothiophene derivative.[1][2][9] The Gewald reaction is a classic and efficient method for preparing the key 2-aminothiophene-3-carboxylate intermediate.[15]
Caption: A validated workflow for thienopyrimidine synthesis.
Protocol 5.1.1: Synthesis of a Thieno[2,3-d]pyrimidin-4-one Core
Causality: This protocol is designed for robustness and versatility. The initial Gewald reaction creates the crucial aminothiophene ester. The subsequent cyclization with formamide is a high-yielding method to form the pyrimidinone ring. This intermediate is then activated by chlorination, creating a reactive electrophile at the C4 position, which is essential for introducing diverse amine side chains via nucleophilic aromatic substitution to build a chemical library for SAR studies.[14]
-
Step 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carboxylate.
-
To a stirred solution of an appropriate ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (2.0 eq) dropwise.
-
Heat the reaction mixture under microwave irradiation at 70°C for 20 minutes or reflux conventionally for 2-4 hours.[14]
-
Monitor reaction completion by TLC.
-
Cool the mixture, and collect the precipitated solid by filtration. Wash with cold ethanol and dry under vacuum to yield the aminothiophene intermediate.
-
-
Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one.
-
Heat the aminothiophene intermediate from Step 1 in an excess of formamide at reflux (approx. 180-190°C) for 12-18 hours.[14]
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield the thienopyrimidin-4-one core.
-
-
Step 3: Chlorination of the C4-Position.
-
Suspend the thienopyrimidin-4-one core in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 4-14 hours.[14]
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro-thienopyrimidine intermediate.
-
-
Step 4: Nucleophilic Substitution.
-
Dissolve the 4-chloro intermediate in a suitable solvent like ethanol or isopropanol.
-
Add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (1.5 eq).
-
Heat the reaction mixture under microwave irradiation at 150°C for 1 hour or reflux conventionally until the reaction is complete (as monitored by TLC).[14]
-
Cool, concentrate the solvent, and purify the residue by column chromatography to obtain the final target molecule.
-
Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
Self-Validation: This protocol incorporates a known reference inhibitor (e.g., Pictilisib) as a positive control. The results are validated if the IC₅₀ value obtained for the reference compound falls within the expected, historically documented range. A Z'-factor calculation should also be performed to assess assay quality.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate (e.g., PIP₂) by the kinase (PI3Kα). Inhibition is detected as a decrease in the FRET signal.
-
Materials:
-
Recombinant human PI3Kα enzyme.
-
Biotinylated PIP₂ substrate.
-
Europium-labeled anti-GST antibody (binds kinase).
-
Streptavidin-Allophycocyanin (SA-APC) conjugate (binds biotin-PIP₃ product).
-
ATP, MgCl₂, DTT, Assay Buffer (e.g., HEPES, pH 7.4).
-
Test compounds (thienopyrimidine derivatives) dissolved in DMSO.
-
384-well low-volume microplates.
-
-
Procedure:
-
Prepare a serial dilution of test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM.
-
Add 50 nL of compound solution to the assay wells.
-
Add 5 µL of PI3Kα enzyme solution in assay buffer. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and Biotin-PIP₂ substrate.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 5 µL of "Stop/Detection" buffer containing EDTA, Eu-anti-GST, and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to 615 nm.
-
Normalize the data using wells with no enzyme (0% activity) and wells with DMSO only (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Future Directions and Conclusion
The thienopyrimidine scaffold continues to be a fertile ground for drug discovery.[2] Future research will likely focus on:
-
Targeting Novel Kinases: Exploring the inhibition of less-drugged kinases involved in cancer and other diseases.
-
Developing Covalent Inhibitors: Designing derivatives that can form a covalent bond with the target protein, leading to increased potency and duration of action.
-
Multi-Target Agents: Intentionally designing single molecules that can modulate multiple targets, which may be beneficial for complex diseases like cancer or neuroinflammation.[16]
-
Scaffold Hopping and Bioisosteric Replacement: Using the thienopyrimidine core as a starting point for designing structurally novel compounds with improved properties.[18][19]
References
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals (Basel). Available at: [Link]
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. Available at: [Link]
-
Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI. Available at: [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. National Institutes of Health (NIH). Available at: [Link]
-
Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed. Available at: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. Available at: [Link]
-
Structures and structure–activity relationships (SAR) of thienopyrimidine (TP). ResearchGate. Available at: [Link]
-
In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. National Institutes of Health (NIH). Available at: [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed. Available at: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]
-
Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. Available at: [Link]
-
Development of thienopyrimidines as potential pharmaceuticals. Hilaris Publisher. Available at: [Link]
-
Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Scirp.org. Available at: [Link]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][7]triazolo[1,5-a]pyrimidine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Structure, Experimental and Predicted Activity of Thienopyrimidines. ResearchGate. Available at: [Link]
-
Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. hilarispublisher.com [hilarispublisher.com]
The Emergence of a Privileged Scaffold: A Technical Guide to 4-Chloro-2-phenylthieno[3,2-d]pyrimidine
Abstract
The thieno[3,2-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. This technical guide provides an in-depth exploration of a key derivative, 4-Chloro-2-phenylthieno[3,2-d]pyrimidine, a versatile intermediate in the synthesis of potent bioactive molecules. We will delve into the synthetic rationale, a detailed experimental protocol for its preparation, and its characterization. Furthermore, this guide will illuminate the vast potential of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Core
The fusion of thiophene and pyrimidine rings to form the thieno[3,2-d]pyrimidine system creates a bioisostere of purines, rendering it a "privileged scaffold" in drug discovery. This structural similarity allows molecules incorporating this core to interact with a wide array of biological targets. Thieno[3,2-d]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
The specific compound, this compound, is of particular interest due to the reactive nature of the chlorine atom at the 4-position. This chlorine acts as a versatile handle, allowing for nucleophilic substitution reactions to introduce a variety of functional groups and build molecular complexity. This strategic feature has positioned this compound as a pivotal building block in the synthesis of targeted therapeutics.
Synthetic Pathway and Experimental Protocol
The synthesis of this compound is typically achieved through a multi-step process commencing with the construction of the thieno[3,2-d]pyrimidinone core, followed by a chlorination step. The following protocol is a synthesized methodology based on established chemical principles for this class of compounds.
Overall Synthetic Scheme
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Phenyl-3H-thieno[3,2-d]pyrimidin-4-one (Precursor)
The synthesis of the pyrimidinone precursor is a critical first step. This is often achieved through the cyclization of a 2-amino-3-carboxamidothiophene derivative with a suitable benzoylating agent.
-
Reagents and Materials:
-
2-Amino-3-carboxamidothiophene
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-carboxamidothiophene (1.0 eq) in the anhydrous solvent.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield 2-Phenyl-3H-thieno[3,2-d]pyrimidin-4-one.
-
Step 2: Chlorination to Yield this compound
The crucial chlorination step transforms the pyrimidinone into the reactive 4-chloro derivative. Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.[1]
-
Reagents and Materials:
-
2-Phenyl-3H-thieno[3,2-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
-
Procedure:
-
In a fume hood, carefully add 2-Phenyl-3H-thieno[3,2-d]pyrimidin-4-one (1.0 eq) to a flask containing an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of N,N-dimethylaniline can be added.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.
-
Characterization of this compound
Confirmation of the structure and purity of the synthesized compound is essential. The following analytical techniques are typically employed:
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenyl and thieno[3,2-d]pyrimidine rings. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the heterocyclic core and the phenyl substituent. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₂H₇ClN₂S. |
| Elemental Analysis | Percentages of C, H, N, and S consistent with the molecular formula. |
Applications in Drug Discovery
The utility of this compound as a scaffold is demonstrated by its application in the synthesis of various biologically active molecules. The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse side chains.
Caption: Applications of this compound in drug discovery.
Kinase Inhibitors
A significant application of this scaffold is in the development of kinase inhibitors. By reacting this compound with various amines, a library of substituted aminothienopyrimidines can be generated. Many of these derivatives have shown potent inhibitory activity against a range of kinases, which are crucial targets in cancer therapy.
Anticancer Agents
The thieno[3,2-d]pyrimidine core is a common feature in many compounds with antiproliferative activity against various cancer cell lines.[1] The ability to easily modify the 4-position of the 2-phenyl substituted scaffold allows for the fine-tuning of structure-activity relationships (SAR) to optimize anticancer potency and selectivity.
Antiplasmodial Derivatives
Recent studies have highlighted the potential of 4-substituted thieno[3,2-d]pyrimidines as dual-stage antiplasmodial agents, effective against both the erythrocytic and liver stages of the malaria parasite. The 4-chloro intermediate is instrumental in synthesizing these derivatives.
Safety and Handling
This compound, like many chlorinated heterocyclic compounds, should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Phosphorus oxychloride is a highly corrosive and reactive substance and must be handled with extreme care.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position provide a robust platform for the generation of diverse molecular libraries. The proven track record of the thieno[3,2-d]pyrimidine scaffold in yielding potent bioactive compounds, particularly in the realm of oncology and infectious diseases, ensures that this compound will continue to be a molecule of significant interest to researchers and drug development professionals.
References
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 22(8), 2518-2524. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4235. [Link]
Sources
The Cornerstone of Innovation: A Technical Guide to Chemical Intermediates in Drug Discovery
Abstract
In the intricate and high-stakes world of pharmaceutical research and development, the journey from a promising molecular concept to a life-saving therapeutic is long and complex. At the very heart of this journey lie chemical intermediates, the unsung heroes that serve as the fundamental building blocks for Active Pharmaceutical Ingredients (APIs). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the pivotal role of chemical intermediates. We will navigate the strategic importance of these compounds, from early-stage discovery and lead optimization to process development and large-scale manufacturing, elucidating the causality behind experimental choices and underscoring the principles of scientific integrity that govern their synthesis and application.
Introduction: The Strategic Imperative of Chemical Intermediates
Chemical intermediates are molecular entities formed during a multi-step reaction that are subsequently converted into the final drug substance.[1][] They are the essential precursors to APIs, and their quality, purity, and availability directly influence the effectiveness, safety, and cost-efficiency of the final therapeutic product.[1][3] The strategic selection and synthesis of intermediates are paramount, as they offer the flexibility to fine-tune molecular structures, optimize reaction pathways, and ultimately streamline the entire drug development pipeline.[1]
The significance of intermediates extends across the entire lifecycle of drug development:
-
Early-Stage Discovery: In the quest for novel drug candidates, a diverse library of intermediates is crucial for rapidly synthesizing a multitude of compounds to identify those with the desired biological activity.[]
-
Lead Optimization: Once a promising "hit" compound is identified, medicinal chemists utilize a variety of intermediates to systematically modify its structure. This iterative process aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.[5][6][7]
-
Process Development and Scale-Up: As a drug candidate progresses towards clinical trials and commercialization, the synthesis route must be optimized for efficiency, safety, and cost-effectiveness. Well-designed intermediates are critical for developing robust and scalable manufacturing processes.[8][9][10]
The following diagram illustrates the central role of chemical intermediates in the drug discovery workflow.
Caption: The pivotal role of chemical intermediates throughout the drug discovery and development process.
The Art and Science of Intermediate Synthesis: From Bench to Bulk
The synthesis of chemical intermediates is a highly specialized field that demands a deep understanding of organic chemistry, process development, and regulatory requirements. The choice of a synthetic route is a critical decision that can have far-reaching implications for the entire drug development program.
Strategic Route Design and Optimization
The ideal synthetic route for a pharmaceutical intermediate should be economical, stable, and safe.[9] Key considerations include:
-
Raw Material Availability and Cost: Sourcing readily available and cost-effective starting materials is crucial for the economic viability of a drug.
-
Reaction Yield and Step Count: A high-yielding synthesis with a minimal number of steps is generally more efficient and generates less waste.[1]
-
Environmental Impact and Green Chemistry: The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. This includes the use of less hazardous solvents, catalytic reactions, and processes that reduce waste.[11]
-
Scalability: A synthetic route that works well on a laboratory scale may not be suitable for large-scale manufacturing. Process chemists must consider factors such as heat transfer, mixing, and safety when scaling up a reaction.[9][10][12]
Enabling Technologies in Intermediate Synthesis
Recent advancements in chemical synthesis have provided powerful tools for the efficient and precise construction of complex intermediates.
| Technology | Description | Advantages in Drug Discovery |
| Flow Chemistry | Chemical reactions are performed in a continuous stream rather than in a batch reactor. | Enhanced safety, improved reaction control, and easier scalability.[13] |
| Biocatalysis | The use of enzymes or whole microorganisms to catalyze chemical transformations. | High selectivity, mild reaction conditions, and reduced environmental impact.[11][14][15] |
| Asymmetric Synthesis | The synthesis of a chiral compound in an enantiomerically pure form. | Crucial for producing drugs with a specific stereochemistry, which often dictates their efficacy and safety.[14][15][16] |
| High-Throughput Experimentation | The use of automated systems to rapidly screen a large number of reaction conditions. | Accelerates the optimization of synthetic routes and the discovery of novel reactions. |
The following workflow illustrates a typical process for developing and scaling up the synthesis of a key pharmaceutical intermediate.
Caption: A streamlined workflow for the synthesis and scale-up of pharmaceutical intermediates.
Quality by Design: Ensuring the Purity and Integrity of Intermediates
The quality of chemical intermediates has a direct and profound impact on the purity, stability, and efficacy of the final API.[1][17] Impurities in intermediates can lead to unwanted side effects, reduced potency, or even the formation of toxic byproducts.[1] Therefore, rigorous quality control is a non-negotiable aspect of pharmaceutical manufacturing.
The Regulatory Landscape: GMP and ICH Guidelines
The manufacturing of pharmaceutical intermediates is governed by a stringent set of regulations, including Good Manufacturing Practices (GMP) and guidelines from the International Council for Harmonisation (ICH).[1][18][19] These regulations ensure that intermediates are produced consistently and meet predefined quality standards.[18] Key aspects include:
-
Process Validation: Demonstrating that the manufacturing process consistently produces an intermediate that meets its predetermined specifications and quality attributes.[18]
-
Impurity Profiling: Identifying and quantifying all potential impurities in the intermediate, including starting materials, byproducts, and degradation products.[17]
-
Analytical Method Validation: Ensuring that the analytical methods used to test the quality of the intermediate are accurate, precise, and reliable.[20]
-
Change Control: A formal system for managing any changes to the manufacturing process, raw materials, or equipment to ensure that the quality of the intermediate is not compromised.[17]
Analytical Techniques for Intermediate Characterization
A battery of analytical techniques is employed to ensure the quality and purity of pharmaceutical intermediates.
| Analytical Technique | Application in Intermediate Analysis |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities, and stability testing.[21] |
| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents.[21] |
| Mass Spectrometry (MS) | Structural elucidation of the intermediate and identification of unknown impurities.[21] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous confirmation of the chemical structure of the intermediate.[21][22] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of the intermediate's identity.[21] |
The logical relationship between regulatory guidelines, process control, and analytical testing is depicted in the following diagram.
Caption: The interconnected pillars ensuring the quality and integrity of chemical intermediates.
Case Studies: The Impact of Intermediates on Blockbuster Drugs
The history of pharmaceuticals is replete with examples of how the innovative synthesis of a key intermediate has been instrumental in the success of a blockbuster drug.
Upatinib: A Tale of a Crucial Intermediate
The synthesis of Upatinib, a protein kinase modulator, heavily relies on the availability of a specific and high-purity intermediate: (3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester.[23] The precise stereochemistry and functional groups of this intermediate are critical for the correct formation of the final Upatinib molecule.[23] This case highlights how the reliable supply of a complex intermediate is essential for the scalable and economically viable production of an advanced therapeutic.[23]
(S)-Oxybutynin: Asymmetric Synthesis of a Key Intermediate
The development of a practical synthetic route for (S)-CHPGA, a key intermediate for the preparation of (S)-Oxybutynin, showcases the power of asymmetric synthesis.[16] Researchers developed a novel L-proline catalyzed direct asymmetric aldol reaction to construct the optically active tertiary alcohol with excellent diastereoselectivity and enantioselectivity.[16] This innovative approach circumvented the need for costly and inefficient resolution methods, demonstrating the value of developing efficient and stereoselective syntheses for critical intermediates.[16]
Future Perspectives: The Evolving Landscape of Intermediate Synthesis
The field of chemical intermediate synthesis is continuously evolving, driven by the need for more efficient, sustainable, and cost-effective drug manufacturing processes. Key future trends include:
-
Continuous Manufacturing: The shift from batch to continuous manufacturing promises to enhance efficiency, improve quality control, and reduce the manufacturing footprint.[24]
-
Biotechnology and Synthetic Biology: The use of engineered microorganisms and enzymes will continue to expand, offering sustainable and highly selective methods for producing complex intermediates.[14]
Conclusion
Chemical intermediates are far more than mere stepping stones in the synthesis of pharmaceuticals; they are the strategic linchpins that underpin the entire drug discovery and development process. A deep understanding of their synthesis, quality control, and strategic application is indispensable for any researcher, scientist, or professional dedicated to the pursuit of new medicines. As the pharmaceutical landscape continues to evolve, so too will the innovation in the synthesis and utilization of these critical molecular building blocks, paving the way for the next generation of life-saving therapies.
References
-
Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development - Mlunias. (URL: [Link])
-
Role of Intermediates in Drug Development - EvoBioSystems. (URL: [Link])
-
The Crucial Role of Intermediates in Drug Development - Htdchem. (URL: [Link])
-
The Role of Chemical Intermediates in Modern Drug Discovery: A Case Study of Upatinib. (URL: [Link])
-
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (URL: [Link])
-
Five Key Elements of Pharmaceutical Intermediate Quality Control. (URL: [Link])
-
Drug Intermediates Innovations In Synthesis Techniques. (URL: [Link])
-
Why Pharmaceutical Intermediates Are Crucial for Drug Development and Manufacturing? (URL: [Link])
-
Pharmaceuticals - Phosgene Derivatives & Specialty Chemicals Manufacturing. (URL: [Link])
-
Navigating the Pharma Intermediates Market: Trends, Challenges, & Strategic Sourcing. (URL: [Link])
-
Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. (URL: [Link])
-
The Critical Role of Intermediates in Pharmaceutical Manufacturing - SCL Lifesciences. (URL: [Link])
-
The Role of Pharmaceutical Intermediates in Drug Manufacturing - Sarex Fine. (URL: [Link])
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. (URL: [Link])
-
Pharmaceutical Intermediates Manufacturing Process | Complete Guide. (URL: [Link])
-
Pharma Intermediates: The Importance of Quality and Essential Factors. (URL: [Link])
-
Overcoming Key Challenges in Drug Discovery | Lab Manager. (URL: [Link])
-
cGMP Pharmaceutical Quality Control Testing - Intertek. (URL: [Link])
-
Strategic Approaches to Process Optimization and Scale-up | Pharmaceutical Technology. (URL: [Link])
-
Advances in Green Chemistry for Pharmaceutical Applications. (URL: [Link])
-
Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM. (URL: [Link])
-
Scale up and process development: ask the experts - RegMedNet. (URL: [Link])
-
API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE - Recipharm. (URL: [Link])
-
What are the methods of lead optimization in drug discovery? - Patsnap Synapse. (URL: [Link])
-
Quality Control During Drug Development | Technology Networks. (URL: [Link])
-
How to Scale Up Pharmaceutical Manufacturing. (URL: [Link])
-
Meeting Challenges in Asymmetric Synthesis - Pharmaceutical Technology. (URL: [Link])
-
Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions - PYG Lifesciences. (URL: [Link])
-
Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace. (URL: [Link])
-
Challenges and Opportunities in Synthetic Medicinal Chemistry - Hilaris Publisher. (URL: [Link])
-
The Role of Lead Optimization in Drug Discovery | Biobide. (URL: [Link])
-
Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists - PMC - PubMed Central. (URL: [Link])
-
Deep Lead Optimization: Leveraging Generative AI for Structural Modification - arXiv. (URL: [Link])
-
Top 12 Most Popular Drug Hunter Case Studies of 2024. (URL: [Link])
-
blockbuster drugs - Org Prep Daily. (URL: [Link])
-
Beginning of an Era The First Blockbuster Drug, Tagamet - Oxford Academic. (URL: [Link])
-
Game Changers: Blockbuster Small-Molecule Drugs Approved by the FDA in 2024 - MDPI. (URL: [Link])
Sources
- 1. mlunias.com [mlunias.com]
- 3. scllifesciences.com [scllifesciences.com]
- 5. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 6. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 7. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 8. htdchem.com [htdchem.com]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmtech.com [pharmtech.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. tianmingpharm.com [tianmingpharm.com]
- 15. pharmtech.com [pharmtech.com]
- 16. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 17. tianmingpharm.com [tianmingpharm.com]
- 18. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 19. Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cGMP Pharmaceutical Quality Control Testing [intertek.com]
- 21. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. nbinno.com [nbinno.com]
- 24. Advanced Processes for API & Intermediate Synthesis [evonik.com]
- 25. Overcoming Key Challenges in Drug Discovery | Lab Manager [labmanager.com]
The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
Abstract
The thieno[3,2-d]pyrimidine core, a fused heterocyclic system bioisosteric to the purine scaffold, has emerged as a "privileged" structure in modern medicinal chemistry. Its unique combination of a thiophene and a pyrimidine ring bestows upon it a versatile three-dimensional geometry and electronic properties that enable it to interact with a wide array of biological targets with high affinity and specificity. This in-depth technical guide provides a comprehensive overview of the pivotal role of thieno[3,2-d]pyrimidines in drug discovery and development. We will delve into the synthetic strategies for accessing this core, explore its diverse therapeutic applications with a focus on oncology and inflammation, dissect structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of key derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold - A Bioisostere of Purines
The thieno[3,2-d]pyrimidine nucleus is a bicyclic aromatic heterocycle in which a thiophene ring is fused to a pyrimidine ring. Its structural resemblance to adenine, a fundamental component of nucleic acids and a key player in cellular signaling, makes it an attractive starting point for the design of molecules that can interact with ATP-binding sites in various enzymes, particularly kinases.[1] This bioisosteric relationship has been a driving force behind the extensive exploration of thieno[3,2-d]pyrimidines in medicinal chemistry. The thiophene ring, in place of the benzene ring in purines, offers distinct electronic and steric properties that can be exploited to fine-tune the pharmacological profile of drug candidates, leading to improved potency, selectivity, and pharmacokinetic properties.[2]
Synthetic Strategies: Building the Core
The construction of the thieno[3,2-d]pyrimidine scaffold is a well-established area of synthetic organic chemistry, with several versatile and efficient methods available. The choice of synthetic route often depends on the desired substitution pattern on the final molecule.
From Substituted Thiophenes: The Gewald Reaction and Subsequent Cyclization
A common and highly effective approach commences with the Gewald reaction to synthesize 2-aminothiophene-3-carboxylates or -carbonitriles. These intermediates serve as versatile precursors for the subsequent construction of the fused pyrimidine ring.
Experimental Protocol: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
This protocol describes a common two-step procedure to generate a key intermediate for further derivatization.
Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
-
To a solution of 3-aminothiophene-2-carboxamide (10.0 mmol) in formamide (15 mL), heat the mixture to 150-160 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (100 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield thieno[3,2-d]pyrimidin-4(3H)-one.
Step 2: Chlorination to 4-Chlorothieno[3,2-d]pyrimidine [3]
-
In a round-bottom flask, add thieno[3,2-d]pyrimidin-4(3H)-one (10.0 mmol) to phosphorus oxychloride (POCl₃, 20 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-chlorothieno[3,2-d]pyrimidine as a solid.[3]
This 4-chloro intermediate is a versatile building block, as the chlorine atom can be readily displaced by various nucleophiles (amines, alcohols, thiols) to generate a diverse library of substituted thieno[3,2-d]pyrimidines.[4]
Therapeutic Applications: A Scaffold of Diverse Activities
The thieno[3,2-d]pyrimidine core has been successfully incorporated into a multitude of compounds with a broad spectrum of biological activities.
Oncology: A Kinase Inhibitor Powerhouse
The most prominent application of thieno[3,2-d]pyrimidines is in the development of kinase inhibitors for cancer therapy. Their ability to mimic ATP allows them to effectively target the ATP-binding pocket of various kinases, leading to the inhibition of oncogenic signaling pathways.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] Thieno[3,2-d]pyrimidine derivatives have been extensively developed as potent PI3K inhibitors. A notable example is Apitolisib (GDC-0941) , a pan-class I PI3K inhibitor that has undergone clinical trials for various solid tumors.[6][7][8]
Mechanism of Action: Thieno[3,2-d]pyrimidine-based PI3K inhibitors competitively bind to the ATP-binding site of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream activation of AKT and mTOR, ultimately leading to decreased cancer cell proliferation and survival.[5][9]
Caption: PI3K/AKT/mTOR pathway and its inhibition by thieno[3,2-d]pyrimidines.
Mutations in EGFR are key drivers in several cancers, particularly non-small cell lung cancer (NSCLC). Thieno[3,2-d]pyrimidines have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.
Mechanism of Action: These inhibitors function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MAPK cascade, which is crucial for cell proliferation.
Caption: BTK signaling pathway and its inhibition by thieno[3,2-d]pyrimidines.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Thieno[3,2-d]pyrimidines have demonstrated potent anti-inflammatory effects through the modulation of various inflammatory mediators and signaling pathways. [10]
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a key mediator of inflammatory signaling downstream of the NOD-like receptors NOD1 and NOD2. A recent study reported the development of a thieno[3,2-d]pyrimidine-based RIPK2 inhibitor with an IC₅₀ of 11 nM, which showed significant anti-inflammatory effects in a model of acute liver injury. [10]
Other Therapeutic Areas
The versatility of the thieno[3,2-d]pyrimidine scaffold extends beyond oncology and inflammation.
There is emerging evidence for the potential of thieno[3,2-d]pyrimidines in the treatment of neurodegenerative disorders like Alzheimer's disease. Certain derivatives have been shown to inhibit kinases such as dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and casein kinase 1 (CK1), which are implicated in the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease. [1][11]
Various thieno[3,2-d]pyrimidine derivatives have been reported to possess antibacterial, antifungal, and antiviral properties. [12][13][14]For instance, some compounds have shown activity against influenza A virus neuraminidase. [15]
Structure-Activity Relationships (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives can be significantly modulated by the nature and position of substituents on the bicyclic core.
Table 1: Summary of Key Structure-Activity Relationships
| Position of Substitution | Influence on Activity | Therapeutic Target(s) | Reference(s) |
| C2-position | Introduction of small alkyl or aryl groups can enhance potency. | Kinases | [2] |
| N3-position | Substitution with various aryl or alkyl groups can modulate activity and selectivity. | Kinases, 17β-HSD2 | [3] |
| C4-position | Halogenation (e.g., chlorine) is crucial for some antiproliferative activities. Substitution with amines or ethers is a common strategy for kinase inhibitors. | Kinases, Anticancer | [12] |
| C6-position | Aryl or heteroaryl substitutions can significantly impact potency and selectivity. | Kinases, 17β-HSD2 | [3] |
For example, in the context of anticancer activity, a 4-chlorophenyl substituent on the thiophene ring has been shown to be important for the antiproliferative effects of some tricyclic thieno[3,2-d]pyrimidines. [2]
Biological Evaluation: In Vitro Assays
The assessment of the biological activity of newly synthesized thieno[3,2-d]pyrimidine derivatives is a critical step in the drug discovery process. A variety of in vitro assays are employed to determine their potency and mechanism of action.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. [12] Experimental Protocol: MTT Assay for Cytotoxicity Screening [12][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the thieno[3,2-d]pyrimidine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assays
To determine the potency of thieno[3,2-d]pyrimidine derivatives as kinase inhibitors, in vitro kinase assays are performed. These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
Experimental Protocol: PI3Kα Inhibition Assay (Example) [5]
-
Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Setup: In a 384-well plate, add the thieno[3,2-d]pyrimidine inhibitor at various concentrations.
-
Kinase Reaction: Add the PI3Kα enzyme and the PIP2 substrate to initiate the reaction.
-
ATP Addition: Add ATP to start the phosphorylation reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
Table 2: Representative Biological Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference(s) |
| Apitolisib (GDC-0941) | PI3Kα | 3 | U87MG (Glioblastoma) | 0.28 | [17] |
| Compound 6e | CDK2 (in silico) | - | HeLa (Cervical) | - | [2] |
| Compound HY3 | RIPK2 | 11 | - | - | [10] |
| Halogenated derivative 1 | - | - | L1210 (Leukemia) | 1.5 | [12] |
| JAK3 Inhibitor 9g | JAK3 | 1.8 | - | - | [18] |
Future Perspectives and Conclusion
The thieno[3,2-d]pyrimidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions have led to the discovery of numerous potent and selective inhibitors of key therapeutic targets. The clinical development of compounds like Apitolisib underscores the therapeutic potential of this privileged scaffold.
Future research in this area will likely focus on:
-
Expanding the therapeutic applications: Exploring the potential of thieno[3,2-d]pyrimidines in other disease areas, such as viral infections and neuroinflammatory conditions.
-
Developing next-generation inhibitors: Designing novel derivatives with improved selectivity profiles to minimize off-target effects and enhance safety.
-
Exploring novel mechanisms of action: Investigating non-kinase targets and allosteric modulation to overcome drug resistance.
References
- Kassab, A.E., Gedawy, E.M., & Sayed, A.S. (2024). Fused thiophene as a privileged scaffold: A review on anti-Alzheimer's disease potentials via targeting cholinesterases, monoamine oxidases, glycogen synthase kinase-3, and Aβ aggregation. International Journal of Biological Macromolecules, 265, 131018.
- Al-Shakliah, N.S., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 24(10), 8528.
- Saeed, A., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.
- Li, J., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 297, 117932.
- Gouda, M.A., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(17), 3843.
- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
-
ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. Available from: [Link]
-
ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Available from: [Link]
- Folkes, A.J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.
-
Creative Diagnostics. EGF/EGFR Signaling Pathway. Available from: [Link]
-
ResearchGate. A schematic representation of BCR/BTK signaling pathway. Available from: [Link]
- Hendriks, R.W., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2568.
-
ACS Publications. Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. Available from: [Link]
-
ResearchGate. Signaling pathways involving BTK in B cells. Available from: [Link]
-
ResearchGate. a. BTK structure diagram. b. BTK signal transduction pathway. Available from: [Link]
- Loidreau, Y., et al. (2012). Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as dual inhibitors of CLK1 and DYRK1A. European Journal of Medicinal Chemistry, 58, 171-183.
- Smaill, J.B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.
- Singh, J., et al. (2010). Structure-based design of a potent and selective inhibitor of the Btk kinase. Bioorganic & Medicinal Chemistry Letters, 20(6), 1957-1960.
-
University of Pennsylvania | PCI | Available Technologies. (2021). Novel Pyrimidine Derivatives to Treat Alzheimer's Disease. Available from: [Link]
-
PubMed Central. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Available from: [Link]
-
MDPI. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Available from: [Link]
-
MDPI. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. Available from: [Link]
-
PubMed Central. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Available from: [Link]
-
PubMed. Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. Available from: [Link]
-
PubMed Central. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. Available from: [Link]
-
PubMed Central. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Available from: [Link]
-
PubMed Central. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Available from: [Link]
-
PubMed. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Available from: [Link]
-
ResearchGate. Anti-proliferative activity data. IC 50 values in µg/mL and µM. Available from: [Link]
-
MDPI. In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Available from: [Link]
-
PubMed. New Potent SARS-CoV 3C-Like Protease Inhibitors Derived from Thieno[2,3-d]. Available from: [Link]
-
PubMed Central. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Available from: [Link]
-
ClinicalTrials.gov. A Study of PI3-Kinase Inhibitor GDC-0941 in Combination With Paclitaxel, With and Without Bevacizumab or Trastuzumab, and With Letrozole, in Participants With Locally Recurrent or Metastatic Breast Cancer. Available from: [Link]
-
NIH. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. Available from: [Link]
-
Padua Research Archive. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. Available from: [Link]
Sources
- 1. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Potent SARS-CoV 3C-Like Protease Inhibitors Derived from Thieno[2,3-d]-pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-amino-2-phenylthieno[3,2-d]pyrimidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and efficient multi-step synthesis for obtaining 4-amino-2-phenylthieno[3,2-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The thieno[3,2-d]pyrimidine core is a key pharmacophore in numerous biologically active compounds, notably as kinase inhibitors with potential applications in oncology and inflammatory diseases.[1] This document provides a scientifically grounded, step-by-step protocol, beginning with the versatile Gewald reaction to construct the initial thiophene ring, followed by cyclization to the pyrimidinone, subsequent chlorination, and concluding with nucleophilic amination. The causality behind experimental choices, in-process controls, and characterization of intermediates are thoroughly discussed to ensure reproducibility and high purity of the final compound.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine framework is a purine isostere, a structural feature that allows it to competitively bind to the ATP-binding sites of various kinases.[1] This has led to the development of numerous derivatives with potent inhibitory activity against a range of protein kinases, making them attractive candidates for targeted therapies. The 4-amino substitution is often crucial for establishing key hydrogen bonding interactions within the kinase hinge region, a common feature of many Type I kinase inhibitors. The 2-phenyl substituent provides a vector for further structural modifications to enhance potency and selectivity. This application note aims to provide a reliable and well-documented synthetic route to 4-amino-2-phenylthieno[3,2-d]pyrimidine to facilitate further research and development in this promising area of medicinal chemistry.
Overall Synthetic Strategy
The synthesis of 4-amino-2-phenylthieno[3,2-d]pyrimidine is accomplished via a four-step sequence. The strategy is designed for efficiency and scalability, employing well-established and reliable chemical transformations.
Caption: Overall workflow for the synthesis of 4-amino-2-phenylthieno[3,2-d]pyrimidine.
Experimental Protocols
Part 1: Synthesis of 2-Amino-5-phenylthiophene-3-carbonitrile (Intermediate 1)
Principle: The initial thiophene ring is constructed via the Gewald reaction, a one-pot multicomponent reaction.[2] This reaction involves the condensation of acetophenone with malononitrile in the presence of elemental sulfur and a base, typically a secondary amine like diethylamine.[3] The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Acetophenone | 120.15 | 12.0 g (11.6 mL) | 0.10 |
| Malononitrile | 66.06 | 6.6 g | 0.10 |
| Sulfur | 32.06 | 3.2 g | 0.10 |
| Diethylamine | 73.14 | 10.1 mL | 0.10 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), acetophenone (12.0 g), and malononitrile (6.6 g).
-
Stir the mixture at room temperature until all the solids have dissolved.
-
Add elemental sulfur (3.2 g) to the solution.
-
Slowly add diethylamine (10.1 mL) dropwise to the stirred suspension. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford 2-amino-5-phenylthiophene-3-carbonitrile as a yellow crystalline solid.
-
Dry the product in a vacuum oven at 50 °C.
Expected Yield: 70-80%
Part 2: Synthesis of 2-Phenylthieno[3,2-d]pyrimidin-4(3H)-one (Intermediate 2)
Principle: The pyrimidinone ring is formed by the cyclization of the 2-aminothiophene-3-carbonitrile intermediate with formic acid. The formic acid serves as a one-carbon source for the construction of the pyrimidine ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Amino-5-phenylthiophene-3-carbonitrile | 200.26 | 10.0 g | 0.05 |
| Formic Acid (98%) | 46.03 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, suspend 2-amino-5-phenylthiophene-3-carbonitrile (10.0 g) in formic acid (50 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:1) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Pour the mixture into ice-cold water (200 mL) with stirring.
-
Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 80 °C to yield 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one as an off-white solid.
Expected Yield: 85-95%
Part 3: Synthesis of this compound (Intermediate 3)
Principle: The hydroxyl group at the 4-position of the pyrimidinone is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[5] This step is crucial as the chloride is a good leaving group for the subsequent nucleophilic substitution. A mixture of POCl₃ and PCl₅ can also be used for more robust chlorination.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Phenylthieno[3,2-d]pyrimidin-4(3H)-one | 228.27 | 9.1 g | 0.04 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 30 mL | - |
| N,N-Dimethylaniline (optional catalyst) | 121.18 | 1 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one (9.1 g) and phosphorus oxychloride (30 mL).
-
Optionally, add a catalytic amount of N,N-dimethylaniline (1 mL).
-
Heat the mixture to reflux (approximately 105 °C) and maintain for 3-4 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 2:8) until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring in a well-ventilated fume hood.
-
Stir the mixture for 30 minutes until the excess POCl₃ has been hydrolyzed.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The solid product will precipitate out. Collect the solid by vacuum filtration and wash with copious amounts of water.
-
Dry the crude product and recrystallize from ethanol or isopropanol to give this compound as a pale yellow solid.
Expected Yield: 75-85%
Part 4: Synthesis of 4-Amino-2-phenylthieno[3,2-d]pyrimidine (Final Product)
Principle: The final step involves a nucleophilic aromatic substitution reaction where the 4-chloro substituent is displaced by an amino group. This is typically achieved by heating the chloro-intermediate with a source of ammonia, such as a solution of ammonia in an alcohol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| This compound | 246.72 | 7.4 g | 0.03 |
| Ammonia in isopropanol (2 M solution) | 17.03 (as NH₃) | 150 mL | 0.30 |
Procedure:
-
Place this compound (7.4 g) in a sealed pressure vessel or a heavy-walled sealed tube.
-
Add a 2 M solution of ammonia in isopropanol (150 mL).
-
Seal the vessel and heat the mixture at 100-120 °C for 12-16 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Treat the residue with water (100 mL) and stir for 30 minutes.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to afford 4-amino-2-phenylthieno[3,2-d]pyrimidine as a white to off-white solid.
Expected Yield: 65-75%
Characterization
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Infrared Spectroscopy (IR): To identify key functional groups.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Malononitrile is toxic. Avoid inhalation and skin contact.
-
Reactions in sealed vessels can build up pressure. Use appropriate equipment and safety precautions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Gewald reaction | Incomplete reaction; impure reagents. | Ensure anhydrous conditions; use freshly distilled acetophenone; increase reaction time. |
| Incomplete chlorination | Insufficient chlorinating agent; moisture. | Use a mixture of POCl₃ and PCl₅; ensure all glassware is dry; increase reflux time. |
| Low yield in amination | Incomplete reaction; loss of ammonia. | Ensure the reaction vessel is properly sealed; increase reaction temperature or time; use a higher concentration of ammonia solution. |
Conclusion
The synthetic route outlined in this application note provides a reliable and reproducible method for the preparation of 4-amino-2-phenylthieno[3,2-d]pyrimidine. By following the detailed protocols and adhering to the safety precautions, researchers can efficiently synthesize this valuable heterocyclic scaffold for further investigation in drug discovery and medicinal chemistry programs. The strategic use of the Gewald reaction followed by a three-step sequence of cyclization, chlorination, and amination offers a logical and field-proven approach to this important class of compounds.
References
-
Stoyanov, E. V., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(23), 7105. [Link]
-
Sun, Z., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(10), 11693-11702. [Link]
- Kaur, H., et al. (2019). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 96(11), 1431-1438.
-
Sabins, D., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
-
Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Advances in Computer Science Research, 59, 595-598. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
The Versatile Chemistry of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine: A Guide to Nucleophilic Substitution Reactions for Drug Discovery and Beyond
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purine bases allows for interaction with a wide array of biological targets, leading to applications in oncology, infectious diseases, and inflammation. The strategic functionalization of this core is paramount in the development of novel therapeutics. Among the various derivatives, 4-Chloro-2-phenylthieno[3,2-d]pyrimidine stands out as a key intermediate, poised for diverse chemical modifications through nucleophilic aromatic substitution (SNAr) at the C4 position. This guide provides an in-depth exploration of these reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Strategic Importance of the C4 Position
The pyrimidine ring of the thieno[3,2-d]pyrimidine system is electron-deficient, a characteristic further amplified by the presence of the electronegative nitrogen atoms. This electron deficiency renders the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack. The chlorine atom at the C4 position is an excellent leaving group, making this site highly reactive towards a plethora of nucleophiles. This reactivity profile allows for the introduction of a wide range of functional groups, enabling the systematic exploration of the chemical space around the thieno[3,2-d]pyrimidine core to optimize biological activity, selectivity, and pharmacokinetic properties.
General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic substitution at the C4 position of this compound proceeds via a well-established SNAr mechanism. This two-step process involves the initial addition of a nucleophile to the electron-deficient C4 carbon, followed by the elimination of the chloride leaving group.
Caption: Generalized SNAr mechanism at the C4 position.
The first step, the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, is typically the rate-determining step. The stability of this intermediate is crucial for the reaction to proceed efficiently. The electron-withdrawing nature of the pyrimidine nitrogens and the fused thiophene ring helps to delocalize the negative charge, thereby stabilizing the Meisenheimer complex. The second step involves the rapid departure of the chloride ion, restoring the aromaticity of the pyrimidine ring and yielding the final substituted product.
Preparative Protocol for the Starting Material: this compound
The journey into the diverse chemistry of C4-substituted thieno[3,2-d]pyrimidines begins with the synthesis of the key chloro-intermediate. This is typically achieved by the chlorination of the corresponding 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one.
Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of the 4-oxo derivative to the 4-chloro compound using phosphorus oxychloride (POCl₃).
Materials:
-
2-phenylthieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Ice-cold water
-
Ethanol
Procedure:
-
Suspend 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃) (10 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture into ice-cold water with vigorous stirring to quench the excess POCl₃.
-
A solid precipitate will form. Filter the solid, wash thoroughly with ice-cold water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Expert Insights: The use of a large excess of POCl₃ ensures complete conversion of the starting material. The workup procedure must be performed with care due to the exothermic reaction of POCl₃ with water. Toluene can be replaced with other high-boiling inert solvents if necessary.
Application Notes and Protocols for Nucleophilic Substitution Reactions
The following sections provide detailed protocols for the reaction of this compound with various classes of nucleophiles.
Reactions with N-Nucleophiles: Synthesis of 4-Amino-2-phenylthieno[3,2-d]pyrimidines
The introduction of an amino group at the C4 position is a common strategy in drug design to modulate solubility, basicity, and hydrogen bonding interactions.
This protocol details the synthesis of 4-(2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine.[1]
Materials:
-
This compound
-
Morpholine
-
Ethanol
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) and morpholine (1.5 equivalents) in ethanol.
-
Reflux the reaction mixture for 5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 4-(2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine.
Expert Insights: The use of an excess of the amine can drive the reaction to completion and also act as a base to neutralize the HCl generated during the reaction. For less reactive amines, a non-nucleophilic base such as diisopropylethylamine (DIPEA) can be added. The choice of solvent can be critical; polar aprotic solvents like DMF or DMSO can also be used, sometimes leading to faster reactions.
This protocol describes the synthesis of N-methyl-2-phenylthieno[3,2-d]pyrimidin-4-amine.[2]
Materials:
-
This compound
-
Methylamine solution (e.g., 30% in water or ethanol)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in N,N-Dimethylformamide (DMF).
-
Add an excess of methylamine solution (10 equivalents).
-
Heat the reaction mixture at 155 °C for 3 hours in a sealed vessel.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with dichloromethane (DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-methyl-2-phenylthieno[3,2-d]pyrimidin-4-amine.
Expert Insights: For volatile amines like methylamine, the reaction is typically carried out in a sealed tube or a pressure vessel to prevent the escape of the reagent. The high temperature is necessary to drive the reaction to completion.
Reactions with O-Nucleophiles: Synthesis of 4-Alkoxy- and 4-Aryloxy-2-phenylthieno[3,2-d]pyrimidines
The introduction of ether linkages at the C4 position can significantly impact the lipophilicity and metabolic stability of the molecule.
This protocol outlines the general procedure for the synthesis of 4-alkoxy-2-phenylthieno[3,2-d]pyrimidines.[3]
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Sodium metal
-
Diethyl ether
-
Brine
Procedure:
-
In a flask under an inert atmosphere (e.g., argon), dissolve sodium metal (2.5 equivalents) in the desired alcohol (acting as both reagent and solvent) at 0 °C to generate the sodium alkoxide in situ.
-
Slowly add this compound (1 equivalent) to the alkoxide solution.
-
Stir the reaction mixture at 60 °C. Monitor the reaction by TLC.
-
After completion, evaporate the solvent to dryness.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expert Insights: The in situ generation of the alkoxide with sodium metal is a standard and effective method. The reaction must be carried out under anhydrous conditions as the alkoxide is a strong base and sensitive to moisture.
This protocol describes the synthesis of 4-aryloxy-2-phenylthieno[3,2-d]pyrimidines.[3]
Materials:
-
This compound
-
Appropriate phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve the desired phenol (1 equivalent) and potassium carbonate (K₂CO₃) (1.1 equivalents) in N,N-Dimethylformamide (DMF).
-
Stir the mixture for 15 minutes at room temperature to form the phenoxide.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Heat the mixture at 130 °C for 3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.
-
Purify the crude product by silica gel chromatography.
Expert Insights: Potassium carbonate is a suitable base for deprotonating the phenol. The higher reaction temperature compared to the reaction with alkoxides reflects the lower nucleophilicity of phenoxides. DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.
Reactions with S-Nucleophiles: Synthesis of 4-(Alkylthio)- and 4-(Arylthio)-2-phenylthieno[3,2-d]pyrimidines
Thioether derivatives are of great interest in drug discovery due to their unique electronic and steric properties, which can lead to improved binding affinity and metabolic stability.
While a specific protocol for this compound with thiophenols was not found in the initial searches, a general procedure can be adapted from the reaction with phenols, leveraging the higher nucleophilicity of thiophenoxides.[3]
Materials:
-
This compound
-
Appropriate thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve the desired thiophenol (1 equivalent) and potassium carbonate (K₂CO₃) (1.1 equivalents) in DMF or ACN.
-
Stir the mixture at room temperature for 15-30 minutes to generate the thiophenoxide.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically much faster than with phenols and can often be completed within a few hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.
-
Purify the crude product by silica gel chromatography.
Expert Insights: Due to the greater nucleophilicity of the thiophenoxide, these reactions often proceed smoothly at room temperature, which is a significant advantage over the high temperatures required for the corresponding reactions with phenols.
Summary of Reaction Conditions
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature | Typical Yield |
| N-Nucleophiles | Morpholine | Excess Amine | Ethanol | Reflux | Good |
| Methylamine | Excess Amine | DMF | 155 °C | Moderate | |
| O-Nucleophiles | Alcohols | Sodium | Alcohol | 60 °C | Good |
| Phenols | K₂CO₃ | DMF | 130 °C | Good | |
| S-Nucleophiles | Thiophenols | K₂CO₃ | DMF/ACN | Room Temp. | Good to Excellent |
Logical Workflow for Synthesis and Derivatization
Caption: Workflow for the synthesis and diversification of the 2-phenylthieno[3,2-d]pyrimidine scaffold.
Conclusion and Future Directions
The nucleophilic aromatic substitution of this compound is a robust and versatile synthetic strategy for the generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to readily introduce a variety of N-, O-, and S-linked substituents at the C4 position allows for the fine-tuning of physicochemical and pharmacological properties, which is essential for modern drug discovery.
Future research in this area will likely focus on expanding the scope of nucleophiles, including the use of C-nucleophiles through cross-coupling reactions, and the development of more sustainable and efficient reaction conditions. Furthermore, the application of these derivatives in various therapeutic areas will continue to be an active field of investigation, driven by the proven biological potential of the thieno[3,2-d]pyrimidine core. This guide serves as a valuable resource for scientists aiming to harness the synthetic potential of this compound in their research and development endeavors.
References
-
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. Atlantis Press. Available at: [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. 2022 Jul; 27(13): 4248. Available at: [Link]
-
Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine. Atlantis Press. Available at: [Link]
- Synthesis and Application of Some New Thienopyrimidine Derivatives as Antimicrobial Agents. ChemInform. 1996;27(49).
-
Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Available at: [Link]
Sources
Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif found in numerous compounds of medicinal interest, including inhibitors of phosphoinositide 3-kinase (PI3K).[1] The functionalization of this core structure is critical for developing new therapeutic agents. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions or highly activated substrates.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a challenging heterocyclic substrate, 4-chloro-2-phenylthieno[3,2-d]pyrimidine. We will explore the mechanistic underpinnings, explain the rationale behind the selection of key reaction parameters, and provide a robust, step-by-step protocol for its implementation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[2][4] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle, illustrated below, involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
The catalytic cycle begins with a low-valent Pd(0) species, which undergoes oxidative addition into the aryl-chloride bond of the thienopyrimidine substrate.[4][5] This is often the rate-determining step of the reaction. The resulting Pd(II) complex then coordinates with the incoming amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final, product-forming step is reductive elimination, where the C-N bond is formed, releasing the desired 4-amino-2-phenylthieno[3,2-d]pyrimidine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][6]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Rationale for Parameter Selection: An Evidence-Based Approach
The success of the Buchwald-Hartwig amination, particularly with heteroaryl chlorides, is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.[7] The electron-deficient nature of the pyrimidine ring in the substrate influences the reactivity and stability of catalytic intermediates.
Palladium Precursor and Ligand System
The combination of a palladium source and a phosphine ligand is the heart of the catalytic system. While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are most common.[8] The true innovation in this field has been the development of sophisticated phosphine ligands.[9]
-
First-Generation Ligands: Early systems used ligands like P(o-tolyl)₃. While groundbreaking, they had limited scope.[2]
-
Bidentate Ligands: Ligands such as BINAP and DPPF expanded the reaction's utility to primary amines.[2][10]
-
Bulky, Electron-Rich Monophosphine Ligands: For challenging substrates like heteroaryl chlorides, the third generation of ligands has proven most effective.[2] These are typically dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands.[2][11] Their steric bulk promotes the crucial reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. For the this compound substrate, a ligand from this class is strongly recommended to achieve high yields and avoid side reactions.[12]
The Role of the Base
A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the key amido intermediate.[8] The choice of base can dramatically affect reaction rates and must be compatible with functional groups on the substrates.
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| NaOt-Bu | ~19 | Promotes high reaction rates; effective for a wide range of substrates. | Incompatible with base-sensitive functional groups like esters and nitro groups.[6] |
| Cs₂CO₃ | ~10.3 (first dissociation) | Excellent functional group tolerance; often effective for weak N-H bonds. | More expensive; can be difficult to stir on a large scale due to its density.[6] |
| K₃PO₄ | ~12.3 (first dissociation) | Good functional group tolerance; economically attractive for large-scale synthesis. | May require higher catalyst loadings or longer reaction times.[4][6] |
For the target transformation, sodium tert-butoxide (NaOt-Bu) is an excellent starting point due to its high basicity, which is often necessary for coupling less nucleophilic amines or less reactive aryl chlorides.
Solvent and Temperature Considerations
The reaction is typically performed in anhydrous, aprotic solvents such as toluene, dioxane, or THF at elevated temperatures (80-110 °C).[6][8] These solvents effectively dissolve the organometallic intermediates and do not interfere with the catalytic cycle. The choice of temperature is a balance between achieving a sufficient reaction rate and preventing thermal decomposition of the catalyst or substrates.
Experimental Protocol: Amination with Morpholine
This section provides a detailed, step-by-step protocol for a representative Buchwald-Hartwig amination of this compound with morpholine.
Figure 2: A general experimental workflow for the Buchwald-Hartwig amination protocol.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 260.73 | 261 mg | 1.0 mmol | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 mmol | 0.02 |
| XPhos | 476.65 | 28.6 mg | 0.06 mmol | 0.06 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 mg | 1.4 mmol | 1.4 |
| Anhydrous Toluene | - | 5 mL | - | - |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (261 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 4-(morpholino)-2-phenylthieno[3,2-d]pyrimidine.
Optimization and Scope
The provided protocol is a robust starting point. Optimization may be required depending on the specific amine used.
Suggested Starting Conditions for Various Amines
| Amine Type | Recommended Ligand | Recommended Base | Temp (°C) | Notes |
| Secondary Aliphatic | XPhos, RuPhos | NaOt-Bu | 80-100 | Generally high-yielding. |
| Primary Aliphatic | BrettPhos, RuPhos | NaOt-Bu, LHMDS | 80-100 | Use of LHMDS can be beneficial for substrates with protic functional groups.[6] |
| Anilines | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | 100-110 | Weaker bases are often sufficient and preferred to avoid side reactions. |
| Ammonia Equivalent | Josiphos-type ligands | K₃PO₄ | 100-110 | Direct coupling of ammonia is challenging; equivalents like benzophenone imine are often used, followed by hydrolysis.[2][4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure a rigorously inert atmosphere.2. Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu).3. Increase temperature in 10 °C increments. |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Base is too strong for functional groups present. | 1. Lower the reaction temperature.2. Switch to a milder base (e.g., NaOt-Bu to Cs₂CO₃). |
| Formation of Dehalogenated Byproduct | 1. Presence of water.2. β-hydride elimination side reaction.[2] | 1. Use rigorously dried solvents and reagents.2. Change the ligand; bulky biaryl phosphines often suppress this pathway. |
| Low Yield after Purification | 1. Product is highly polar and sticks to silica.2. Incomplete reaction. | 1. Add a small amount of triethylamine to the chromatography eluent.2. Increase reaction time or temperature. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated compounds. Its application to the this compound core provides a reliable and flexible route to novel derivatives for pharmaceutical research and development. By carefully selecting a modern, bulky monophosphine ligand in conjunction with an appropriate base and anhydrous conditions, researchers can achieve high yields for a broad range of amine coupling partners. This protocol serves as a comprehensive and validated starting point for the efficient synthesis of this important class of molecules.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Dialkylbiaryl phosphine ligands. [Link]
-
Singleton, D. A., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Dorel, R., and Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Dorel, R., and Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Billingsley, K. L., and Buchwald, S. L. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Curran, D. P., et al. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Stradiotto, M., and Lavoie, C. M. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions. [Link]
-
ResearchGate. Synthesis of substituted 4-aminothieno[2,3-d]. [Link]
-
Nikolova, S., et al. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. [Link]
-
Cohen, A., et al. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals. [Link]
-
ResearchGate. Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. [Link]
-
ResearchGate. Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Cohen, A., et al. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]
-
Lei, H., et al. Synthesis of N-methylthieno[2,3-d]Pyrimidin-4-amine. Atlantis Press. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 12. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Chloro-2-phenylthieno[3,2-d]pyrimidine in Antiplasmodial Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Antimalarials and the Promise of Thienopyrimidines
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health threat. The emergence and spread of parasite resistance to frontline artemisinin-based combination therapies (ACTs) underscore the urgent need for novel antimalarial agents with distinct mechanisms of action.[1][2] The thieno[3,2-d]pyrimidine scaffold has emerged as a promising chemotype in the quest for new antimalarials. Derivatives of this heterocyclic system have demonstrated potent activity against both the blood and liver stages of Plasmodium falciparum, the deadliest species of the malaria parasite.[1][3][4][5]
Within this chemical class, 4-Chloro-2-phenylthieno[3,2-d]pyrimidine serves as a crucial intermediate and a key pharmacophore for the development of more potent and selective antiplasmodial agents. Its strategic importance lies in the reactivity of the chlorine atom at the 4-position, which allows for a wide range of chemical modifications to explore structure-activity relationships (SAR) and optimize drug-like properties.
These application notes provide a comprehensive guide for researchers engaged in the development of thienopyrimidine-based antimalarials, with a focus on the synthesis, biological evaluation, and optimization of derivatives of this compound.
Part 1: Synthesis of this compound and its Derivatives
The synthesis of this compound is a critical first step in the development of this class of compounds. A common synthetic route involves the chlorination of the corresponding 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one precursor.
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic procedures for similar thienopyrimidine derivatives.[6]
Materials:
-
2-phenylthieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a solution of 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) in acetonitrile, add N,N-dimethylaniline (0.7 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (5.5 equivalents) to the cooled solution over a period of 2 hours.
-
After the addition is complete, heat the reaction mixture to 80-85°C and stir for 18 hours.
-
Cool the reaction mixture to 40°C and then carefully quench it by pouring it into cold water.
-
Stir the resulting mixture for 2 hours to allow for the precipitation of the product.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Dry the solid product to obtain this compound.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent used to convert the hydroxyl group of the pyrimidinone to a chloro group.
-
N,N-dimethylaniline: This acts as a base to neutralize the HCl generated during the reaction, driving the reaction forward.
-
Acetonitrile (CH₃CN): A suitable solvent for this reaction due to its polarity and relatively high boiling point.
-
Quenching in water: This step is crucial to decompose the excess POCl₃ and to precipitate the product, which is poorly soluble in water.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 2: Structure-Activity Relationship (SAR) Studies
The chlorine atom at the 4-position of the thieno[3,2-d]pyrimidine core is a versatile handle for introducing chemical diversity through nucleophilic aromatic substitution and palladium-catalyzed coupling reactions.[4][6] This allows for the systematic exploration of the SAR to identify substituents that enhance antiplasmodial activity and improve physicochemical properties.
Key Positions for Modification:
-
Position 4: Substitution of the chloro group with various amines, alcohols, and thiols can significantly impact activity. For instance, the introduction of alkylamino side chains has been shown to improve both antiplasmodial activity and aqueous solubility.[7][8]
-
Position 2: The phenyl group at this position can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.
-
Position 6: Modifications at this position of the thieno[3,2-d]pyrimidine scaffold have also been explored, with a p-tolyl group being identified as a favorable substituent for maintaining antiplasmodial activity in some series.[1][6]
Table 1: Representative SAR Data for Thieno[3,2-d]pyrimidine Derivatives
| Compound | R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | P. falciparum K1 IC₅₀ (µM)[6] |
| Gamhepathiopine (1) | -NH-tBu | =O | p-tolyl | 0.120 |
| 5 | -NH-tBu | -Cl | p-tolyl | 0.150 |
| 6 | -NH-tBu | -I | p-tolyl | 0.130 |
Data from Cohen et al., 2022.[6] This table illustrates that replacing the carbonyl at position 4 with a chlorine or iodine atom is well-tolerated, maintaining sub-micromolar activity against a drug-resistant P. falciparum strain.[1][6]
Part 3: In Vitro Antiplasmodial Activity and Cytotoxicity Assays
The primary goal of the initial biological evaluation is to determine the potency of the synthesized compounds against P. falciparum and to assess their selectivity towards the parasite over human cells.
Protocol 2: In Vitro Antiplasmodial Susceptibility Testing
A standard method for determining the 50% inhibitory concentration (IC₅₀) is the SYBR Green I-based fluorescence assay.
Materials:
-
Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum.[9][10]
-
Human red blood cells (O+).
-
Complete RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
96-well microplates.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100).
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well of the 96-well plate.
-
Add the diluted compounds to the wells. Include positive (e.g., chloroquine, artemisinin) and negative (no drug) controls.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the log of the drug concentration.
Protocol 3: In Vitro Cytotoxicity Assay
To assess the selectivity of the compounds, their cytotoxicity against a human cell line (e.g., HepG2, HEK293) is determined.[3]
Materials:
-
Human cell line (e.g., HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well microplates.
-
Resazurin sodium salt solution.
-
Fluorescence plate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add resazurin solution to each well and incubate for another 4 hours.
-
Measure the fluorescence (excitation: 530-560 nm, emission: 590 nm).
-
Calculate the 50% cytotoxic concentration (CC₅₀) and the selectivity index (SI = CC₅₀ / IC₅₀).
Part 4: Mechanism of Action Studies
While the precise mechanism of action for many thienopyrimidine derivatives is still under investigation, some studies suggest potential targets.[5] For instance, some thieno[2,3-b]pyridines, a related scaffold, have been identified as inhibitors of the plasmodial glycogen synthase kinase-3 (PfGSK-3).[7][11][12] Other studies on dihetarylthioethers containing a thieno[2,3-d]pyrimidine moiety point towards the inhibition of the coenzyme A synthesis pathway in the parasite.[2]
Diagram: Potential Drug Targets in Plasmodium falciparum
Caption: Potential mechanisms of action for thienopyrimidine derivatives.
Further mechanistic studies are crucial to elucidate the exact molecular targets of this compound derivatives and to guide the rational design of more effective and safer drugs.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel antiplasmodial agents. Its synthetic accessibility and the versatility of the 4-chloro position for chemical modification make it an attractive platform for medicinal chemistry campaigns. Future research should focus on:
-
Extensive SAR studies: To further optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.
-
In-depth mechanistic studies: To identify the specific molecular targets of these compounds within the parasite.
-
In vivo efficacy studies: To evaluate the most promising compounds in animal models of malaria.
-
Exploration of multi-stage activity: To identify compounds that are active against different stages of the parasite life cycle, including the liver and gametocyte stages, which is crucial for malaria eradication.[3][5]
By leveraging the protocols and insights provided in these application notes, researchers can accelerate the development of new thienopyrimidine-based drugs that can contribute to the global fight against malaria.
References
- Kunick, C., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malaria Journal, 18(1), 93.
- Cohen, A., et al. (2015). Discovery of new thienopyrimidinone derivatives displaying antimalarial properties toward both erythrocytic and hepatic stages of Plasmodium. European Journal of Medicinal Chemistry, 97, 123-136.
- Cohen, A., et al. (2022).
- ChemicalBook. (n.d.). 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis.
- Cohen, A., et al. (2022). Discovery of new thienopyrimidinone derivatives displaying antimalarial properties toward both erythrocytic and hepatic stages of Plasmodium.
- Cohen, A., et al. (2022).
-
Zaidi, A., et al. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[5][13]thieno[2,3-d]pyrimidine derivatives. PubMed Central.
- Cohen, A., et al. (2022).
- Kunick, C., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines.
- Kunick, C., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. PubMed.
- Various Authors. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
- Kunick, C., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines.
- Campos, J. F., et al. (2024). C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions...
-
Zaidi, A., et al. (2021). Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[5][13]thieno[2,3-d]pyrimidine derivatives. RSC Publishing.
- Various Authors. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine.
- Matrix Scientific. (n.d.). This compound.
- Schweda, S. I., et al. (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents.
- Cohen, A., et al. (2022). Synthesis of antiplasmodial 2-aminothieno[3,2-d]pyrimidin-4(3H)
- Weidner, T., et al. (2017). Antiplasmodial dihetarylthioethers target the coenzyme A synthesis pathway in Plasmodium falciparum erythrocytic stages. Malaria Journal, 16(1), 183.
- Ruiz, J. R., et al. (2021). Antiplasmodial Activity and In Vivo Bio-Distribution of Chloroquine Molecules Released with a 4-(4-Ethynylphenyl)
- Hoda, N., et al. (2023). Identification, in-vitro anti-plasmodial assessment and docking studies of series of tetrahydrobenzothieno[2,3-d]pyrimidine-acetamide molecular hybrids as potential antimalarial agents. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antiplasmodial dihetarylthioethers target the coenzyme A synthesis pathway in Plasmodium falciparum erythrocytic stages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new thienopyrimidinone derivatives displaying antimalarial properties toward both erythrocytic and hepatic stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium Falciparum | Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines | springermedicine.com [springermedicine.com]
- 8. Structure-activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: Strategic Chlorination of 2-Phenylthieno[3,2-d]pyrimidin-4-one for Advanced Drug Discovery
Executive Summary: The Strategic Imperative for Chlorination
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, primarily due to its function as a purine bioisostere, which allows it to interact with a wide array of biological targets, including protein kinases.[1][2] The parent compound, 2-phenylthieno[3,2-d]pyrimidin-4-one, serves as a foundational building block. However, its direct utility is often limited. The strategic conversion of the 4-oxo group to a 4-chloro substituent via nucleophilic substitution is a critical transformation that unlocks the full potential of this scaffold.[3] The resulting 4-chloro-2-phenylthieno[3,2-d]pyrimidine is a highly versatile intermediate, primed for a variety of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.[4][5] This allows for the systematic introduction of diverse functional groups at the C4-position, enabling the exploration of structure-activity relationships (SAR) essential for optimizing drug candidates.[6][7][8]
This document provides a detailed, field-proven protocol for the efficient chlorination of 2-phenylthieno[3,2-d]pyrimidin-4-one, grounded in established chemical principles and supported by practical, experience-based insights for troubleshooting and optimization.
Reaction Principle and Mechanism
The conversion of the 4-oxo functionality of the thienopyrimidinone to a chloro group is not a direct substitution. The substrate exists in tautomeric equilibrium between its lactam (keto) and lactim (enol) forms. The chlorination reaction proceeds via the more reactive lactim tautomer.
Mechanism: The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[4] The reaction mechanism involves the following key steps:
-
Activation: The hydroxyl group of the lactim tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.
-
Intermediate Formation: This forms a highly reactive phosphorodichloridate intermediate.
-
Nucleophilic Attack: A chloride ion (from POCl₃) then attacks the C4-position of the pyrimidine ring, which is now an excellent electrophile.
-
Elimination & Product Formation: This nucleophilic attack leads to the displacement of the dichlorophosphate group and the formation of the desired 4-chloro product, with the regeneration of a stable phosphate by-product.
The addition of a high-boiling tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), can serve as an acid scavenger, neutralizing the HCl generated in situ and driving the reaction to completion.[4][9]
Comprehensive Experimental Protocol
This protocol details the chlorination of 2-phenylthieno[3,2-d]pyrimidin-4-one to yield this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 2-Phenylthieno[3,2-d]pyrimidin-4-one | ≥97% | Sigma-Aldrich | 32690-80-5 | Starting material. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Acros Organics | 10025-87-3 | Highly Corrosive & Moisture Sensitive. Handle in a fume hood. |
| N,N-Dimethylaniline | ≥99% | Alfa Aesar | 121-69-7 | Optional acid scavenger. |
| Acetonitrile (CH₃CN) | Anhydrous | Fisher Scientific | 75-05-8 | Reaction solvent. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR | 75-09-2 | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | 144-55-8 | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | 7487-88-9 | For drying organic layers. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Chlorination Procedure
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-phenylthieno[3,2-d]pyrimidin-4-one (1.0 eq).
-
Solvent Addition: Suspend the starting material in anhydrous acetonitrile (approx. 15 mL per gram of starting material).
-
Addition of Amine: Add N,N-dimethylaniline (0.7 eq.) to the suspension.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃, 5.0 - 5.5 eq.) to the cooled suspension via a dropping funnel over 30 minutes.[4] Caution: The addition is exothermic. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80-85 °C). Stir vigorously for 18-24 hours.[4][6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. CRITICAL STEP: Very slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 40 mL per gram of starting material). This will quench the excess POCl₃. Perform this step in a well-ventilated fume hood as it generates HCl gas.
-
Precipitation & Filtration: Stir the quenched mixture for 2 hours. A precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield this compound as a solid.[6]
Data Summary & Visualization
Table 1: Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| 2-Phenylthieno[3,2-d]pyrimidin-4-one | 1.0 eq | Limiting reagent. |
| Phosphorus Oxychloride (POCl₃) | 5.0 - 5.5 eq | Used in excess as both reagent and solvent to drive the reaction. |
| N,N-Dimethylaniline | 0.7 eq | Catalytic acid scavenger to neutralize HCl by-product.[4] |
| Reaction Conditions | ||
| Temperature | 80-85 °C (Reflux) | Sufficient thermal energy to overcome the activation barrier. |
| Time | 18-24 hours | Typical duration for complete conversion.[4][6] |
| Atmosphere | Inert (Nitrogen) | Prevents reaction of POCl₃ with atmospheric moisture. |
| Expected Outcome | ||
| Product | This compound | CAS: 214417-22-8.[10] |
| Yield | 75-90% | Typical yield after purification. |
| Appearance | Off-white to pale yellow solid |
Experimental Workflow Diagram
Caption: Workflow for the chlorination of 2-phenylthieno[3,2-d]pyrimidin-4-one.
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. It reacts violently with water, releasing heat and toxic HCl gas. Always handle POCl₃ in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves. Have a sodium bicarbonate solution ready for neutralizing spills.
-
N,N-Dimethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
General Precautions: The reaction should be conducted under an inert atmosphere to prevent the decomposition of POCl₃ by moisture. The quenching step is highly exothermic and releases HCl gas; it must be performed slowly and with extreme caution in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Deactivated POCl₃ due to moisture. 3. Inefficient stirring. | 1. Extend reflux time and monitor by TLC. 2. Use freshly opened or distilled POCl₃ and ensure all glassware is flame-dried. 3. Ensure vigorous magnetic stirring to maintain a homogenous suspension. |
| Low Yield | 1. Product loss during aqueous work-up (product may have some water solubility). 2. Incomplete quenching leading to oily product. 3. Side reactions. | 1. After filtering the precipitate, extract the aqueous filtrate with dichloromethane or ethyl acetate to recover dissolved product. 2. Ensure sufficient ice and stirring time during the quench to fully precipitate the solid product. 3. Adhere strictly to the slow addition and low temperature at the start of the reaction. |
| Product is Oily or Dark | 1. Presence of residual POCl₃ or by-products. 2. Decomposition due to excessive heat. | 1. Ensure thorough washing of the crude solid with water. 2. Perform purification by recrystallization or silica gel column chromatography. 3. Avoid excessive heating during reaction and work-up. |
References
-
El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Molecules, 16(12), 10234-10250. Available from: [Link]
-
Musso, L., Crespan, E., Bongibello, R., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 829. Available from: [Link]
-
Jankovič, L., Vasková, J., & Kožíšek, J. (2013). N-Benzylthieno[3,2-d]pyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o898. Available from: [Link]
-
Campos, J. F., Queiroz, M. J. R. P., & Berteina-Raboin, S. (2024). C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions reported by Hull and Sanford. Advanced Synthesis & Catalysis. Available from: [Link]
-
Zhang, J., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Advances in Computer Science Research, volume 59. Available from: [Link]
-
Pochon, S., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(7), 8497-8520. Available from: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(23), 8345. Available from: [Link]
-
Patel, R. V., et al. (2016). POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Journal of Saudi Chemical Society, 20, S492-S499. Available from: [Link]
-
Priya, S., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research. Available from: [Link]
-
Tolba, M. S., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Records of Natural Products, 15(4), 367-380. Available from: [Link]
-
Ke, R., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 63(17), 9576-9594. Available from: [Link]
-
Singh, A., & Pal, V. K. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. Available from: [Link]
-
Kumar, A., et al. (2022). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry, 13(8), 991-996. Available from: [Link]
-
Yang, C., et al. (2020). Reagents and conditions: (i) 1. POCl3, PO(OMe)3, 0 °C, 1.5 h;... [Figure]. In Chemistry – A European Journal. Available from: [Link]
-
Pensec, A., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(35), 22935-22946. Available from: [Link]
-
Li, X., et al. (2015). A POCl3-Mediated Synthesis of Substituted Fused Azoacridones Derivatives. RSC Advances, 5(46), 36843-36847. Available from: [Link]
Sources
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
Application Notes and Protocols: 4-Chloro-2-phenylthieno[3,2-d]pyrimidine in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of Thienopyrimidines in Oncology
The thieno[3,2-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of novel therapeutics. Its structural resemblance to endogenous purines allows for interaction with a variety of biological targets, particularly ATP-binding sites within protein kinases. The subject of this guide, 4-Chloro-2-phenylthieno[3,2-d]pyrimidine, is a key intermediate and a pharmacologically active molecule in its own right, serving as a cornerstone for the synthesis of a new generation of anti-cancer agents. The strategic placement of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This, combined with the phenyl group at the 2-position, contributes to the molecule's potential for potent and selective biological activity. This document provides a comprehensive overview of the applications of this compound in cancer research, including its synthesis, proposed mechanisms of action, and detailed protocols for its investigation.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is typically achieved through a two-step process involving the initial construction of the thieno[3,2-d]pyrimidin-4(3H)-one core, followed by chlorination.
Part 1: Synthesis of 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one
This precursor can be synthesized from commercially available starting materials. A common route involves the condensation of a substituted aminothiophene with an appropriate benzoyl derivative.
Part 2: Chlorination of 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one
The conversion of the hydroxyl group at the 4-position to a chlorine atom is a crucial step to enhance the compound's reactivity for further derivatization and to impart specific biological activities.
Mechanism of Action: Targeting Key Oncogenic Pathways
While the precise and complete mechanism of action for this compound is a subject of ongoing research, evidence from studies on closely related thienopyrimidine derivatives suggests that its anti-cancer effects are likely mediated through the inhibition of protein kinases and the induction of apoptosis.
Kinase Inhibition
The thieno[3,2-d]pyrimidine core acts as a scaffold that can fit into the ATP-binding pocket of various protein kinases, leading to the inhibition of their catalytic activity. Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of the thienopyrimidine scaffold have been shown to inhibit several key oncogenic kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Often overexpressed in non-small cell lung cancer and other solid tumors.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that promotes cell growth, proliferation, and survival.
The phenyl group at the 2-position and the chloro group at the 4-position of the core structure are critical for modulating the potency and selectivity of kinase inhibition.
Caption: Proposed kinase inhibition by this compound.
Induction of Apoptosis
In addition to kinase inhibition, this compound and its derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1] This can be a direct consequence of inhibiting pro-survival signaling pathways or through other, yet to be fully elucidated, mechanisms. The induction of apoptosis is a desirable characteristic for an anti-cancer agent as it leads to the safe and effective elimination of malignant cells.
Experimental Protocols for Evaluating Anti-Cancer Activity
The following section provides detailed, step-by-step protocols for key in vitro assays to characterize the anti-cancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of the compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Self-Validation:
-
Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate the assay's sensitivity.
-
Reproducibility: Perform the assay in triplicate and repeat the experiment at least three times to ensure the reproducibility of the results.
Western Blot Analysis for Target Modulation
This protocol is for determining if the compound affects the phosphorylation status or expression level of target proteins in a signaling pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Proteins are first separated by size using gel electrophoresis, transferred to a membrane, and then probed with primary and secondary antibodies.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-EGFR, anti-phospho-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Self-Validation:
-
Loading Control: Always probe for a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Positive and Negative Controls: Use cell lysates with known expression levels of the target protein as positive and negative controls.
In Vitro Kinase Assay
This protocol is for directly measuring the inhibitory activity of the compound against a specific kinase.
Principle: An in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate by a purified kinase enzyme. The inhibition of this transfer by a compound is then quantified.
Materials:
-
Purified active kinase (e.g., recombinant EGFR, VEGFR-2, PI3K)
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer
-
ATP (and [γ-32P]ATP for radioactive assays)
-
This compound
-
Detection system (e.g., scintillation counter for radioactive assays, or specific antibodies for non-radioactive assays)
Protocol:
-
Reaction Setup: In a microplate well, combine the kinase, its substrate, and the kinase assay buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specific time.
-
Reaction Termination: Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Detection: Measure the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Self-Validation:
-
Positive Control Inhibitor: Include a known inhibitor of the specific kinase to validate the assay.
-
No-Enzyme Control: Include a control well without the kinase to determine the background signal.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after compound treatment.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC and PI staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Self-Validation:
-
Positive Control for Apoptosis: Treat cells with a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.
-
Unstained and Single-Stained Controls: Use unstained cells and cells stained with only Annexin V-FITC or only PI to set up the flow cytometer compensation and gates correctly.
Quantitative Data Summary
The following table summarizes representative IC50 values for thieno[3,2-d]pyrimidine derivatives against various cancer cell lines, as reported in the literature. It is important to note that these values are for derivatives and the activity of the parent compound, this compound, may vary.
| Derivative of Thieno[3,2-d]pyrimidine | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11c (a 4-morpholino derivative) | H460 (Lung) | 0.003 | [2] |
| Compound 11c (a 4-morpholino derivative) | HT-29 (Colon) | 0.42 | [2] |
| Compound 11c (a 4-morpholino derivative) | MDA-MB-231 (Breast) | 0.74 | [2] |
| Compound 5d (a 4-anilino derivative) | T47D (Breast) | 0.008 | [1] |
| Compound 5e (a 4-anilino derivative) | T47D (Breast) | 0.004 | [1] |
Experimental Workflow Visualization
Caption: A typical workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a valuable scaffold in the pursuit of novel anti-cancer therapeutics. Its synthetic tractability and demonstrated potential to modulate key oncogenic pathways make it an attractive starting point for drug discovery programs. The protocols detailed in this guide provide a robust framework for researchers to investigate its anti-cancer properties and elucidate its mechanism of action. Future research should focus on comprehensive kinase profiling to identify novel targets, in vivo efficacy studies in relevant cancer models, and the development of more potent and selective derivatives through medicinal chemistry efforts. Such endeavors will be crucial in translating the promise of the thienopyrimidine scaffold into tangible clinical benefits for cancer patients.
References
-
ResearchGate. C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... Available at: [Link].
-
National Center for Biotechnology Information. Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers. Available at: [Link].
-
National Center for Biotechnology Information. Design, synthesis and anticancer activity of 4-morpholinothieno[3,2-d]pyrimidine derivatives bearing arylmethylene hydrazine moiety. Available at: [Link].
Sources
Application Notes and Protocols for the Synthesis of 17β-HSD2 Inhibitors from 4-Chloro-2-phenylthieno[3,2-d]pyrimidine
Introduction: Targeting 17β-HSD2 with a Privileged Scaffold
17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) is a critical enzyme in human steroid metabolism, primarily responsible for the inactivation of potent estrogens (estradiol, E2) and androgens (testosterone) into their less active 17-keto forms (estrone and androstenedione, respectively).[1] Its role in maintaining hormonal balance makes it a compelling therapeutic target for a range of hormone-dependent diseases, including osteoporosis, endometriosis, and certain cancers.[1][2] The inhibition of 17β-HSD2 can locally increase the concentration of active sex steroids, offering a targeted therapeutic approach with potentially fewer systemic side effects.
The thieno[3,2-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a wide array of biological targets.[3] Specifically, derivatives of 2-phenylthieno[3,2-d]pyrimidine have shown promising inhibitory activity against 17β-HSD2.[4] The strategic functionalization of this core, particularly at the 4-position, is key to modulating potency and selectivity. This guide provides a detailed technical overview and actionable protocols for the synthesis of novel 17β-HSD2 inhibitors, starting from the versatile building block, 4-Chloro-2-phenylthieno[3,2-d]pyrimidine.
Synthetic Strategy: The Gateway to Diversity
The central theme of this synthetic approach is the reactivity of the chlorine atom at the C4 position of the thieno[3,2-d]pyrimidine ring. This position is activated towards nucleophilic aromatic substitution (SNAr), providing a straightforward and efficient method for introducing a diverse range of functionalities. The general synthetic workflow is depicted below.
Figure 1: General workflow for the synthesis and evaluation of 17β-HSD2 inhibitors.
The primary method for derivatization is the nucleophilic aromatic substitution (SNAr) of the 4-chloro group with various primary or secondary amines. This reaction is generally high-yielding and tolerates a wide range of functional groups on the incoming amine, allowing for the exploration of the structure-activity relationship (SAR). For less reactive amines or when milder conditions are required, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of this compound with a variety of amines.
Rationale: The C4 position of the thieno[3,2-d]pyrimidine is electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, making it susceptible to nucleophilic attack. The choice of a polar aprotic solvent like DMSO or a protic solvent like 2-propanol facilitates the reaction by stabilizing the charged intermediate (Meisenheimer complex).[5] A base, such as potassium carbonate or triethylamine, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[5][6] The reaction temperature is elevated to provide sufficient energy to overcome the activation barrier of the reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., 2-propanol or DMSO, approx. 10 mL per mmol of substrate).
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1-1.5 eq.).
-
Addition of Base: Add a suitable base, such as triethylamine (1.5-2.0 eq.) or anhydrous potassium carbonate (1.5-2.0 eq.).[5][6]
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using a water-miscible solvent like DMSO, pour the reaction mixture into ice-water to precipitate the product.
-
If using a less polar solvent like 2-propanol, evaporate the solvent under reduced pressure.[6]
-
Suspend the residue in water and stir for 30 minutes.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold diethyl ether or ethanol to remove impurities.
-
If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol, acetone).[4][6]
-
Figure 2: Simplified mechanism of the SNAr reaction.
Protocol 2: Buchwald-Hartwig Amination for Less Reactive Amines
For sterically hindered or electron-deficient amines, the SNAr reaction may be sluggish. In such cases, a palladium-catalyzed Buchwald-Hartwig amination can be employed.
Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that proceeds via a catalytic cycle involving a palladium(0) species.[7] The reaction typically employs a phosphine ligand to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is required to deprotonate the amine and generate the active nucleophile.[7] Anhydrous and oxygen-free conditions are crucial to prevent catalyst deactivation.
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a dry Schlenk flask or a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 eq.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, approx. 10 mL per mmol of substrate) via a syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Structure-Activity Relationship Insights
The following table summarizes the inhibitory activity of a selection of synthesized N-substituted-2-phenylthieno[3,2-d]pyrimidin-4-amines against human 17β-HSD2.
| Compound ID | R-Group (at C4) | % Inhibition at 1 µM | IC50 (nM) | Reference |
| A | -NH-(3-methoxybenzyl) | 63% | - | [1] |
| B | -NH-(3-hydroxybenzyl) | 70% | - | [1] |
| C | -N(CH3)-(3-methoxybenzyl) | - | - | [1] |
| D | -N(CH3)-(3-hydroxybenzyl) | - | - | [1] |
| E | -(4-tert-butyl)phenethyl | - | 6000 (ATP IC50) | [5] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in assay conditions.
The initial SAR data suggests that substitution at the 4-position with benzylamine derivatives leads to moderate to good inhibition of 17β-HSD2. The presence of a hydroxyl group on the phenyl ring of the benzylamine moiety appears to be beneficial for activity.
Protocol 3: In Vitro 17β-HSD2 Inhibition Assay
This protocol outlines a cell-free assay to determine the inhibitory potency of the synthesized compounds against human 17β-HSD2.
Rationale: This assay measures the enzymatic conversion of a radiolabeled substrate (e.g., [3H]-Estradiol) to its product by a source of 17β-HSD2 (e.g., human placental microsomes).[1] The inhibitory effect of a test compound is quantified by the reduction in product formation compared to a control without the inhibitor. The use of a radiolabeled substrate allows for sensitive detection and quantification of the enzymatic activity.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a human placental microsomal fraction containing 17β-HSD2 according to established procedures.[1]
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
NAD+ (cofactor, final concentration ~1500 µM)[1]
-
Test compound at various concentrations (typically dissolved in DMSO, with the final DMSO concentration kept below 1%).
-
Enzyme preparation.
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37 °C for 10 minutes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, a mixture of unlabeled and radiolabeled estradiol (e.g., [3H]-E2, final concentration ~500 nM).[1]
-
Incubation: Incubate the reaction mixture at 37 °C for a specific time (e.g., 20 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of cold diethyl ether and a small amount of a solution containing unlabeled estradiol and estrone as carriers).
-
Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The steroids will be in the organic phase.
-
Analysis:
-
Transfer the organic phase to a new tube and evaporate the solvent.
-
Re-dissolve the residue in a suitable mobile phase.
-
Separate the substrate (estradiol) and the product (estrone) by High-Performance Liquid Chromatography (HPLC) equipped with a radioactivity detector.
-
-
Data Analysis:
-
Quantify the amount of product formed in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold serves as an excellent starting point for the synthesis of a diverse library of potential 17β-HSD2 inhibitors. The straightforward and robust synthetic protocols described herein, primarily based on nucleophilic aromatic substitution, allow for extensive exploration of the structure-activity relationship at the C4 position. The provided in vitro assay protocol enables the reliable determination of the inhibitory potency of the synthesized compounds. Future work should focus on expanding the diversity of the amine nucleophiles to further probe the enzyme's active site and optimize the potency, selectivity, and pharmacokinetic properties of these promising inhibitors.
References
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
Snégaroff, K., Lassagne, F., et al. (2009). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Gargano, E. M., Allegretta, G., et al. (2015). 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog. PLoS One, 10(7), e0134754. [Link]
-
Gargano, E. M., Allegretta, G., et al. (2015). 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog. ResearchGate. [Link]
-
Wetzel, M., Marchais-Oberwinkler, S., et al. (2011). Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation. PLoS One, 6(8), e23223. [Link]
-
Rojas-Llanes, D., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(22), 7805. [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
-
Marchais-Oberwinkler, S., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509. [Link]
-
Sławiński, J., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. [Link]
-
SNAr Solvents and Reagents. (2026). WordPress. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. [Link]
-
Clark, J. H., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 1(3), 143-147. [Link]
-
Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. (2021). ResearchGate. [Link]
-
Šilha, T., et al. (2013). N-Benzylthieno[3,2-d]pyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1009–o1010. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. [Link]
-
Early, J. V., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm, 11(7), 1146–1153. [Link]
-
Klein, R. S., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(2), 775–778. [Link]
-
Al-Suwaidan, I. A., et al. (2020). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Molbank, 2020(2), M1129. [Link]
-
Gargano, E. M., Allegretta, G., et al. (2015). 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog. PubMed. [Link]
-
Synthesis and Characterization of Substituted Pyrazino[2′,3′:4,5]thieno[3,2-d]pyrimidines and Related Molecules. (2007). Scilit. [Link]
-
Campos, J. F., Queiroz, M. J. R., & Berteina-Raboin, S. (2020). C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions reported by Hull and Sanford. ResearchGate. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1969). Journal of the Chemical Society C: Organic. [Link]
-
Allegretta, G., et al. (2021). 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibition: A Potential Treatment Option for Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 64(23), 17366–17380. [Link]
-
Khan, K. M., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
-
Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. (2013). ResearchGate. [Link]
Sources
- 1. 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibition: Discovery of Selective and Metabolically Stable Compounds Inhibiting Both the Human Enzyme and Its Murine Ortholog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Benzylthieno[3,2-d]pyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and yield optimization of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a robust three-step sequence. The process begins with the construction of the core thiophene ring via the Gewald reaction, followed by the annulation of the pyrimidine ring, and concludes with a critical chlorination step to yield the target compound. Understanding the nuances of each stage is paramount to achieving high yields and purity.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & Yield Optimization
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Step 1: Gewald Reaction (2-Aminothiophene Synthesis)
Question: My yield for the initial Gewald reaction is consistently below 40%. What are the most likely causes and how can I improve it?
Answer: Low yields in the Gewald reaction, a multi-component condensation, typically stem from three areas: suboptimal reaction conditions, inefficient base catalysis, or side reactions.[1][2]
-
Causality: The reaction begins with a Knoevenagel condensation between acetophenone and ethyl cyanoacetate, which is base-catalyzed. This is followed by the addition of sulfur and subsequent cyclization.[1] If the initial condensation is slow or incomplete, yields will suffer. The base is crucial not only for the condensation but also for facilitating the sulfur addition and ring-closing steps.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all starting materials—acetophenone, ethyl cyanoacetate, and elemental sulfur—are pure and dry. The presence of water can interfere with the base and inhibit the Knoevenagel condensation.
-
Base Selection & Stoichiometry: While various bases can be used, morpholine is a standard and effective choice. Ensure you are using it in catalytic but sufficient amounts. Some protocols benefit from using a stoichiometric amount of an amine base.
-
Temperature Control: The reaction is typically run at reflux in a solvent like ethanol. Ensure the reflux is vigorous enough to maintain the reaction temperature but not so aggressive that volatile reagents are lost. The optimal temperature ensures the sulfur dissolves and reacts efficiently.
-
Reaction Time: Gewald reactions can require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Premature workup is a common cause of low yields.
-
Consider Microwave Irradiation: For difficult substrates, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1][3]
-
Step 2: Pyrimidine Ring Formation
Question: The cyclization of my 2-aminothiophene precursor with formamide is slow, and I'm seeing significant amounts of unreacted starting material even after prolonged heating. What can I do?
Answer: This is a common issue related to temperature and reagent choice. The cyclization of a 2-aminothiophene-3-carboxylate with formamide to form the thieno[3,2-d]pyrimidin-4(3H)-one is a high-temperature condensation-cyclization.
-
Causality: The reaction involves the nucleophilic attack of the amino group onto the carbonyl carbon of formamide, followed by elimination of water and ring closure. This process has a high activation energy, necessitating high temperatures.
-
Troubleshooting Steps:
-
Verify Temperature: This reaction often requires temperatures between 180-190 °C. It is critical to measure the internal temperature of the reaction mixture, not the oil bath temperature, as there can be a significant gradient. Ensure your heating mantle and condenser setup are adequate for maintaining this temperature for several hours.
-
Use Excess Formamide: Formamide serves as both the reagent and, in many cases, the solvent. Using a large excess ensures the reaction kinetics favor product formation.
-
Alternative Reagents: If formamide is not effective, consider using formamidine acetate in a high-boiling solvent like ethanol or N,N-Dimethylformamide (DMF).[4][5] Formamidine is more reactive and can sometimes facilitate cyclization at lower temperatures.
-
Product Isolation: The product, 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one, often precipitates from the reaction mixture upon cooling. A common workup involves pouring the hot reaction mixture into water, which causes the product to crash out.[6] Ensure the mixture is sufficiently cooled to maximize precipitation before filtration.
-
Step 3: Chlorination of the Thienopyrimidinone
Question: My final chlorination step with phosphorus oxychloride (POCl₃) results in a dark, tarry mixture and a very low yield of the desired 4-chloro product. How can I fix this?
Answer: This is the most critical and often lowest-yielding step. The issues typically arise from the harshness of the reagent, the presence of moisture, or suboptimal reaction parameters. The conversion of the lactam (amide) in the pyrimidinone ring to the chloro-derivative requires a potent chlorinating agent like POCl₃.
-
Causality & Mechanism: The reaction proceeds via the formation of a highly reactive intermediate. When a catalytic amount of DMF is used, it first reacts with POCl₃ to form the Vilsmeier reagent, which is the active electrophile. The oxygen of the pyrimidinone attacks this reagent, leading to a series of steps that ultimately replace the C=O group with a C-Cl bond. Without a catalyst, POCl₃ can still perform the chlorination, but often less efficiently.
Caption: Simplified mechanism for POCl₃/DMF mediated chlorination.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: POCl₃ reacts violently with water. Both your starting material and glassware must be scrupulously dry. Dry the 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one in a vacuum oven before use.
-
Use a Co-solvent: The starting thienopyrimidinone has poor solubility in neat POCl₃. Adding a high-boiling inert solvent like toluene or acetonitrile (CH₃CN) can significantly improve solubility and lead to a cleaner reaction.[5][7]
-
Add a Catalyst/Base: The reaction can be sluggish.
-
Catalytic DMF: Adding a few drops of DMF can dramatically accelerate the reaction by forming the Vilsmeier reagent.[4][8]
-
Tertiary Amine Base: Some protocols add a tertiary amine like N,N-dimethylaniline.[7] This acts as a base to neutralize the HCl generated during the reaction, preventing potential acid-catalyzed degradation of the product.
-
-
Strict Temperature Control: The reaction is typically performed at reflux (the boiling point of POCl₃ is ~107 °C). Do not overheat, as this promotes the formation of intractable tars. Reflux gently for the prescribed time (typically 2-4 hours), monitoring by TLC.
-
Careful Workup: This is a major source of yield loss.
-
First, remove the excess POCl₃ under reduced pressure (use a trap with a base solution to neutralize the toxic fumes).
-
The residue should then be quenched slowly and carefully by pouring it onto crushed ice or into ice-cold water with vigorous stirring.[5] This step is highly exothermic.
-
The product will precipitate as a solid. Neutralize the acidic aqueous solution with a base (e.g., NaHCO₃ or dilute NaOH) to pH 7-8 before extracting with a solvent like dichloromethane (DCM) or ethyl acetate.
-
-
Comparative Data on Chlorination Conditions
| Reagent System | Solvent | Temperature | Typical Time | Reported Yield | Reference |
| POCl₃ | Toluene | Reflux (~110 °C) | 1-2 h | ~90% | [5] |
| POCl₃ / N,N-dimethylaniline | Acetonitrile | Reflux (~85 °C) | 18 h | Moderate-Good | [7] |
| POCl₃ / cat. DMF | Neat | 80 °C | 3 h | 54% | [4] |
| SOCl₂ / cat. DMF | Neat | 80 °C | 4 h | Good | [8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Phenylthieno[3,2-d]pyrimidin-4(3H)-one
(Adapted from Gewald and cyclization literature)[4][9]
-
To a round-bottom flask equipped with a reflux condenser, add acetophenone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in absolute ethanol.
-
Add morpholine (0.5 eq.) as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and then in an ice bath to precipitate the intermediate, ethyl 2-amino-4-phenylthiophene-3-carboxylate. Filter the solid, wash with cold ethanol, and dry.
-
Combine the dried thiophene intermediate with a 10-fold excess of formamide.
-
Heat the mixture to 180-190 °C (internal temperature) for 3-5 hours.
-
Cool the reaction mixture slightly and pour it into a beaker of cold water.
-
Stir until a precipitate forms. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one.
Protocol 2: Synthesis of this compound
(Optimized from literature sources)[4][5][7]
-
Ensure all glassware is oven-dried. Add the 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq.) to a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add phosphorus oxychloride (POCl₃, 5-10 eq. by volume) and a catalytic amount of N,N-Dimethylformamide (DMF, ~3 drops).
-
Attach a reflux condenser (with a drying tube or gas bubbler connected to a basic trap) and heat the mixture to a gentle reflux (~100-110 °C) for 3 hours. Monitor completion via TLC (e.g., using 3:7 Ethyl Acetate:Hexanes).
-
Cool the mixture to room temperature. Remove the excess POCl₃ using a rotary evaporator.
-
[CAUTION: HIGHLY EXOTHERMIC] In a well-ventilated fume hood, slowly and carefully add the reaction residue to a large beaker containing crushed ice with vigorous stirring.
-
A solid precipitate should form. Allow the ice to melt, then neutralize the mixture to pH ~7 by the slow addition of saturated sodium bicarbonate solution or dilute NaOH.
-
Extract the aqueous mixture three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or isopropanol to yield pure this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis? A1: The final chlorination step is the most hazardous. Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles). The quenching step is highly exothermic and releases HCl gas.
Q2: My final product has a persistent yellow or brownish color. Is this an impurity? A2: While the pure product is typically a light-colored solid, a persistent color can indicate residual starting material or small amounts of polymeric side products from the chlorination step. A thorough recrystallization is usually sufficient for purification. If color persists, column chromatography on silica gel may be required.
Q3: Can I use thionyl chloride (SOCl₂) instead of POCl₃ for the chlorination? A3: Yes, thionyl chloride (SOCl₂) is often used as an alternative chlorinating agent for this type of transformation, typically also with a catalytic amount of DMF.[8] The reaction conditions and workup are very similar to those for POCl₃. The choice between them may depend on substrate compatibility and laboratory availability.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Berichte der deutschen chemischen Gesellschaft. [Link]
-
Sabnis, R. W. (1994). The Gewald synthesis. Sulfur Reports. [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction.[Link]
-
Putrov, D., et al. (2017). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals. [Link]
-
Campos, J. F., et al. (2022). C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions for direct arylation. New Journal of Chemistry. [Link]
-
Hsiao, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. [Link]
-
Al-Ostath, A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Molecules. [Link]
-
He, L., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate. [Link]
-
Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. 3-d)pyrimidin-4(3h)-one,3-amino-2-methyl-5-phenyl-thieno( synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines
Welcome to the technical support center for the synthesis of 4-substituted thieno[3,2-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to help you troubleshoot and optimize your synthetic strategies. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis, particularly the introduction of diverse substituents at the C-4 position, presents several common challenges.
This guide is structured into a troubleshooting section organized by synthetic stage and a general FAQ section to address broader strategic questions.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the multi-step synthesis of 4-substituted thieno[3,2-d]pyrimidines.
Workflow: General Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines
Below is a typical workflow, which will serve as a reference for the troubleshooting questions.
Caption: General synthetic workflow for 4-substituted thieno[3,2-d]pyrimidines.
Issue 1: Low Yield in Pyrimidine Ring Annulation
Question: I am attempting to cyclize my 2-aminothiophene-3-carboxylate intermediate to form the thieno[3,2-d]pyrimidin-4(3H)-one core using formic acid, but the yield is consistently poor (<40%). What's going wrong?
Answer: This is a classic challenge often rooted in incomplete reaction or side reactions. The direct cyclization with formic acid requires high temperatures and can be slow. Here’s a breakdown of the causality and potential solutions:
-
Causality: The nucleophilicity of the 2-amino group on the thiophene is reduced by the electron-withdrawing ester group at the 3-position. Simply refluxing in formic acid may not be sufficient to drive the initial formylation and subsequent cyclization to completion.
-
Troubleshooting & Solutions:
-
Use a More Reactive One-Carbon Source: Instead of formic acid, consider using N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] This reagent reacts with the amino group under milder conditions to form a dimethylaminomethylidene-amino intermediate, which cyclizes much more readily upon heating, often in the same pot.[3]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[3][4] A typical condition would be heating the aminothiophene with formic acid or DMF-DMA in a sealed vessel under microwave irradiation.[3]
-
Two-Step Approach: First, formylate the amine using acetic anhydride and formic acid at a lower temperature to cleanly form the 2-formamido intermediate. Then, induce cyclization in a separate step using a base like sodium methoxide.
-
Recommended Protocol: DMF-DMA Mediated Cyclization [3]
-
Dissolve the methyl 3-aminothiophene-2-carboxylate (1.0 eq) in ethanol (approx. 0.1 M solution).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture under microwave irradiation at 100 °C for 30 minutes.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and formation of the intermediate.
-
Concentrate the solution under reduced pressure to obtain the crude intermediate, which is often used directly in the next cyclization step without further purification.
-
For cyclization, the intermediate can be heated in a high-boiling solvent like DMF.
Issue 2: Inefficient Chlorination of the Thieno[3,2-d]pyrimidin-4(3H)-one
Question: My chlorination of the thieno[3,2-d]pyrimidin-4(3H)-one with neat phosphorus oxychloride (POCl₃) is messy. I get a dark, tarry mixture and a very low yield of the desired 4-chloro product. How can I improve this critical activation step?
Answer: This is a very common and critical problem. The thieno[3,2-d]pyrimidin-4(3H)-one exists in tautomeric equilibrium with its 4-hydroxy form, but direct chlorination is often aggressive.
-
Causality: Refluxing in neat POCl₃ represents harsh, highly acidic conditions. The electron-rich thiophene ring is sensitive to such conditions and can undergo polymerization or degradation, leading to the tarry byproducts you observed.[1] Furthermore, the reaction can be slow, requiring prolonged heating, which exacerbates decomposition.
-
Troubleshooting & Solutions:
-
Catalytic Tertiary Amine: The most effective solution is to add a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), to the reaction.[5][6] The amine acts as a catalyst and an acid scavenger, allowing the reaction to proceed at lower temperatures (e.g., 80-100 °C instead of reflux) and reducing the formation of acidic byproducts that promote degradation.
-
Use of a Co-solvent: Running the reaction in a high-boiling inert solvent like acetonitrile (ACN) or dioxane instead of neat POCl₃ can provide better temperature control and a more homogeneous reaction mixture.[5]
-
Alternative Chlorinating Agents: While less common for this specific scaffold, exploring other reagents like phenylphosphonic dichloride (PhPOCl₂) could be an option if POCl₃ consistently fails.[1]
-
Table 1: Comparison of Chlorination Conditions
| Condition | Reagents | Temperature (°C) | Typical Yield | Comments |
| Harsh | Neat POCl₃ | ~110 (Reflux) | < 30% | High risk of decomposition, tar formation.[1] |
| Improved | POCl₃, N,N-dimethylaniline, ACN | 85 - 100 | 60 - 85% | Cleaner reaction, better yield, shorter time.[5] |
| Alternative | POCl₃, DIPEA, Dioxane | 90 - 100 | 55 - 80% | DIPEA is less nucleophilic than dimethylaniline. |
Recommended Protocol: Catalyzed Chlorination [5]
-
To a solution of the thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in acetonitrile (ACN), add N,N-dimethylaniline (0.7 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (approx. 5.0 eq) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 85 °C and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude 4-chlorothieno[3,2-d]pyrimidine, which can be purified by column chromatography or recrystallization.
Issue 3: Failure or Low Yield in C-4 Substitution Reactions
Question: I have my 4-chlorothieno[3,2-d]pyrimidine, but my nucleophilic substitution (SNAr) with a secondary amine is failing. I either recover my starting material or see a complex mixture of products. What should I try?
Answer: The 4-chloro position is activated towards nucleophilic aromatic substitution (SNAr), but success depends heavily on the nucleophile, base, and solvent. For more complex C-C or C-N bonds, palladium-catalyzed cross-coupling is often a superior choice.
-
Causality:
-
For SNAr: The nucleophilicity of your amine might be too low, or it might be too sterically hindered. The chosen base could be incompatible, or the solvent may not adequately promote the reaction.
-
For Cross-Coupling: Catalyst deactivation, improper ligand choice, or suboptimal reaction conditions are common culprits.
-
-
Troubleshooting & Decision Tree:
Caption: Decision tree for troubleshooting C-4 substitution reactions.
Recommended Protocol: Suzuki-Miyaura Cross-Coupling [7]
-
In a reaction vessel, combine the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq), the desired (hetero)aryl boronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture, typically THF and water (e.g., 4:1 ratio).
-
Heat the mixture to reflux (typically 80-90 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the 4-aryl-thieno[3,2-d]pyrimidine.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for building the thieno[3,2-d]pyrimidine core?
The most versatile and widely used approach starts from a suitably substituted 2-aminothiophene, which is typically synthesized via the Gewald reaction.[8][9] The Gewald reaction is a multi-component reaction involving a ketone or aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur, usually catalyzed by a base.[8] This provides direct access to 2-amino-3-cyano or 2-amino-3-alkoxycarbonylthiophenes, which are the ideal precursors for the subsequent pyrimidine ring annulation.
Q2: I need to introduce an amino group at the C-4 position. Should I use an amine in an SNAr reaction or is there a better way?
For introducing a primary amino group (-NH₂), direct substitution with ammonia is often effective.[1] For secondary amines, a standard SNAr reaction with the amine and a base like sodium carbonate in ethanol often works well.[6] However, for less nucleophilic amines (like anilines) or sterically demanding secondary amines, the reaction can be sluggish. In these challenging cases, a Palladium-catalyzed Buchwald-Hartwig amination can be a superior alternative, offering higher yields and broader substrate scope.[10]
Q3: Are there alternatives to the "pyrimidinone-to-chloro" activation route for C-4 functionalization?
While the chlorination route is the most common, some alternative strategies exist. One notable method is the Gould-Jacobs reaction.[11] This approach involves reacting a 3-aminothiophene with a malonic ester derivative (like diethyl ethoxymethylenemalonate) to form an intermediate that cyclizes upon heating to directly yield a 4-hydroxy-thieno[3,2-d]pyrimidine-3-carboxylate.[11] While this builds the core, subsequent functionalization would still likely require activation of the 4-position. For direct C-C bond formation, some modern methods might allow for direct C-H activation at the C-4 position, but these are less established for this specific scaffold compared to the robust 4-chloro substitution strategies.
Q4: My final compound is difficult to purify. Any suggestions?
Purification is a common bottleneck. Here are a few field-proven tips:
-
Intermediate Purification: Ensure your 4-chloro intermediate is as pure as possible. Impurities carried over from this step can complicate the final purification immensely.
-
Solvent System for Chromatography: Thienopyrimidines are often flat, aromatic systems. A standard ethyl acetate/hexane system may not be sufficient. Try adding a small amount of methanol to your eluent to improve polarity or switch to a dichloromethane/methanol gradient.
-
Recrystallization: If your compound is solid and reasonably pure (>90%), recrystallization is an excellent method for obtaining high-purity material. Experiment with different solvent pairs like ethanol/water, ethyl acetate/hexane, or acetonitrile.
-
Reverse-Phase Chromatography: For highly polar or difficult-to-separate mixtures, preparative reverse-phase HPLC (often with a water/acetonitrile/TFA mobile phase) can be very effective, although it is more resource-intensive.
References
-
Al-Ghorbani, M., et al. (2022). Synthesis and evaluation of apoptosis induction of thienopyrimidine compounds on KRAS and BRAF mutated colorectal cancer cell lines. ResearchGate.
-
Perspicace, E., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509.
-
Deng, X., et al. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Atlantis Press.
-
Ploquin, M., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 834.
-
Wilding, B., & Klempier, N. (2017). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Organic Preparations and Procedures International, 49(3), 183-215.
-
Al-Suwaidan, I. A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 25(15), 8528.
-
Perspicace, E., et al. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. Molecules, 18(4), 4487-509.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia.
-
Al-Suwaidan, I. A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central.
-
Seley, K. L., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(23), 7210-7214.
-
Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165.
-
Sayed, M. T. M., et al. (2022). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate.
-
Fayed, B. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Future Journal of Pharmaceutical Sciences, 5(1).
-
Various Authors. (n.d.). Representative active compounds containing thieno[2,3-d]pyrimidinone core. Semantic Scholar.
-
Various Authors. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate.
-
Zhang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 276, 116649.
-
Wang, Y., et al. (2017). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Molecules, 22(5), 787.
-
Various Authors. (2024). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate.
-
Bazin, M.-A., et al. (2018). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. ResearchGate.
-
Ploquin, M., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI.
-
Various Authors. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. SciELO.
-
Ploquin, M., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. ResearchGate.
-
Lountos, G. T., et al. (2020). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 63(4), 1531-1557.
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(15), 4529-4542.
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
avoiding dehalogenation in thienopyrimidine Suzuki coupling
A Researcher's Guide to Preventing Dehalogenation
Welcome to the technical support center for Suzuki coupling reactions involving thienopyrimidine scaffolds. As Senior Application Scientists, we understand the unique challenges presented by these electron-deficient, heteroaromatic systems. A recurring and often frustrating side reaction is the dehalogenation of the starting material, leading to reduced yields and complex purification.
This guide is designed to provide you with in-depth troubleshooting advice, preventative strategies, and a deeper mechanistic understanding to help you overcome this common hurdle. We have structured this resource in a question-and-answer format to directly address the issues you may be encountering at the bench.
Troubleshooting Q&A: Addressing Dehalogenation Head-On
Here, we tackle some of the most frequent problems researchers face with thienopyrimidine Suzuki couplings.
Q1: I'm observing a significant amount of dehalogenated thienopyrimidine in my reaction mixture. What is the primary cause of this?
A1: Dehalogenation in Suzuki coupling is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can then participate in a competing reductive elimination pathway with your thienopyrimidine, replacing the halogen with a hydrogen atom.[1][2] The sources of the hydride can be varied and include the solvent (e.g., alcohols), the base (especially alkoxides or through β-hydride elimination from amine bases), or even trace amounts of water.[1][2] Thienopyrimidines, being electron-deficient, can be more susceptible to this side reaction.[2]
Q2: My reaction is sluggish, and I'm seeing both my starting material and the dehalogenated product. What's happening?
A2: This scenario suggests that the desired transmetalation step is slow, allowing the competing dehalogenation pathway to become more prominent.[2] A slow transmetalation can be due to several factors, including poor quality or low reactivity of the boronic acid/ester, an inappropriate base that doesn't sufficiently activate the boronic acid, or steric hindrance around the reaction centers.[3][4] Essentially, if the oxidative addition product (Ar-Pd-X) exists for a prolonged period without undergoing transmetalation, it has a higher probability of encountering a hydride source and undergoing dehalogenation.
Q3: I'm using a chloro-thienopyrimidine, and the reaction isn't proceeding, but I'm also not seeing much dehalogenation. Why?
A3: The reactivity of the organic halide in the rate-limiting oxidative addition step generally follows the trend: I > Br > Cl.[2] Aryl chlorides are significantly less reactive than bromides and iodides. Your observation suggests that the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst is the bottleneck.[5] To overcome this, you'll need a more active catalyst system, typically involving bulky, electron-rich phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the oxidative addition of challenging substrates like aryl chlorides.[2][6]
Q4: I tried switching from an iodide to a bromide to reduce dehalogenation, but it's still a major issue. What's the next step?
A4: While iodides are generally more prone to dehalogenation than bromides and chlorides, this side reaction can still be significant with bromides, especially in sensitive systems like thienopyrimidines.[7][8] If changing the halide hasn't solved the problem, your focus should shift to other reaction parameters. The next logical steps are to screen different ligands, bases, and solvents. A systematic approach to optimizing these components is crucial.
Best Practices & Preventative Measures
To proactively minimize dehalogenation, consider the following recommendations when setting up your thienopyrimidine Suzuki coupling.
Choosing the Right Reaction Components
The selection of catalyst, ligand, base, and solvent is critical in steering the reaction towards the desired cross-coupling product.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Use a well-defined Pd(II) precatalyst (e.g., SPhos-Pd-G3, PEPPSI-iPr) or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable ligand. | Precatalysts can offer better reproducibility and are often more air-stable.[9] |
| Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands (e.g., IPr). | These ligands promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway and can accelerate the overall catalytic cycle.[2][6] |
| Base | Favor weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][10] | Stronger bases, particularly alkoxides, can be a source of hydrides, promoting dehalogenation.[1] Weaker bases are generally sufficient to activate the boronic acid for transmetalation without introducing competing side reactions.[11] |
| Solvent | Aprotic, non-coordinating solvents like toluene or dioxane are often good starting points.[12] Avoid alcohol solvents if possible. | Alcohols can directly act as hydride donors.[1] While often used in aqueous mixtures, the water content should be carefully controlled as excessive water can lead to protodeboronation of the boronic acid and potentially contribute to dehalogenation.[13][14] |
| Boron Reagent | Use high-purity boronic acids or consider more stable alternatives like pinacol boronate esters (Bpin) or MIDA boronates. | Impurities in the boronic acid can poison the catalyst.[3] Boronic esters can exhibit different reactivity and stability profiles, sometimes leading to cleaner reactions.[15][16] |
Experimental Workflow: Minimizing Dehalogenation
The following diagram illustrates a workflow for troubleshooting and optimizing your thienopyrimidine Suzuki coupling to minimize dehalogenation.
Caption: A systematic workflow for troubleshooting dehalogenation in Suzuki coupling.
Step-by-Step Protocol for Suzuki Coupling of a Halothienopyrimidine
This generalized protocol provides a robust starting point for your experiments.
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the halothienopyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%) or the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this mixture to the reaction flask.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M). If an aqueous mixture is required, use degassed water.
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles. This is critical to remove oxygen which can deactivate the Pd(0) catalyst.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mechanistic Insights: The Competing Pathways
A clear understanding of the catalytic cycle and the competing dehalogenation pathway is essential for rational troubleshooting.
Caption: The Suzuki catalytic cycle and the competing dehalogenation pathway.
The key to success lies in accelerating the steps of the desired Suzuki cycle (oxidative addition -> transmetalation -> reductive elimination) while suppressing the formation of the Ar-Pd(II)(H) intermediate that leads to dehalogenation.
Advanced Strategies for Stubborn Cases
If you've systematically worked through the above recommendations and dehalogenation remains a significant issue, consider these advanced strategies:
-
Lower Catalyst Loading: In some cases, high catalyst loading can paradoxically lead to more side reactions. Try reducing the catalyst loading to 0.5 mol% or even lower.[17][18]
-
Microwave Chemistry: Microwave-assisted synthesis can dramatically reduce reaction times.[19][20] By rapidly heating the reaction, you may be able to favor the kinetics of the desired coupling over the slower dehalogenation pathway.
-
Alternative Boron Reagents: For particularly sensitive substrates, consider using potassium trifluoroborate salts or MIDA boronates, which offer enhanced stability and can prevent premature protodeboronation, ensuring the boronic acid is available for the crucial transmetalation step.[15]
By applying these principles and systematically optimizing your reaction conditions, you can significantly improve the outcome of your thienopyrimidine Suzuki coupling reactions and minimize the formation of dehalogenated byproducts.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry. [Link]
-
Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
-
ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry. [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
NIH. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis. [Link]
-
Reddit. significant dehalogenation in stille coupling : r/Chempros. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. (PDF) Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
RSC Publishing. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
-
Reddit. Suzuki proto-dehalogenation problem : r/Chempros. [Link]
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]
-
ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine Derivatives
Introduction
Derivatives of the 4-Chloro-2-phenylthieno[3,2-d]pyrimidine scaffold are pivotal intermediates in medicinal chemistry and drug discovery, serving as the foundation for a range of therapeutic agents, including kinase inhibitors.[1] The chlorine atom at the 4-position is a versatile synthetic handle, readily displaced by nucleophiles to generate diverse compound libraries.[2] However, achieving the high degree of purity required for subsequent synthetic steps and biological screening presents significant challenges. Unreacted starting materials, side products, and degradation can complicate downstream applications and confound biological data.
This technical support center is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of this important class of heterocyclic compounds. The guidance herein emphasizes the causality behind experimental choices to empower scientists to solve purification challenges effectively.
Section 1: Initial Assessment and Purification Strategy Selection
The first crucial step in any purification workflow is to assess the crude product and select the most appropriate technique. A preliminary analysis by Thin Layer Chromatography (TLC) and ¹H NMR can provide valuable information about the number of components and the nature of impurities.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right purification technique for my this compound derivative?
A1: The choice depends primarily on the purity of your crude material and the physical properties of your compound and its impurities.[3]
-
Recrystallization: This is the preferred method if your crude product is relatively pure (>90%) and a solid. It is highly efficient for removing small amounts of impurities and is easily scalable. The key is finding a solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[4]
-
Flash Column Chromatography: This is the workhorse technique for separating mixtures with significant differences in polarity.[5] It is ideal for purifying crude material with multiple components or when impurities have similar solubility profiles to the product, making recrystallization ineffective.
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): This technique should be reserved for challenging separations where flash chromatography fails to provide adequate resolution, or when very high purity (>99.5%) is required.[6][7] It is particularly useful for separating closely related isomers or impurities with very similar polarities.
Workflow: Selecting a Purification Method
Caption: Decision tree for selecting the appropriate purification technique.
Section 2: Recrystallization
Recrystallization is a powerful technique that relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[4]
Troubleshooting & FAQs
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue.[3]
-
Causality: The compound is coming out of solution too quickly and at too high a temperature. Impurities can also suppress the melting point, contributing to this phenomenon.
-
Solutions:
-
Re-heat the flask to re-dissolve the oil.
-
Add a small amount (1-5% of total volume) of additional hot solvent to slightly increase the solubility and slow down the crystallization process upon cooling.[8]
-
Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling.[3]
-
If the problem persists, try a different solvent with a lower boiling point.[8]
-
Q2: My recovery is very low after recrystallization. How can I improve the yield?
A2: Low recovery is typically caused by using too much solvent or the compound having significant solubility even in the cold solvent.[3]
-
Causality: The goal is to create a saturated solution at high temperature, not a dilute one. Any excess solvent will retain some of your product in the mother liquor upon cooling.
-
Solutions:
-
Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture.[4]
-
After filtering the cold solution, reduce the volume of the mother liquor by about half using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[3]
-
Ensure the solution is thoroughly cooled. Placing the flask in an ice bath for at least 20-30 minutes can significantly increase the yield.
-
Q3: What are the best solvents for recrystallizing this compound derivatives?
A3: Based on synthesis literature, ethanol is a very common and effective solvent for the recrystallization of thienopyrimidine derivatives.[9][10][11] Other common solvents to screen include isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethyl acetate/hexanes or ethanol/water.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Frequently cited for thienopyrimidines.[9][10] |
| Isopropanol | 82 | Polar | Good alternative to ethanol. |
| Acetonitrile | 82 | Polar | Can be effective for moderately polar compounds. |
| Ethyl Acetate | 77 | Medium | Often used in a solvent/anti-solvent system with hexanes. |
| Toluene | 111 | Non-polar | Useful for less polar derivatives. |
Protocol 1: Standard Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid just dissolves completely.[4]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 3: Flash Column Chromatography
Flash chromatography on silica gel is the most common method for purifying moderately polar organic compounds when recrystallization is not feasible.[5]
Troubleshooting & FAQs
Q1: How do I select the right mobile phase (eluent) for my compound?
A1: The ideal mobile phase is determined by running analytical TLC plates.[5]
-
Causality: TLC is a microcosm of column chromatography. The separation you see on the plate predicts the separation on the column.
-
Solution:
-
Screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
The optimal system will give your desired compound a Retention Factor (Rf) of 0.25-0.35 .[13]
-
Impurities should ideally be at baseline (Rf = 0) or at the solvent front (Rf = 1), or at least have a ΔRf > 0.2 from your product.
-
Q2: My compound is streaking or tailing on the column. Why is this happening?
A2: Tailing is often caused by the interaction of polar functional groups, like the nitrogens in the pyrimidine ring, with the acidic silanol groups on the silica surface.[13][14]
-
Causality: Strong analyte-stationary phase interactions lead to a slow, continuous elution instead of a tight band.
-
Solutions:
-
Add a Modifier: Add a small amount (0.5-1%) of triethylamine to your eluent to neutralize the acidic silica sites. Alternatively, adding a small amount of a more polar solvent like methanol can help by competing for the active sites.
-
Reduce Sample Load: Overloading the column is a common cause of poor peak shape. A general rule is to load 1-5% of crude material relative to the mass of the silica gel.[3]
-
Use Deactivated Silica: For very sensitive compounds, you can use silica gel that has been pre-treated (deactivated) with a base.[13]
-
Q3: My compound won't elute from the column, even with 100% ethyl acetate.
A3: This indicates your compound is too polar for the chosen solvent system.[3]
-
Causality: The eluent is not strong (polar) enough to displace the compound from the highly polar silica gel stationary phase.
-
Solution: Switch to a more polar solvent system. A common choice for highly polar compounds is a gradient of dichloromethane (DCM) and methanol. Start with 1-2% methanol in DCM and gradually increase the methanol concentration.
Workflow: Optimizing a Column Chromatography Separation
Caption: Flowchart for optimizing mobile phase selection in column chromatography.
Section 4: Preparative HPLC
For compounds that are difficult to separate by other means, preparative HPLC offers superior resolving power.[6] It is often used to achieve the final, high-purity sample required for rigorous biological testing.
Troubleshooting & FAQs
Q1: When should I use preparative HPLC instead of flash chromatography?
A1: Consider Prep HPLC under these circumstances:
-
Poor Resolution: When the Rf difference (ΔRf) between your product and a key impurity is less than 0.1-0.2 on TLC, flash chromatography is unlikely to succeed.
-
High Purity Requirement: When purity greater than 99% is required, such as for generating analytical standards or for late-stage drug development.[7]
-
Complex Mixtures: For purifying compounds from complex mixtures where multiple components co-elute in flash chromatography.[15]
Q2: I'm seeing broad or tailing peaks in my preparative HPLC run. What are the common causes?
A2: Similar to flash chromatography, poor peak shape in HPLC can result from several factors.[14]
-
Causality: Column overload, secondary interactions with the stationary phase, or improper mobile phase composition can all lead to peak distortion.
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample or inject a smaller volume. Overloading is the most common cause of peak fronting and broadening.[14]
-
Use a Mobile Phase Additive: In reverse-phase HPLC (e.g., on a C18 column), residual silanols can cause tailing with basic compounds like pyrimidines. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the basic nitrogens and suppress these interactions.[14]
-
Flush the Column: Contaminants from previous runs can build up and affect performance. Wash the column with a strong solvent like isopropanol.[14]
-
Protocol 2: General Method Development for Preparative HPLC
-
Analytical Method: Develop a separation method on a smaller analytical HPLC column (e.g., 4.6 mm ID). Screen gradients of water and acetonitrile (both typically containing 0.1% formic acid) on a C18 column.
-
Loading Study: Once a good analytical separation is achieved, perform a loading study by injecting increasingly concentrated samples to determine the maximum sample load before resolution is compromised.[16]
-
Scale-Up: Scale the method to a larger preparative column. The flow rate is scaled based on the cross-sectional area of the columns. The gradient time is typically kept the same.
-
Purification Run: Inject the crude sample and collect fractions corresponding to the product peak, which is monitored by a UV detector (a wavelength of ~254 nm is a good starting point).[14]
-
Post-Purification: Combine the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize or extract the compound from the aqueous phase to yield the final product.
Section 5: Common Impurities and Their Removal
Understanding the synthetic route is key to predicting and addressing potential impurities. The synthesis of this compound typically involves the chlorination of the corresponding 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one precursor with an agent like phosphorus oxychloride (POCl₃).[17][18]
| Impurity | Chemical Name | Origin | Recommended Purification Strategy |
| Starting Material | 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one | Incomplete chlorination reaction.[19] | This impurity is significantly more polar than the chlorinated product due to the N-H and C=O groups. It will have a much lower Rf on silica gel and is easily separated by flash column chromatography . |
| Hydrolysis Product | 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one | Hydrolysis of the 4-chloro product during aqueous workup or on silica gel.[13] | Identical to the starting material. Separation is straightforward with flash column chromatography . To minimize hydrolysis, ensure workup is done cold and chromatography is run promptly. |
| Unreacted Reagents | e.g., N,N-dimethylaniline | Often used as a base or catalyst in the chlorination step.[2] | This is a basic and relatively polar impurity. It can be removed by an acidic wash (e.g., 1M HCl) during the initial workup or will stick to the baseline in flash column chromatography . |
References
- BenchChem. (n.d.).
- Jordan Journal of Chemistry. (n.d.).
- PMC - NIH. (n.d.).
- PMC - NIH. (n.d.).
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Agilent. (n.d.).
- Ardena. (n.d.).
- ResearchGate. (2025).
- Teledyne LABS. (n.d.).
- MicroCombiChem GmbH. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- PMC. (2022).
- SIELC Technologies. (n.d.). Separation of Pyrimidine-2-thiol on Newcrom R1 HPLC column.
- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- Atlantis Press. (n.d.). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
- BenchChem. (n.d.).
- ResearchGate. (2025).
- BenchChem. (n.d.). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.
- BenchChem. (n.d.).
- Asian Journal of Research in Chemistry. (n.d.).
- ResearchGate. (n.d.). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 7. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 10. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ardena.com [ardena.com]
- 16. lcms.cz [lcms.cz]
- 17. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atlantis-press.com [atlantis-press.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Nucleophilic Substitution on Thienopyrimidines
Welcome to the technical support center for optimizing nucleophilic substitution reactions on thienopyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.
Introduction to Nucleophilic Substitution on Thienopyrimidines
Thienopyrimidines are a class of bicyclic heteroaromatic compounds that are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a wide range of biological targets.[1][2][3] Nucleophilic aromatic substitution (SNAr) is a cornerstone of thienopyrimidine chemistry, providing a versatile method for the introduction of diverse functional groups and the synthesis of novel drug candidates.[4][5] This guide will provide practical advice to overcome common challenges encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of thienopyrimidine, and how does this affect their reactivity?
A1: The three most common isomers are thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[2][6] The arrangement of the thiophene and pyrimidine rings influences the electron distribution and steric environment of the molecule, which in turn affects the reactivity of the substitution sites.
Q2: Which positions on the thienopyrimidine ring are most susceptible to nucleophilic attack?
A2: In general, the pyrimidine ring is electron-deficient and therefore more susceptible to nucleophilic attack than the thiophene ring. Within the pyrimidine ring, the C4 position is typically the most reactive towards nucleophiles, followed by the C2 position. This is due to the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[7]
Q3: What are the most common leaving groups used in SNAr reactions on thienopyrimidines?
A3: Halogens, particularly chlorine, are the most common leaving groups.[5][6][8] Other leaving groups such as sulfonate esters can also be used. The choice of leaving group can influence the reaction rate, with the order of reactivity typically being F > Cl > Br > I for SNAr reactions.
Q4: What is the general mechanism for nucleophilic aromatic substitution on a chlorothienopyrimidine?
A4: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rate-determining step, the chloride ion is eliminated, and the aromaticity of the ring is restored.
Caption: Generalized SNAr mechanism on a chlorothienopyrimidine.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q: I have set up my SNAr reaction on a 4-chlorothienopyrimidine with an amine nucleophile, but I am observing very little or no product formation. What could be the issue?
A: Low or no conversion can be attributed to several factors, ranging from reaction conditions to the nature of your reactants. Here is a systematic approach to troubleshoot this issue:
-
Assess Nucleophile Reactivity:
-
Basicity and Steric Hindrance: Less basic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will react more slowly. Consider using a stronger, less hindered nucleophile if your target molecule allows.
-
Nucleophile Degradation: Ensure the stability of your nucleophile under the reaction conditions. Some nucleophiles may degrade at elevated temperatures.
-
-
Optimize Reaction Temperature:
-
Insufficient Energy: Many SNAr reactions require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, gradually increase the temperature (e.g., in 20 °C increments) and monitor the progress by TLC or LC-MS.
-
Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can be highly effective in reducing reaction times and improving yields by promoting rapid and uniform heating.[9][10][11][12]
-
-
Solvent Selection:
-
Polar Aprotic Solvents are Key: SNAr reactions are favored in polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile. These solvents effectively solvate the cation of the base but not the nucleophile, thus increasing its reactivity. If you are using a non-polar or protic solvent, switching to a polar aprotic one is recommended.
-
Solubility Issues: Ensure that your starting materials are fully dissolved in the chosen solvent at the reaction temperature. Poor solubility will significantly impede the reaction rate.
-
-
Choice and Stoichiometry of Base:
-
Insufficient Basicity: A base is often required to deprotonate the nucleophile (e.g., an alcohol or a thiol) or to scavenge the HCl generated when using an amine nucleophile. Common bases include K2CO3, Cs2CO3, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is strong enough for the intended purpose.
-
Stoichiometry: Use at least a stoichiometric amount of base, and in some cases, an excess may be beneficial.
-
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | 50-150 °C (conventional) or 100-200 °C (microwave) | Provides sufficient energy to overcome the activation barrier. |
| Base | K2CO3, Cs2CO3, TEA, DIPEA | Scavenges acid byproducts or deprotonates the nucleophile. |
| Nucleophile | Use a less hindered and more basic nucleophile if possible. | Steric hindrance and low basicity can significantly reduce reaction rates. |
Issue 2: Formation of Multiple Products / Poor Regioselectivity
Q: My reaction with a 2,4-dichlorothienopyrimidine is yielding a mixture of 2-substituted and 4-substituted products. How can I improve the regioselectivity?
A: Achieving high regioselectivity in di- or poly-substituted thienopyrimidines is a common challenge. The outcome is a delicate balance of electronic and steric effects.
-
Inherent Reactivity:
-
Influence of Substituents:
-
Electron-Donating Groups (EDGs): An EDG at the C6 position can surprisingly favor substitution at the C2 position.[13] This is attributed to the alteration of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more susceptible to nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs): An EWG at the C5 position generally enhances the reactivity at C4.[15]
-
-
Steric Hindrance:
-
Bulky Nucleophiles: A sterically demanding nucleophile may preferentially attack the less hindered position, which is often C4.
-
Substituents on the Ring: A bulky substituent adjacent to one of the reaction sites can direct the nucleophile to the other site.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Catalysis: While less common for SNAr, in some cases, specific catalysts might influence the regiochemical outcome. For instance, palladium-catalyzed C-S coupling has been shown to favor C2 selectivity on 2,4-dichloropyrimidines under certain conditions.[14]
-
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 3: Undesired Side Reactions
Q: I am observing the formation of unexpected byproducts in my reaction. What are the common side reactions and how can I mitigate them?
A: Side reactions can significantly lower the yield and purity of your desired product. Identifying the byproduct is the first step to addressing the issue.
-
Hydrolysis of the Leaving Group:
-
Cause: If there is residual water in your solvent or reagents, particularly at elevated temperatures and in the presence of a base, the chloro group can be hydrolyzed to a hydroxyl group, forming a thienopyrimidinone.
-
Solution: Use anhydrous solvents and reagents. Dry your solvents using appropriate methods (e.g., molecular sieves) and ensure your starting materials are dry.
-
-
Di-substitution:
-
Cause: In di- or poly-halothienopyrimidines, if the reaction conditions are too harsh (high temperature, long reaction time, large excess of nucleophile), you may observe substitution at more than one position.
-
Solution: Carefully control the stoichiometry of the nucleophile (use closer to 1 equivalent). Lower the reaction temperature and monitor the reaction closely to stop it once the mono-substituted product is formed.
-
-
Reaction with the Solvent:
-
Cause: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and react with your substrate.
-
Solution: If you suspect solvent participation, switch to a more stable solvent like DMSO or NMP, or consider running the reaction at a lower temperature.
-
-
Homocoupling or Decomposition of the Nucleophile:
-
Cause: Some nucleophiles, especially thiols, can undergo oxidation to form disulfides under certain conditions.
-
Solution: Degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Experimental Protocols
General Procedure for SNAr with an Amine Nucleophile
-
To a solution of the chlorothienopyrimidine (1.0 mmol) in a suitable anhydrous polar aprotic solvent (e.g., DMF, 5 mL), add the amine nucleophile (1.1 mmol) and a base (e.g., K2CO3, 2.0 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This guide provides a starting point for troubleshooting and optimizing your nucleophilic substitution reactions on thienopyrimidines. Remember that each substrate and nucleophile combination is unique, and systematic optimization of the reaction parameters is key to success.
References
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 12. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of Thienopyrimidine Intermediates
Welcome to the dedicated technical support center for managing the low solubility of thienopyrimidine intermediates. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter solubility hurdles during the synthesis, purification, and formulation of this critical class of compounds. Thienopyrimidines are a cornerstone scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, their often planar, aromatic nature can lead to significant solubility challenges, hindering reaction progress, complicating purification, and impeding downstream biological assays.[3][4]
This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. We will explore the "why" behind the "how," empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: Why are my thienopyrimidine intermediates consistently exhibiting poor solubility in common organic solvents?
The low solubility of thienopyrimidine intermediates is often rooted in their inherent molecular structure. The fused thiophene and pyrimidine rings create a planar, rigid aromatic system.[1] This planarity promotes strong intermolecular π-π stacking interactions in the solid state, leading to a high lattice energy that is difficult for many solvents to overcome. Furthermore, the thiophene moiety itself is nonpolar and does not effectively participate in hydrogen bonding with polar solvents.[5] Increasing the overall aromatic character of the molecule can further decrease its solubility.[4]
Q2: I've observed my thienopyrimidine intermediate precipitating out of the reaction mixture. What are the immediate steps I can take to salvage the reaction?
Immediate precipitation during a reaction is a common manifestation of poor solubility. Here’s a rapid troubleshooting workflow:
-
Increase Temperature: Gently warming the reaction mixture can often increase the solubility of the intermediate. However, be mindful of the thermal stability of your reactants and products. An increase in temperature can sometimes be sufficient to get the precipitated material back into solution, allowing the reaction to proceed to completion.[6]
-
Add a Co-solvent: Introducing a small amount of a stronger, compatible co-solvent can significantly enhance solubility.[7][8] For instance, if your reaction is in a less polar solvent like dichloromethane (DCM), adding a more polar, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.[9]
-
Sonication: Applying ultrasonic energy can help to break up solid agglomerates and enhance dissolution.[10][11] This is a non-invasive method that can often be applied directly to the reaction vessel.
Part 2: Troubleshooting Guides - Practical Solutions for Common Scenarios
This section provides detailed protocols and the scientific rationale for overcoming specific solubility-related challenges you may encounter during your workflow.
Scenario 1: Difficulty in Purifying Thienopyrimidine Intermediates via Chromatography due to Poor Solubility in the Mobile Phase
Problem: Your crude thienopyrimidine intermediate shows limited solubility in standard chromatography solvents (e.g., hexane/ethyl acetate), leading to streaking, poor separation, and potential precipitation on the column.
Root Cause Analysis: The polarity mismatch between the highly crystalline, often nonpolar thienopyrimidine intermediate and the mobile phase is the primary issue. The strong intermolecular forces within the solid compound are not sufficiently disrupted by the solvent system.
Solutions:
-
Solvent System Optimization:
-
Employ Stronger Solvents: Incorporate a small percentage of a more powerful solubilizing agent into your mobile phase. For normal-phase chromatography, this could be a small amount of methanol or even a few drops of a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP), though this may affect stationary phase integrity. For reverse-phase chromatography, acetonitrile or methanol are standard, but the addition of a co-solvent like tetrahydrofuran (THF) can be beneficial.
-
Temperature-Controlled Chromatography: If your instrumentation allows, running the column at a slightly elevated temperature can improve solubility and chromatographic performance.
-
-
Alternative Purification Techniques:
-
Trituration: This is an effective method for purifying compounds with low solubility. It involves suspending the crude material in a solvent in which the impurities are soluble, but the desired product is not. The solid product can then be isolated by filtration.
-
Recrystallization: If a suitable solvent system can be identified where the thienopyrimidine intermediate has good solubility at elevated temperatures and poor solubility at lower temperatures, recrystallization can be a highly effective purification method.[12]
-
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount (5-10 mg) of your crude thienopyrimidine intermediate into several different test tubes.
-
To each tube, add a different solvent or solvent mixture dropwise while gently heating and agitating. Potential solvents to screen include toluene, xylenes, chlorobenzene, DMF, DMSO, and various alcohol/water mixtures.
-
Observe the solubility. An ideal recrystallization solvent will fully dissolve the compound at an elevated temperature but show limited solubility at room temperature.
-
Once a suitable solvent is identified, allow the saturated solution to cool slowly to promote the formation of pure crystals.
Scenario 2: Low Yields in Reactions Involving Thienopyrimidine Intermediates Due to Incomplete Dissolution
Problem: Reactions that require the thienopyrimidine intermediate to be fully dissolved for efficient reaction kinetics are stalling or providing low yields.
Root Cause Analysis: The rate of a chemical reaction is often dependent on the concentration of the reactants in the solution phase. If the intermediate is not fully dissolved, the reaction can only proceed as the solid material slowly dissolves, leading to incomplete conversion.
Solutions:
-
Co-solvent Systems: The use of a co-solvent is a primary strategy to enhance the solubility of poorly soluble drugs and intermediates.[7][13] The goal is to create a solvent blend that has a polarity profile more amenable to solvating the thienopyrimidine core.
Table 1: Common Co-solvents for Enhancing Solubility of Aromatic Heterocycles
| Co-solvent | Polarity | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 189 | Aprotic, powerful solvent for many organic compounds.[9] |
| Dimethylformamide (DMF) | High | 153 | Aprotic, commonly used in organic synthesis. |
| N-Methyl-2-pyrrolidone (NMP) | High | 202 | Aprotic, high boiling point, good for high-temperature reactions. |
| Tetrahydrofuran (THF) | Medium | 66 | Ethereal solvent, can be a good co-solvent with less polar solvents. |
| 1,4-Dioxane | Medium | 101 | Cyclic ether, often used in reactions requiring moderate polarity. |
-
pH Adjustment: If your thienopyrimidine intermediate has ionizable functional groups (e.g., amino or carboxylic acid groups), adjusting the pH of the reaction medium can dramatically increase solubility.[14][15] For basic moieties, adding a small amount of a non-nucleophilic acid can protonate the site, leading to the formation of a more soluble salt. Conversely, for acidic moieties, the addition of a base can deprotonate the group, again forming a more soluble salt.
-
Physical Methods for Enhancing Dissolution Rate:
-
Particle Size Reduction: Decreasing the particle size of the solid intermediate increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[10][16] This can be achieved through micronization or grinding the material before adding it to the reaction.
-
Sonication: As mentioned previously, sonication can be used to break apart solid particles and enhance the rate of dissolution.[11][17]
-
Experimental Workflow: Utilizing Co-solvents for Improved Reaction Yield
Caption: Workflow for addressing low solubility during a chemical reaction.
Scenario 3: Challenges in Preparing Stock Solutions of Thienopyrimidine Intermediates for Biological Screening
Problem: You are unable to prepare a concentrated stock solution of your thienopyrimidine intermediate in common solvents like DMSO for high-throughput screening (HTS) or other biological assays.
Root Cause Analysis: The high concentration required for stock solutions often exceeds the solubility limit of the compound, even in strong solvents like DMSO.
Solutions:
-
Formulation Strategies: For biological applications, more advanced formulation techniques may be necessary.
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.[18][19][20] Common non-ionic surfactants used in biological applications include Tween® 80 and Polysorbate 80.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment and increasing its solubility.[16] Beta-cyclodextrins are commonly used for this purpose.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion involves dispersing the crystalline compound in a polymer matrix. This prevents the compound from crystallizing, and the amorphous form generally has a higher apparent solubility and faster dissolution rate than the crystalline form.[14]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that can form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[21] The drug is dissolved in this mixture, and upon dilution, it remains in the emulsified phase.
-
Experimental Protocol: Preparing a Solubilized Formulation with Cyclodextrin
-
Determine the appropriate cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) for your thienopyrimidine intermediate.
-
Prepare an aqueous solution of the cyclodextrin.
-
Slowly add the powdered thienopyrimidine intermediate to the cyclodextrin solution while stirring vigorously.
-
Continue to stir the mixture, and if necessary, gently heat or sonicate to facilitate the formation of the inclusion complex.
-
Once a clear solution is obtained, it can be sterile-filtered for use in biological assays.
Logical Relationship of Solubility Enhancement Techniques
Caption: Overview of strategies to enhance thienopyrimidine solubility.
By understanding the underlying chemical principles and employing these troubleshooting strategies, researchers can effectively manage the solubility challenges posed by thienopyrimidine intermediates, leading to more efficient synthesis, purification, and biological evaluation of these important therapeutic scaffolds.
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Kasimedu, S. A review on solubility enhancement techniques. SciSpace. Retrieved from [Link]
-
ResearchGate. (2024, June 1). (PDF) Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved from [Link]
-
Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Retrieved from [Link]
-
PMC - NIH. Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
MDPI. (2024, June 13). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved from [Link]
-
Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
PMC. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link]
-
ResearchGate. (2025, October 5). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from [Link]
-
PMC - NIH. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Retrieved from [Link]
-
NIH. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Retrieved from [Link]
-
PMC - NIH. (2022, January 5). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]
-
ResearchGate. (2023, March 2). Recent updates on thienopyrimidine derivatives as anticancer agents. Retrieved from [Link]
-
unknown. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]
-
ResearchGate. (2025, August 10). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Retrieved from [Link]
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
-
ResearchGate. Co-solvent and Complexation Systems. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Retrieved from [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Neuroquantology. Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Synthesis and structure of some thienopyrimidine derivatives. Retrieved from [Link]
-
PMC - NIH. An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids: A Case Study. Retrieved from [Link]
-
JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
-
PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
Wikipedia. Cosolvent. Retrieved from [Link]
-
MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Temperature Dependence of Solubility for Ibuprofen in Some Organic and Aqueous Solvents. Retrieved from [Link]
-
unknown. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed. (2020, February 15). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Retrieved from [Link]
-
PMC - NIH. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
ResearchGate. (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 11. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 12. An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib | MDPI [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
- 21. sphinxsai.com [sphinxsai.com]
Technical Support Center: Synthesis of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine
Introduction
4-Chloro-2-phenylthieno[3,2-d]pyrimidine is a critical building block in medicinal chemistry and drug development, serving as a precursor for a wide range of biologically active compounds.[1][2] Its synthesis, typically achieved through the chlorination of 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one, can be challenging due to the formation of various byproducts. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during this reaction, ensuring higher purity, better yields, and more reliable outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues related to byproduct formation during the synthesis of this compound.
Q1: What are the most common byproducts in the chlorination of 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one?
The most frequently encountered byproducts are unreacted starting material, the corresponding dehalogenated product (2-phenylthieno[3,2-d]pyrimidine), and dimeric species. The formation of these impurities is highly dependent on reaction conditions.
| Byproduct/Impurity | Common Identification Methods | Favored Formation Conditions |
| Unreacted Starting Material | 1H NMR, LC-MS | Incomplete reaction (insufficient time, temperature, or reagent) |
| 2-phenylthieno[3,2-d]pyrimidine | 1H NMR, GC-MS, LC-MS | Presence of reducing agents, excessive heat, or prolonged reaction times |
| Dimeric Byproducts | LC-MS, High-resolution MS | High concentrations, elevated temperatures, presence of catalytic impurities |
Q2: I am observing a significant amount of unreacted starting material in my crude product. What could be the cause and how can I fix it?
The presence of unreacted 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one is typically a sign of an incomplete reaction.
Causality: The conversion of the hydroxyl group to a chloro group using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) requires sufficient activation energy and stoichiometric amounts of the chlorinating agent.[3][4]
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently increase the reaction temperature in increments of 5-10 °C to ensure the reaction reaches completion. Monitor the reaction progress by TLC or LC-MS.
-
Extend Reaction Time: If increasing the temperature is not desirable, extend the reaction time. An additional 1-2 hours at the established temperature can often drive the reaction to completion.[4]
-
Ensure Anhydrous Conditions: Moisture can quench the chlorinating agent. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Check Reagent Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents) to ensure complete conversion.
Q3: My analysis shows a peak corresponding to the dehalogenated product. How can I prevent its formation?
Dehalogenation is a common side reaction, particularly in heterocyclic chemistry.
Causality: The C-Cl bond in the product is susceptible to cleavage under certain conditions, leading to the formation of 2-phenylthieno[3,2-d]pyrimidine. This can be promoted by residual reducing species or through radical mechanisms at high temperatures.
Troubleshooting Steps:
-
Optimize Temperature and Time: Avoid excessive heating and prolonged reaction times, which can promote dehalogenation.
-
Careful Work-up: During the work-up, avoid using reactive quenching agents that could act as reducing agents. A slow, controlled quench with ice-water is generally recommended.[4][5]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative and radical side reactions that may lead to dehalogenation.
Q4: I have identified a byproduct with a mass twice that of my expected product. What is it and how can I avoid it?
This high-molecular-weight byproduct is likely a dimer.
Causality: Dimerization can occur when a molecule of the product reacts with another molecule of the starting material or another product molecule. This is often facilitated by high concentrations or the presence of catalytic impurities that can promote intermolecular reactions.
Troubleshooting Steps:
-
Adjust Concentration: Running the reaction at a lower concentration can disfavor bimolecular reactions like dimerization.
-
Purify Starting Material: Ensure the 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one starting material is free from impurities that could catalyze dimerization.
-
Control Temperature: As with other side reactions, elevated temperatures can increase the rate of dimerization. Maintain a consistent and optimized temperature throughout the reaction.
Experimental Protocols
Standard Protocol for Synthesis of this compound
-
To a stirred solution of 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous toluene (10 mL/g), add phosphorus oxychloride (3.0 eq).
-
Heat the reaction mixture to 110 °C and stir for 2-4 hours, monitoring the reaction by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and slowly pour it into ice-water.
-
Stir the mixture for 30 minutes, and then extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Modified "Low-Byproduct" Protocol
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.
-
To a stirred solution of 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous acetonitrile, add N,N-dimethylaniline (0.7 eq) at 0 °C.[3]
-
Slowly add phosphorus oxychloride (2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly warm the reaction to 80-85 °C and stir for 18 hours.[3]
-
Cool the mixture to 40 °C and quench by slowly adding it to a vigorously stirred mixture of ice and water.[3]
-
Filter the resulting precipitate and wash thoroughly with water.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct identification.
References
- 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Deriv
- C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions...
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google P
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI.
- Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine Huajun Lei , Min Wang , Jiaqian Han , and Zhou Lan -
- (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl)
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
stability of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine in different solvents
A Guide to Solvent Stability and Experimental Best Practices
Welcome to the technical support center for 4-Chloro-2-phenylthieno[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various solvents and to address common experimental challenges. As a senior application scientist, my goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Understanding the Core Chemistry: The Key to Stability
The stability of this compound is intrinsically linked to its chemical structure. The thienopyrimidine core is an electron-withdrawing system, which makes the chlorine atom at the 4-position a good leaving group. This susceptibility to nucleophilic aromatic substitution is the primary driver of its degradation in the presence of nucleophilic solvents.
The general mechanism involves the attack of a nucleophile on the electron-deficient C4 carbon, leading to the displacement of the chloride ion. This reaction is often the root cause of unexpected experimental outcomes, such as low yields in subsequent reactions or the appearance of unknown impurities.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in methanol for my reaction, but I'm seeing a new, unexpected peak in my LC-MS analysis. What could it be?
A1: You are likely observing the product of solvolysis. Methanol, being a protic and nucleophilic solvent, can react with your compound to form 4-Methoxy-2-phenylthieno[3,2-d]pyrimidine. The chlorine at the 4-position is susceptible to substitution by nucleophiles such as alkoxides[1]. To confirm this, you can check the mass of the new peak, which should correspond to the replacement of a chlorine atom with a methoxy group.
Troubleshooting Steps:
-
Analyze the Mass Spectrum: Compare the molecular weight of your starting material (C12H7ClN2S, MW: 246.72 g/mol )[2] with the observed mass of the impurity. The methoxy-substituted product (C13H10N2OS) will have a molecular weight of 242.29 g/mol .
-
Solvent Selection: For future experiments, choose a non-nucleophilic, aprotic solvent. Recommended options are provided in the "Solvent Selection Guide" section below.
-
Temperature Control: If you must use a weakly nucleophilic solvent, conduct your reaction at the lowest possible temperature to minimize the rate of solvolysis.
Q2: My compound seems to be degrading in my stock solution, which is prepared in DMSO. I thought DMSO was a stable solvent.
A2: While dimethyl sulfoxide (DMSO) is a polar aprotic solvent and generally a good choice for dissolving many organic compounds, it can contain water. Even small amounts of water can lead to slow hydrolysis of this compound over time, especially if the solution is stored for an extended period. Hydrolysis would result in the formation of 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous DMSO for preparing stock solutions.
-
Storage Conditions: Store your stock solutions at low temperatures (e.g., -20°C or -80°C) to significantly slow down the rate of any potential degradation. Long-term storage in a cool, dry place is recommended[3].
-
Fresh Preparations: For critical experiments, it is best to prepare fresh solutions of this compound.
Q3: I am performing a nucleophilic substitution reaction on the 4-position with an amine. My yields are consistently low. What can I do to improve them?
A3: Low yields in nucleophilic substitution reactions with this substrate can be due to several factors:
-
Insufficient Reaction Temperature: While the chloro group is activated, displacing it with a neutral amine may require heating to overcome the activation energy of the reaction.
-
Solvent Competition: If you are using a nucleophilic solvent, it can compete with your amine nucleophile, leading to a mixture of products and lower yields of your desired compound.
-
Base Strength: The reaction of an amine with this compound will generate hydrochloric acid (HCl), which can protonate your amine nucleophile, rendering it unreactive.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically increase the reaction temperature. For less reactive nucleophiles, temperatures up to 130°C may be necessary[2].
-
Use a Non-Nucleophilic Solvent: Employ a high-boiling point aprotic solvent such as DMF, dioxane, or toluene.
-
Add a Non-Nucleophilic Base: Include a hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge the HCl produced during the reaction.
Solvent Selection Guide
The choice of solvent is critical for the stability of this compound. Solvents can be broadly categorized based on their potential reactivity with the compound.
| Solvent Category | Examples | Stability of this compound | Recommendations |
| Protic, Nucleophilic | Water, Methanol, Ethanol, Isopropanol, Amines | Unstable: Will readily undergo solvolysis. | Avoid for storage and as reaction solvents unless the solvent is the intended reactant. |
| Aprotic, Polar | DMSO, DMF, Acetonitrile, Acetone | Generally Stable (if anhydrous): Low reactivity. | Use anhydrous grades. Ideal for preparing stock solutions for short-term use and as reaction solvents. |
| Aprotic, Non-Polar | Toluene, Dichloromethane (DCM), Chloroform, Hexanes | Stable: Very low reactivity. | Excellent choices for storage and as reaction solvents, depending on the solubility of other reagents. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a standardized method for preparing a stable stock solution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Weigh the desired amount of this compound in a tared vial.
-
Under an inert atmosphere, add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Stir the solution at room temperature until the compound is fully dissolved.
-
Store the stock solution in a tightly sealed vial at -20°C or -80°C.
Protocol 2: Monitoring Compound Stability by HPLC
This protocol outlines a general method to assess the stability of this compound in a chosen solvent over time.
Materials:
-
Stock solution of this compound
-
Solvent to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (optional mobile phase modifier)
Procedure:
-
Prepare a solution of this compound in the test solvent at a known concentration.
-
Immediately inject a sample of the solution onto the HPLC system to obtain a "time zero" chromatogram.
-
Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC.
-
Monitor the peak area of the parent compound and the appearance of any new peaks over time.
-
Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathway of this compound in the presence of a nucleophilic solvent (e.g., an alcohol, ROH).
Caption: Nucleophilic substitution of the chloro group.
Conclusion
The stability of this compound is paramount for the success of your research. By understanding its inherent reactivity towards nucleophiles and implementing the best practices outlined in this guide, you can minimize degradation and ensure the integrity of your experimental data. Always prioritize the use of anhydrous, aprotic solvents for storage and as reaction media, and consider the impact of temperature on potential side reactions.
References
Sources
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Chloropyrimidine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes. Pyrimidine scaffolds are ubiquitous in biologically active molecules, making their synthesis via cross-coupling reactions a critical endeavor.[1][2] However, the unique electronic properties of chloropyrimidines can present specific hurdles. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these challenges and achieve successful couplings.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a chloropyrimidine substrate is showing low to no conversion. What are the most common causes?
Low or no conversion in Suzuki couplings with chloropyrimidines often stems from a few key issues:
-
Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[3] This makes the initial oxidative addition of the palladium catalyst to the chloropyrimidine—the first and often rate-limiting step of the catalytic cycle—more challenging.
-
Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can act as ligands, coordinating to the palladium center and leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[3][4] This is particularly problematic with electron-rich pyrimidines.
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent is critical for activating the C-Cl bond and ensuring efficient catalytic turnover.[5] A generic set of conditions may not be sufficient for these challenging substrates.
-
Poor Quality of Reagents: The purity of the boronic acid or ester, as well as the activity of the palladium catalyst, can significantly impact the reaction outcome. Old or improperly stored reagents are common culprits in failed reactions.
Q2: I'm observing significant formation of side products. What are they, and how can I minimize them?
The most common side products in these reactions are the result of competing reaction pathways. Understanding their origin is key to suppression.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, effectively removing it from the productive catalytic cycle.[6][7] This side reaction is often exacerbated by high temperatures and the choice of base.[8] To mitigate this, use fresh, high-purity boronic acid, consider using a boronic ester (e.g., pinacol ester) which can exhibit greater stability[7], or employ anhydrous conditions.
-
Homocoupling of the Boronic Acid: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a frequent issue.[6][9][10] This is often promoted by the presence of oxygen in the reaction mixture, which can facilitate a Pd(II)-mediated homocoupling pathway.[11][12] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial for minimizing this side product.[5][11]
-
Dehalogenation (Hydrodehalogenation): This side reaction results in the replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom, leading to the formation of the parent pyrimidine.[13][14] This can occur through various mechanisms, including the presence of a hydride source in the reaction mixture which can intercept the palladium intermediate after oxidative addition.[13]
Q3: How do I choose the right palladium catalyst and ligand for my chloropyrimidine substrate?
The selection of the catalyst and ligand is arguably the most critical factor for success.
-
For Unactivated Chloropyrimidines: Electron-rich and sterically bulky phosphine ligands are often required to facilitate the challenging oxidative addition to the C-Cl bond.[1][3][14] Ligands such as XPhos, SPhos, and other Buchwald-type biarylphosphine ligands have demonstrated broad success in the coupling of chloro-heteroarenes.[1][14] N-heterocyclic carbenes (NHCs) can also be highly effective.[15]
-
Pre-catalysts vs. In-situ Generation: While generating the active Pd(0) catalyst in-situ from a Pd(II) source like Pd(OAc)₂ and a ligand is common, using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can offer greater reproducibility and activity, especially for challenging couplings.[14][16] These pre-catalysts are designed to generate the active monoligated Pd(0) species efficiently under the reaction conditions.[14]
-
Screening is Key: There is no one-size-fits-all solution. A systematic screening of different catalyst/ligand combinations is often the most effective approach to identify the optimal system for your specific substrates.[8][17]
Troubleshooting Workflow
When faced with a failed or low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and solve the problem.
Caption: A systematic workflow for troubleshooting failed Suzuki couplings.
In-Depth Troubleshooting Guides
Problem: Low to No Product Formation
Possible Cause 1: Inactive Catalyst System
The combination of your palladium source and ligand may not be potent enough to activate the C-Cl bond of the chloropyrimidine.
Solution: Catalyst and Ligand Screening
A systematic screening of catalysts and ligands is the most effective way to address this. It is recommended to start with catalyst systems known to be effective for chloro-heteroarene couplings.
Table 1: Recommended Catalyst Systems for Initial Screening
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Comments |
| Pd₂(dba)₃ | XPhos | 1-2 | A robust system for many challenging couplings.[1] |
| Pd(OAc)₂ | SPhos | 1-2 | Another highly effective Buchwald ligand system.[6][10] |
| XPhos Pd G3 | - | 1-2 | A pre-catalyst that can offer improved reliability.[16] |
| Pd(dppf)Cl₂ | - | 2-5 | Can be effective, but may require higher temperatures.[5] |
| Pd(PPh₃)₄ | - | 3-5 | A classic catalyst, may work for activated chloropyrimidines.[8][17] |
Experimental Protocol: Catalyst/Ligand Screening
-
To a set of oven-dried reaction vials, add the chloropyrimidine (1.0 equiv) and boronic acid (1.2-1.5 equiv).
-
To each vial, add a different palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and a ligand (e.g., XPhos, 2 mol%).
-
Add the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the vials with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Place the vials in a pre-heated aluminum block at a standard temperature (e.g., 100 °C).
-
Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by TLC or LC-MS to assess conversion.
Possible Cause 2: Inappropriate Base or Solvent
The choice of base and solvent significantly influences the reaction by affecting the solubility of reagents, the rate of transmetalation, and the stability of the boronic acid.
Solution: Base and Solvent Optimization
If catalyst screening does not yield satisfactory results, the next step is to optimize the base and solvent system.
Table 2: Common Bases and Solvents for Optimization
| Base | Solvent System | Temperature Range (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | A strong, non-nucleophilic base, often a good starting point.[14] |
| Cs₂CO₃ | THF/H₂O | 60-80 | A highly effective base, but can be hygroscopic.[16] |
| K₂CO₃ | Toluene/EtOH/H₂O | 80-110 | A common and cost-effective choice.[18][19] |
| KF | THF | 50-70 | A milder base, useful for base-sensitive substrates.[20][21] |
Experimental Protocol: Base and Solvent Screening
-
Set up a series of reactions using the best catalyst/ligand system identified previously.
-
In each reaction, vary either the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) while keeping the solvent constant, or vary the solvent (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) while keeping the base constant.
-
Ensure all reagents and solvents are properly degassed.
-
Run the reactions at a consistent temperature and monitor for conversion.
Problem: Significant Side Product Formation
Possible Cause 1: Oxygen in the Reaction Mixture Leading to Homocoupling
The presence of dissolved oxygen can lead to oxidative homocoupling of the boronic acid.
Solution: Rigorous Degassing
Ensure that your reaction setup is truly inert.
-
Solvent Degassing: Degas all solvents (including water) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use. Alternatively, use the freeze-pump-thaw method (3 cycles) for the most rigorous oxygen removal.
-
Reaction Vessel Purging: After adding the solid reagents to the reaction vessel, seal it and cycle between vacuum and backfilling with an inert gas at least three times.
-
Maintain Positive Pressure: During the reaction, maintain a slight positive pressure of inert gas using a balloon or a gas bubbler.
Possible Cause 2: Protodeboronation of the Boronic Acid
The boronic acid is degrading faster than it is participating in the cross-coupling.
Solution: Modifying Reaction Parameters and Reagents
-
Lower the Temperature: High temperatures can accelerate protodeboronation.[8] Try running the reaction at a lower temperature for a longer period.
-
Use a Boronic Ester: Pinacol esters or MIDA boronates are often more stable to protodeboronation than the corresponding boronic acids.[7] They can provide a "slow release" of the active boronic acid under the reaction conditions.[22][23]
-
Anhydrous Conditions: In some cases, switching to strictly anhydrous conditions with a base like KF can suppress hydrolysis.[20][21]
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for rational troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps where issues can arise with chloropyrimidines are:
-
Oxidative Addition: The high strength of the C-Cl bond can make this step sluggish, requiring a highly active, electron-rich catalyst.
-
Transmetalation: The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
By systematically addressing each potential point of failure, from the quality of your starting materials to the specifics of the catalytic system, you can effectively troubleshoot and optimize your Suzuki coupling reactions with challenging chloropyrimidine substrates.
References
- Vertex AI Search, Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Benchchem, Technical Support Center: Suzuki Coupling with Chloropyrimidine Substr
- PubMed, Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids
- ResearchGate, Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling
- Thieme, Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder
- American Chemical Society, Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids
- ACS Publications, Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- ResearchGate, Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Benchchem, A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines
- Benchchem, Technical Support Center: Suzuki Coupling with Chloropyrimidines
- Journal of the American Chemical Society, Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling
- Benchchem, Troubleshooting low yield in Suzuki coupling of chloropyrimidines
- MDPI, Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids
- NIH, Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Chemical Society Reviews (RSC Publishing), Selection of boron reagents for Suzuki–Miyaura coupling
- Journal of the American Chemical Society, Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide
- ResearchGate, Suzuki coupling of different chloropyridines with phenylboronic acids a
- Benchchem, A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines
- Benchchem, Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines
- Royal Society of Chemistry, Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1
- Semantic Scholar, Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids
- ResearchGate, Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine
- Reddit, Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp
- Semantic Scholar, Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids
- NIH, One-pot Double Suzuki Couplings of Dichloropyrimidines
- ResearchGate, The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
- Benchchem, troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine
- Reddit, Suzuki coupling help : r/chemistry
- Reddit, Help needed with unreproducible Suzuki coupling : r/Chempros
- Reddit, Problems with Suzuki coupling : r/Chempros
- Reddit, How to approach choosing reaction conditions for Suzuki? : r/Chempros
- ResearchGate, How can I solve my problem with Suzuki coupling?
- ResearchGate, An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- Reddit, Diagnosing issues with a failed Suzuki coupling? : r/Chempros
- Organic Chemistry Portal, Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. books.rsc.org [books.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
minimizing solvolysis side products in thienopyrimidine synthesis
A Researcher's Guide to Minimizing Solvolysis Side Products
Welcome to the technical support center for thienopyrimidine synthesis. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of minimizing solvolysis-related side products during your synthetic campaigns. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.
Introduction: The Solvolysis Challenge in Thienopyrimidine Synthesis
Thienopyrimidines are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] A common and highly effective method for introducing functional diversity to this scaffold is through nucleophilic aromatic substitution (SNAr) on an activated precursor, typically a 4-chlorothienopyrimidine. This intermediate is often synthesized by treating the corresponding thienopyrimidin-4-one with a chlorinating agent like phosphorus oxychloride (POCl3).[2][3]
While this two-step sequence (chlorination followed by SNAr) is robust, a frequent and often frustrating side reaction is solvolysis , where the solvent (or a component of the reaction mixture, like water) acts as a nucleophile. This leads to the formation of undesired hydroxy- or alkoxy-thienopyrimidine byproducts, reducing the yield of the desired product and complicating purification.
This guide will provide a detailed exploration of the causes of solvolysis in this context and offer actionable strategies to mitigate its occurrence.
Troubleshooting Guide: Unwanted Hydroxy/Alkoxy Byproducts
This section is designed to help you diagnose and resolve specific issues related to the formation of solvolysis byproducts during the nucleophilic substitution step on 4-chlorothienopyrimidines.
Issue 1: Formation of 4-Hydroxythienopyrimidine During Amination
Question: I am reacting my 4-chlorothienopyrimidine with a primary amine in an alcohol solvent (e.g., ethanol, isopropanol) and I am observing a significant amount of the corresponding 4-hydroxythienopyrimidine as a byproduct. What is causing this and how can I prevent it?
Answer:
The formation of 4-hydroxythienopyrimidine is a classic case of hydrolysis , a specific type of solvolysis where water acts as the nucleophile.[4] Even in anhydrous solvents, trace amounts of water can be sufficient to cause this side reaction, especially under forcing conditions.
Causality Analysis:
-
Competing Nucleophiles: The reaction is a competition between your desired amine and water for the electrophilic C4 position of the thienopyrimidine ring. If the rate of amination is slow, or if water is present in significant quantities, hydrolysis can become a major pathway.
-
Reaction Conditions:
-
Temperature: Higher reaction temperatures increase the rate of both the desired amination and the undesired hydrolysis. However, hydrolysis can sometimes be disproportionately accelerated at elevated temperatures.
-
pH/Base: The presence of a base, often used to scavenge the HCl generated during the SNAr reaction, can influence the outcome. While a base is necessary, strong bases can also promote hydrolysis. Conversely, acidic conditions can also promote hydrolysis, especially if the amine nucleophile is protonated and thus deactivated.[4]
-
Reaction Time: Prolonged reaction times, especially at high temperatures, provide more opportunity for hydrolysis to occur.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for 4-hydroxythienopyrimidine byproduct formation.
Detailed Protocols & Explanations:
-
Protocol 1: Ensuring Anhydrous Conditions
-
Solvent Preparation: Use freshly distilled solvents or solvents from a solvent purification system. Molecular sieves (3Å or 4Å, activated) can also be used to dry solvents.
-
Reagent Preparation: Ensure your amine and any base used are dry. Liquid amines can be distilled, and solid bases can be dried under vacuum.
-
Reaction Setup: Assemble your glassware hot from the oven and cool under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Expert Insight: The use of a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often advantageous. It is basic enough to neutralize the generated HCl but is too bulky to act as a competing nucleophile itself.
Issue 2: Formation of 4-Alkoxythienopyrimidine in Alcohol Solvents
Question: I am performing an amination in ethanol and, in addition to my desired product, I am isolating a 4-ethoxythienopyrimidine byproduct. What is happening?
Answer:
This is a case of alcoholysis , where the alcohol solvent acts as the nucleophile. This is particularly prevalent when using less nucleophilic amines, as the high concentration of the alcohol solvent can lead it to outcompete the intended nucleophile.
Causality Analysis:
-
Solvent as a Nucleophile: Alcohols are weak nucleophiles, but their high concentration as the reaction solvent can drive the formation of the alkoxy byproduct, especially at elevated temperatures.
-
Weak Amine Nucleophile: If your amine is sterically hindered or has electron-withdrawing groups that reduce its nucleophilicity, the rate of the desired amination will be slower, giving the alcohol solvent a greater opportunity to react.[4]
Comparative Strategies to Minimize Alcoholysis:
| Strategy | Rationale | Potential Drawbacks |
| Use a Non-Nucleophilic Solvent | Aprotic solvents like DMF, DMAc, dioxane, or acetonitrile will not compete in the nucleophilic substitution. | May require different temperature profiles; purification can be more challenging with high-boiling point solvents like DMF or DMAc. |
| Increase Amine Concentration | According to Le Châtelier's principle, increasing the concentration of one reactant (the amine) can favor the desired reaction pathway. | May not be feasible if the amine is expensive or precious. Can complicate purification if the excess amine has a similar polarity to the product. |
| Lower Reaction Temperature | Often, the activation energy for the desired amination is lower than that for alcoholysis. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the desired product. | Reaction times may be significantly longer. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of solvolysis in this context?
A1: The solvolysis of 4-chlorothienopyrimidines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing pyrimidine ring and the fused thiophene ring activate the C4 position towards nucleophilic attack. A solvent molecule with a lone pair of electrons (like the oxygen in water or an alcohol) attacks the C4 carbon, leading to the formation of a Meisenheimer complex intermediate. Subsequent loss of the chloride leaving group and a proton transfer step yields the solvolysis product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isomer Wars: A Comparative Guide to the Bioactivity of Thieno[3,2-d]pyrimidine and Its Congeners
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle is vividly illustrated in the family of thienopyrimidines, a class of heterocyclic compounds that have emerged as privileged scaffolds in drug discovery. As bioisosteres of purines, they are adept at interacting with a multitude of biological targets. However, the seemingly subtle difference in the fusion of the thiophene and pyrimidine rings gives rise to distinct isomers, with the thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine isomers being the most extensively studied. This guide provides an in-depth, objective comparison of the bioactivities of these isomers, supported by experimental data, to empower researchers in navigating their therapeutic potential.
The Decisive Influence of Isomeric Configuration
The orientation of the thiophene ring relative to the pyrimidine ring profoundly impacts the molecule's electronic distribution, steric profile, and hydrogen bonding capacity. These factors are critical determinants of how a molecule docks into the active site of a protein, such as a kinase. Consequently, this isomeric variation leads to significant differences in potency, selectivity, and overall pharmacological profile. While both isomers exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, a key distinction often emerges in their anticancer efficacy, with thieno[2,3-d]pyrimidine derivatives frequently demonstrating superior potency.[1]
Anticancer Activity: A Tale of Two Isomers
The quest for novel anticancer agents has been a major driving force behind the exploration of thienopyrimidine derivatives. Numerous studies have evaluated their efficacy against a panel of cancer cell lines, revealing a consistent trend that favors the thieno[2,3-d]pyrimidine scaffold.
A comparative study on a series of thienopyrimidine derivatives demonstrated that the thieno[2,3-d]pyrimidine analogues were more potent anticancer agents than their corresponding thieno[3,2-d]pyrimidine isomers when tested against the same cell lines.[2] This suggests that the specific geometry of the thieno[2,3-d]pyrimidine core allows for more favorable interactions with key oncogenic targets.
Table 1: Comparative Anticancer Activity of Thienopyrimidine Isomers
| Isomer | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 1 | HCT-116 (Colon) | 2.80 ± 0.16 | [3] |
| Thieno[2,3-d]pyrimidine | Compound 2 | HepG2 (Liver) | 4.10 ± 0.45 | [3] |
| Thieno[2,3-d]pyrimidine | Compound 3 | MDA-MB-231 (Breast) | 27.6 | [4][5] |
| Thieno[3,2-d]pyrimidine | Halogenated Compound A | L1210 (Leukemia) | - | [6] |
| Thieno[3,2-d]pyrimidine | Halogenated Compound B | L1210 (Leukemia) | - | [6] |
Note: Direct IC50 comparison for the halogenated thieno[3,2-d]pyrimidine compounds was not provided in the source; however, their antiproliferative activity was established.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The antiproliferative activity of thienopyrimidine derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability.
Workflow for MTT Assay:
Caption: A generalized workflow for determining the cytotoxicity of thienopyrimidine isomers using the MTT assay.
Kinase Inhibition: A Privileged Scaffold for Targeted Therapy
The structural resemblance of thienopyrimidines to the ATP molecule makes them ideal candidates for kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Both thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds have been extensively utilized in the design of potent kinase inhibitors.
The thieno[2,3-d]pyrimidine core has been successfully employed to develop inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.[3] One study reported a thieno[2,3-d]pyrimidine derivative with an IC50 value of 0.23 µM against VEGFR-2, equivalent to the potency of the established drug, sorafenib.[3]
Conversely, the thieno[3,2-d]pyrimidine scaffold has proven to be a versatile framework for targeting other important kinases, including Phosphoinositide 3-kinase (PI3K) and Janus Kinase 1 (JAK1).
The PI3K/AKT Signaling Pathway: A Common Target
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers. Thienopyrimidine derivatives from both isomeric classes have been designed to inhibit key components of this pathway, particularly PI3K.
Caption: Thienopyrimidine isomers inhibit the PI3K/AKT signaling pathway, a key regulator of cell growth and survival.
Table 2: Comparative Kinase Inhibitory Activity
| Isomer | Target Kinase | Compound | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | 17f | 0.23 ± 0.03 | [3] |
| Thieno[3,2-d]pyrimidine | PI3Kα | 7 | - | [2] |
| Thieno[3,2-d]pyrimidine | PI3Kα | 21 | - | [2] |
| Thieno[3,2-d]pyrimidine | PI3Kδ | 10b | 0.112 ± 0.008 | [7] |
| Thieno[3,2-d]pyrimidine | JAK1 | 46 | 0.022 | [8] |
Note: Specific IC50 values for compounds 7 and 21 against PI3Kα were not provided in the abstract, but their potent inhibition was highlighted.
Beyond Cancer: Exploring Other Therapeutic Avenues
While the primary focus has been on anticancer applications, thienopyrimidine isomers have demonstrated potential in other therapeutic areas.
-
Anti-inflammatory Activity: Thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in inflammatory diseases.[9] Additionally, thieno[2,3-d]pyrimidine analogues have shown promise as anti-inflammatory agents.
-
Phosphodiesterase (PDE) Inhibition: Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated as selective inhibitors of phosphodiesterase type 4 (PDE4), a target for the treatment of asthma and chronic obstructive pulmonary disease (COPD).
The Unexplored Territory: Other Isomers
While the thieno[3,2-d] and thieno[2,3-d] isomers have been the subject of extensive research, other isomeric forms, such as thieno[3,4-d]pyrimidine, remain largely unexplored. The limited availability of comparative biological data for these isomers represents a significant gap in the field and a promising avenue for future research.
Conclusion and Future Perspectives
The isomeric configuration of the thienopyrimidine scaffold is a critical determinant of its biological activity. The available evidence strongly suggests that thieno[2,3-d]pyrimidine derivatives often exhibit superior anticancer potency compared to their thieno[3,2-d] counterparts. However, the thieno[3,2-d]pyrimidine core has proven to be a highly versatile template for the development of potent and selective inhibitors of various kinases and other enzymes.
For researchers and drug development professionals, the choice of the isomeric scaffold should be a strategic decision guided by the specific biological target and the desired pharmacological profile. The wealth of structure-activity relationship data for the two major isomers provides a solid foundation for the rational design of next-generation thienopyrimidine-based therapeutics. Future exploration of less-studied isomers holds the potential to unlock novel biological activities and expand the therapeutic reach of this remarkable heterocyclic family.
References
- A Head-to-Head Battle of Isomers: Thieno[2,3-d]pyrimidine Versus Thieno[3,2-d]pyrimidine in Bioactivity. (URL: )
- Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chem Biol Drug Des. 2019;94(6):2013-2022. (URL: )
- Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. J Med Chem. (URL: )
- Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules. (URL: )
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. 2013;18(4):4487-509. (URL: )
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorg Med Chem Lett. (URL: )
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorg Chem. 2021;112:104947. (URL: )
- Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. Eur J Med Chem. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Key Heterocyclic Intermediates: 4-Chloro-2-phenylthieno[3,2-d]pyrimidine vs. 4-Chloroquinazoline in Synthetic Chemistry
Introduction: The Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. Among these, the quinazoline and thieno[3,2-d]pyrimidine cores are standouts, particularly in the development of kinase inhibitors.[1][2][3][4] The quinazoline scaffold, a fusion of benzene and pyrimidine rings, is famously embedded in several FDA-approved anticancer drugs like gefitinib and erlotinib.[2][3] Its bioisostere, the thieno[3,2-d]pyrimidine system, replaces the benzene ring with a thiophene, offering a distinct electronic and steric profile that has been successfully exploited to develop potent and selective inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK) and mutant forms of the epidermal growth factor receptor (EGFR).[1][5]
The synthetic utility of these scaffolds is often unlocked through their halogenated derivatives. Specifically, the 4-chloro variants—4-chloroquinazoline and 4-chloro-2-phenylthieno[3,2-d]pyrimidine—serve as pivotal intermediates. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing diverse functional groups and building extensive compound libraries. This guide provides an in-depth comparison of these two critical building blocks, examining their synthesis, comparative reactivity, and strategic deployment in drug discovery programs, supported by experimental data and protocols.
I. Synthetic Accessibility of the Core Intermediates
The preparation of both 4-chloro intermediates is straightforward and typically involves the chlorination of their corresponding keto-analogs (which exist in tautomeric equilibrium with the hydroxy forms). However, the construction of the parent heterocyclic systems follows distinct synthetic logic.
Synthesis of 4-Chloroquinazoline
The most common and industrially scalable route to 4-chloroquinazoline begins with the readily available quinazolin-4(3H)-one (also known as 4-hydroxyquinazoline).[4][6] This precursor is efficiently converted to the target 4-chloro derivative using standard chlorinating agents.
-
Key Reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), are the most frequently employed reagents.[4][7] The Vilsmeier-Haack reagent, formed in situ from POCl₃ or SOCl₂ and DMF, is the active chlorinating species.
-
Reaction Conditions: The reaction is typically performed by heating the quinazolinone in an excess of the chlorinating agent, which often serves as the solvent.
-
Alternative Methods: For substrates sensitive to harsh acidic conditions, milder protocols using reagents like triphenylphosphine and N-chlorosuccinimide have been developed.[4]
Caption: General workflow for the synthesis of 4-chloroquinazoline.
Synthesis of this compound
The construction of the thienopyrimidine core is more involved and typically begins with the assembly of a substituted thiophene ring.
-
Initial Step: A common starting point is the Gewald reaction, which provides a 2-amino-3-carboxamido (or carboxylate) thiophene.[1]
-
Cyclization: This aminothiophene precursor is then cyclized to form the 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one. This can be achieved through various methods, such as condensation with benzoyl chloride followed by cyclization or reaction with benzamidine.
-
Chlorination: Similar to the quinazoline route, the final step involves the chlorination of the thienopyrimidinone using POCl₃ or SOCl₂ to yield this compound.[8][9]
Caption: General workflow for the synthesis of 4-chloro-thienopyrimidine.
Table 1: Comparison of Synthetic Routes
| Feature | 4-Chloroquinazoline | This compound |
| Starting Material | Quinazolin-4(3H)-one | Substituted 2-aminothiophene |
| Key Steps | Single chlorination step | Thiophene formation, pyrimidine cyclization, chlorination |
| Common Reagents | SOCl₂, POCl₃, cat. DMF | Gewald reagents, cyclization agents, POCl₃ |
| Scalability | Generally high; fewer steps | Moderate; depends on efficiency of initial steps |
II. Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The synthetic value of both chloro-heterocycles lies in the lability of the C4-chlorine atom. The electron-withdrawing nature of the pyrimidine ring nitrogens significantly polarizes the C4-Cl bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles.
The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, restoring aromaticity and yielding the substituted product.
Caption: The addition-elimination mechanism of SₙAr.
Reactivity Comparison
Both scaffolds are highly reactive. In the case of 2,4-dichloroquinazoline, the C4 position is substantially more reactive than the C2 position, allowing for regioselective substitution under mild conditions.[10][11] This enhanced reactivity at C4 is attributed to the greater ability of the adjacent nitrogen (N3) to stabilize the negative charge in the Meisenheimer intermediate compared to the nitrogen at N1.
While direct kinetic comparison studies are scarce, empirical evidence from the literature suggests that both substrates undergo SNAr with a wide range of nucleophiles (amines, alcohols, thiols) under similar conditions, typically heating in a polar aprotic solvent like DMF, dioxane, or an alcohol like isopropanol, often with a base.
The primary difference arises from the electronic nature of the fused ring. The benzene ring of quinazoline is electronically neutral to slightly withdrawing. In contrast, the thiophene ring in the thieno[3,2-d]pyrimidine is considered electron-rich, which could theoretically slightly decrease the electrophilicity of the C4 position compared to its quinazoline counterpart. However, in practice, both are sufficiently activated for facile substitution, and reaction outcomes are more often dictated by the nucleophile's strength and steric factors.
Table 2: Representative SNAr Reactions and Yields
| Electrophile | Nucleophile | Conditions | Yield | Reference |
| 4-Chloro-2-phenylquinazoline | p-Toluidine | EtOH, reflux | 85% | [12] |
| 4-Chloro-2-phenylquinazoline | 4-Fluoroaniline | EtOH, reflux | 74% | [12] |
| 4-Chloro-6-halo-2-phenylquinazoline | N-methylaniline | THF/H₂O, MW, 40 min | 70-84% | [13] |
| 4-Chloro-thieno[3,2-d]pyrimidine derivative | 4-Fluorophenol, K₂CO₃ | DMF, 130 °C, 3h | 78% | [8] |
| 4-Chloro-furo/thieno[3,2-d]pyrimidine | Morpholine | PEG 400, 120 °C, 5 min | 98% | [14] |
| 4-Chloro-furo/thieno[3,2-d]pyrimidine | Aniline | PEG 400, 120 °C, 5 min | 92% | [14] |
As shown in the table, both scaffolds react efficiently with various nucleophiles to give high yields of the corresponding 4-substituted products.
III. Strategic Applications and Bioisosterism
The choice between a quinazoline and a thienopyrimidine core is a key strategic decision in a drug discovery campaign.
The Quinazoline Core: The Gold Standard for EGFR Inhibition
The 4-anilinoquinazoline scaffold is the quintessential pharmacophore for ATP-competitive inhibition of EGFR.[2][15] The quinazoline nitrogen (N1) acts as a hydrogen bond acceptor, mimicking the interaction of adenine with the hinge region of the kinase ATP-binding pocket. The aniline moiety projects into a hydrophobic pocket, and substitutions on this ring are used to fine-tune potency and selectivity.
The Thieno[3,2-d]pyrimidine Core: A Versatile Bioisostere
Thieno[3,2-d]pyrimidine is a bioisostere of both purine (the core of adenine) and quinazoline.[1] This structural similarity allows it to function as an effective "hinge-binder" in a multitude of kinases. The key advantages of using the thienopyrimidine core include:
-
Scaffold Hopping: Replacing a known core (like quinazoline) with a thienopyrimidine can lead to novel intellectual property, altered selectivity profiles, and improved pharmacokinetic (ADME) properties.[16]
-
Targeting Resistance: In oncology, thienopyrimidine derivatives have been developed to inhibit mutant forms of kinases that are resistant to first-generation quinazoline-based drugs.[1]
-
Broad Target Space: This scaffold has proven effective against a diverse array of targets beyond EGFR, including BTK, PI3K, and VEGFR, demonstrating its remarkable versatility.[1][17][18]
Caption: Bioisosteric relationship and scaffold hopping strategy.
IV. Detailed Experimental Protocols
The following protocols are representative examples of the SNAr reaction for each scaffold.
Protocol 1: Synthesis of N-(4-fluorophenyl)-2-phenylquinazolin-4-amine
This protocol is adapted from the synthesis of analogous quinazoline derivatives.[12]
-
To a solution of 4-chloro-2-phenylquinazoline (1.0 mmol) in absolute ethanol (15 mL), add 4-fluoroaniline (1.2 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Filter the solid product, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to yield the desired N-(4-fluorophenyl)-2-phenylquinazolin-4-amine. (Expected yield: >70%).
Protocol 2: Synthesis of a 4-Aryloxy-thieno[3,2-d]pyrimidine Derivative
This protocol is adapted from the synthesis of 4-arylether-thieno[3,2-d]pyrimidines.[8]
-
In a round-bottom flask, dissolve the desired phenol (e.g., 4-fluorophenol, 1.0 mmol) and potassium carbonate (K₂CO₃, 1.1 mmol) in anhydrous DMF (5 mL).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add the 4-chloro-thieno[3,2-d]pyrimidine derivative (1.0 mmol) to the mixture.
-
Heat the reaction to 130 °C and stir for 3 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product. (Expected yield: >75%).
V. Conclusion and Outlook
Both this compound and 4-chloroquinazoline are indispensable electrophilic intermediates in medicinal chemistry.
-
4-Chloroquinazoline remains a cornerstone for the synthesis of inhibitors targeting well-validated kinases like EGFR. Its synthetic route is direct and highly scalable.
-
This compound serves as a powerful alternative, enabling scaffold hopping strategies to generate novel chemical matter, circumvent existing patents, and address challenges like acquired drug resistance. Its synthesis is more complex but provides access to a scaffold with proven versatility across a broad range of biological targets.
The choice between these two building blocks is ultimately driven by the specific goals of the drug discovery program. For researchers aiming to build upon the well-established foundation of quinazoline inhibitors, 4-chloroquinazoline is the logical choice. For those seeking to explore new chemical space, develop next-generation inhibitors, or target different kinase families, the this compound offers a compelling and highly fruitful alternative. The continued exploration of both scaffolds promises to yield new and improved therapeutics for years to come.
References
-
Raccagni, J., et al. (2016). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Available at: [Link]
-
El-Damasy, D. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]
-
da Silva, A. F., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]
-
Singh, S., & Singh, P. P. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. National Institutes of Health. Available at: [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Available at: [Link]
-
de Oliveira, C. S., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
- Google Patents. (1993). US5214144A - Process for the preparation of 4-haloquinazolines. Google Patents.
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). ResearchGate. Available at: [Link]
-
Chemical structures of some thieno[3,2-d]pyrimidines. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... (n.d.). ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health. Available at: [Link]
-
Fares, M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]
-
Zhang, H., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. Available at: [Link]
-
Hédou, D., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. National Institutes of Health. Available at: [Link]
-
da Cruz, J. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions.... (n.d.). ResearchGate. Available at: [Link]
-
Sadek, M. F., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health. Available at: [Link]
-
Zhang, M., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. Available at: [Link]
-
(PDF) Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. (n.d.). ResearchGate. Available at: [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. mdpi.com [mdpi.com]
- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thienopyrimidine and Quinazoline Scaffolds as Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the potency, selectivity, and overall drug-like properties of a kinase inhibitor. Among the myriad of heterocyclic systems explored, the quinazoline and thienopyrimidine scaffolds have emerged as two of the most successful and versatile frameworks. This guide provides an in-depth, data-driven comparison of these two scaffolds, offering insights into their distinct characteristics to inform rational drug design and development.
Introduction: The Strategic Importance of Scaffold Selection in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. At the heart of these inhibitors lies a core scaffold designed to anchor the molecule within the ATP-binding pocket of the kinase domain. The quinazoline scaffold is a well-established "gold standard," forming the basis of numerous FDA-approved drugs. The thienopyrimidine scaffold, a bioisostere of the natural purine nucleus, has gained significant traction as a promising alternative, demonstrating unique advantages in certain contexts. This guide will dissect the nuances of each, moving from their fundamental chemical structures to their performance in preclinical and clinical settings.
Core Chemical Structures and Their Implications
The foundational difference between the two scaffolds lies in the aromatic ring fused to the core pyrimidine. This seemingly subtle change has significant implications for the molecule's electronics, planarity, and potential for vectoral expansion into surrounding pockets of the kinase active site.
-
Quinazoline: Features a benzene ring fused to a pyrimidine ring. This creates a rigid, planar system that has proven highly effective for establishing key hydrogen bond interactions with the hinge region of the kinase domain.
-
Thienopyrimidine: Consists of a thiophene ring fused to a pyrimidine ring. The presence of the sulfur atom in the five-membered thiophene ring alters the electronic properties and geometry compared to the six-membered benzene ring of quinazoline. This can influence binding modes and provide opportunities to exploit different interactions within the ATP pocket.[1][2]
Figure 1: Core chemical structures of Quinazoline and Thienopyrimidine.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Both scaffolds primarily serve as the foundation for Type I kinase inhibitors, which are ATP-competitive. They are designed to mimic the adenine base of ATP, allowing them to bind to the hinge region of the kinase's active site. This binding prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that drive cancer cell proliferation and survival.
The typical binding mode involves one or more hydrogen bonds between the nitrogen atoms in the pyrimidine ring and the backbone amide and carbonyl groups of the kinase hinge region. For example, in EGFR, the N1 of the quinazoline core forms a critical hydrogen bond with the backbone NH of Met793.[3] The rest of the molecule extends from this anchor point to occupy the hydrophobic pocket and the solvent-exposed region, where substitutions can be tailored to enhance potency and selectivity.
Figure 2: General mechanism of ATP-competitive kinase inhibition.
Head-to-Head Performance Comparison
While direct head-to-head studies across a broad kinase panel are rare, we can synthesize data from various sources to draw meaningful comparisons in potency, selectivity, and pharmacokinetic profiles.
Potency and Target Spectrum
Quinazoline is the quintessential scaffold for EGFR inhibitors. First-generation inhibitors like Gefitinib and Erlotinib show nanomolar potency against wild-type and mutated EGFR.[4] Second and third-generation inhibitors, such as Afatinib and Osimertinib, have expanded this activity to include other ErbB family members and overcome resistance mutations.[5][6] The quinazoline scaffold has also been successfully adapted to target other kinases, including VEGFR, as seen with Vandetanib.[7]
Thienopyrimidine , being a purine bioisostere, has demonstrated broader applicability across the kinome.[1][2] While also showing potent activity against EGFR and VEGFR, it has been notably successful in developing inhibitors for other kinase families where quinazolines are less prominent, such as PI3K (e.g., Pictilisib/GDC-0941) and Aurora kinases.[8][9][10] This suggests that the thienopyrimidine scaffold may offer greater versatility for targeting a diverse set of kinases.
| Inhibitor (Scaffold) | Primary Target(s) | IC50 (nM) * | Reference |
| Gefitinib (Quinazoline) | EGFR | 23-79 | [4] |
| Erlotinib (Quinazoline) | EGFR | 2 | [11] |
| Osimertinib (Quinazoline) | EGFR (T790M) | <1 | [6] |
| Vandetanib (Quinazoline) | VEGFR-2, EGFR, RET | 40 (VEGFR-2), 500 (EGFR) | [7] |
| Pictilisib (Thienopyrimidine) | PI3Kα, PI3Kδ | 3 (both) | [5] |
| Apitolisib (Thienopyrimidine) | PI3Kα, mTOR | 5 (PI3Kα), 17 (mTOR) | [12] |
| Thienopyrimidine Cmpd. | Aurora B | ~7 | [13] |
| Thienopyrimidine Cmpd. | VEGFR-2 | ~1 | [14] |
| IC50 values are from enzymatic assays and may vary based on experimental conditions. Data is compiled from multiple sources and is for comparative purposes. |
Selectivity
Selectivity is paramount for minimizing off-target toxicities. While both scaffolds can be engineered for selectivity, some studies suggest inherent advantages for the thienopyrimidine core in specific contexts. For instance, in the development of PI3K inhibitors, thienopyrimidine derivatives were shown to have over 100-fold selectivity for PI3Kα over the related kinase mTOR, a profile that was an improvement over related six-membered fused ring systems like quinolines and quinazolines.[15][16] This suggests the unique geometry of the thienopyrimidine scaffold can be exploited to achieve finer discrimination between closely related kinase active sites.
Pharmacokinetic (ADME) Profile
The ultimate success of a scaffold depends on its ability to yield compounds with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
| Property | Quinazoline-Based (Gefitinib/Erlotinib) | Thienopyrimidine-Based (Pictilisib) |
| Absorption | Rapidly absorbed (Tmax 3-7h for Gefitinib).[17] | Rapidly absorbed (Tmax <2h).[1][18] |
| Distribution | Extensive tissue distribution.[17] | Predominantly remains as parent drug in circulation (>86%).[1][18] |
| Metabolism | Primarily metabolized by CYP3A4, with contributions from other CYPs (e.g., CYP2D6 for Gefitinib, CYP1A2 for Erlotinib).[13] | Metabolized via oxidation and glucuronidation. Potential for reactive metabolite formation suggested by glutathione conjugates in preclinical species.[1][18] |
| Excretion | Predominantly through feces.[17] | Predominantly through feces, with significant biliary excretion observed in preclinical models.[1][18] |
| Half-life | Long terminal half-life (e.g., ~48h for Gefitinib).[17] | Moderate terminal half-life (13-24h in humans).[5] |
Both scaffolds can produce orally bioavailable drugs with suitable pharmacokinetic profiles. The quinazoline-based EGFR inhibitors are generally characterized by extensive metabolism, primarily via cytochrome P450 enzymes, which can be a source of drug-drug interactions.[13] The thienopyrimidine inhibitor Pictilisib also shows extensive metabolism, with biliary excretion being a major route of elimination in preclinical species.[1][18] The observation of glutathione conjugates for Pictilisib in preclinical studies warrants careful consideration of potential reactive metabolite formation during development.[1]
Experimental Protocols for Scaffold Evaluation
To ensure the trustworthiness of comparative data, standardized and validated experimental protocols are essential. Below are outlines for key assays used to characterize and compare kinase inhibitors based on these scaffolds.
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding)
This is considered the "gold standard" for directly measuring kinase activity.[19][20] It quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide or protein.
Protocol Outline:
-
Reaction Setup: In a microplate, combine the kinase, the substrate peptide, and the test inhibitor (e.g., thienopyrimidine or quinazoline compound) in an appropriate kinase buffer.
-
Initiation: Start the reaction by adding a solution of MgCl₂ and [γ-³³P]ATP. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the filter mat multiple times to remove all unbound radiolabeled ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cbijournal.com [cbijournal.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. Absorption, metabolism and excretion of pictilisib, a potent pan-class I phosphatidylinositol-3-Kinase (PI3K) inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Antitumor Activity of 4-Substituted Thieno[3,2-d]pyrimidines
The thieno[3,2-d]pyrimidine scaffold is a bioisostere of purine, making it a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including potent antitumor effects.[1][2] A critical determinant of this activity lies in the substituent at the 4-position of the pyrimidine ring. Modifications at this position profoundly influence the compound's ability to interact with key oncogenic targets, particularly protein kinases that drive cancer cell proliferation and survival.[1][3]
This guide provides a comprehensive framework for researchers and drug development professionals to validate the antitumor activity of novel 4-substituted thieno[3,2-d]pyrimidine analogues. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from initial in vitro screening to mechanistic elucidation and in vivo confirmation.
Section 1: The Rationale - Targeting Kinase-Driven Oncogenic Signaling
Many thieno[3,2-d]pyrimidine derivatives function as ATP-competitive kinase inhibitors.[4] The core scaffold mimics the adenine portion of ATP, allowing it to bind within the kinase catalytic domain. The crucial 4-position substituent then extends into a region of the binding site that dictates inhibitor specificity and potency. A primary target for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the process by which tumors develop new blood vessels to sustain their growth.[5][6]
Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy in oncology. When VEGF binds to its receptor, VEGFR-2 dimerizes and autophosphorylates key tyrosine residues. This initiates a downstream cascade involving pathways like PLCγ-PKC-MAPK, which ultimately leads to endothelial cell proliferation, migration, and survival, fueling tumor angiogenesis. 4-substituted thieno[3,2-d]pyrimidines can block this initial phosphorylation event, effectively cutting off the signaling cascade.
Section 2: Comparative In Vitro Antitumor Activity
The initial step in validation is to quantify the cytotoxic or cytostatic effects of the synthesized compounds against a panel of human cancer cell lines. The NCI-60 panel provides a broad, standardized screen, but a more focused approach often begins with 2-3 relevant cell lines, for instance, a breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and a cervical carcinoma (HeLa) line.[2][7]
Data Presentation: Comparative Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the primary metric for comparing the potency of different analogues. Below is a representative table summarizing fictional data for a series of 4-substituted thieno[3,2-d]pyrimidines, illustrating how structure-activity relationships (SAR) can be discerned. Doxorubicin, a standard chemotherapeutic, is used as a positive control.[8]
| Compound ID | 4-Position Substituent (R) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. HeLa |
| TP-1 | -Cl | 1.5 | 2.1 | 3.4 |
| TP-2 | -OCH₃ | 15.2 | 22.5 | 18.9 |
| TP-3 | -NH-(4-chlorophenyl) | 0.8 | 1.2 | 1.5 |
| TP-4 | -NH-(phenyl) | 2.3 | 3.5 | 4.1 |
| Doxorubicin | N/A (Reference) | 0.9 | 1.1 | 1.3 |
Analysis of Causality: From this data, a clear SAR emerges. A simple chloro-substituent (TP-1 ) confers potent activity, a finding supported by literature suggesting its importance for biological function.[1] Replacing it with a methoxy group (TP-2 ) dramatically reduces potency, likely due to altered electronics and steric hindrance in the kinase binding pocket. The most significant enhancement comes from an anilino-linker at the 4-position, especially when substituted with an electron-withdrawing chlorine on the phenyl ring (TP-3 ). This suggests the anilino group optimally positions the molecule within the active site, with the terminal phenyl group making additional favorable interactions.[3]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a robust and reproducible method that measures cell density by quantifying total cellular protein content.[2][9] It offers advantages over metabolic assays (like MTT) as it is less susceptible to interference from compounds that alter cellular metabolism.
-
Cell Seeding (Day 1):
-
Action: Seed cancer cells into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for "no cell" blanks.
-
Rationale: Cell density must be optimized to ensure they remain in the exponential growth phase for the duration of the experiment and to provide a sufficient signal-to-noise ratio.
-
-
Compound Treatment (Day 2):
-
Action: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and the positive control (Doxorubicin) in culture medium. Add 100 µL of the appropriate dilution to the wells, resulting in a final volume of 200 µL. Include "vehicle control" wells treated with DMSO at the highest concentration used.
-
Rationale: A wide concentration range is essential for generating a full dose-response curve, which is required for accurate IC₅₀ calculation. The vehicle control accounts for any effects of the solvent (e.g., DMSO).
-
-
Incubation (Days 2-4):
-
Action: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Rationale: A 48-72 hour incubation period is typically sufficient to observe significant effects on cell proliferation.
-
-
Cell Fixation (Day 5):
-
Action: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Rationale: TCA fixes the cells by precipitating proteins to the plate bottom, ensuring that all cellular protein is retained during subsequent washing steps.
-
-
Staining and Solubilization (Day 5):
-
Action: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Rationale: SRB is an anionic dye that binds electrostatically to the basic amino acid residues of proteins under acidic conditions, providing a measure of total biomass.
-
Action: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Rationale: The acetic acid wash removes non-specifically bound dye. The basic Tris buffer solubilizes the protein-bound dye for absorbance measurement.
-
-
Data Acquisition & Analysis:
-
Action: Place the plates on a shaker for 5-10 minutes to ensure complete solubilization. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Action: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[9]
-
Section 3: In Vivo Validation of Lead Compounds
Promising candidates from in vitro screens must be evaluated in a physiological system. The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard for assessing in vivo efficacy.[10][11]
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
This protocol outlines a typical efficacy study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation:
-
Action: Subcutaneously inject 1-5 million HCT-116 cells (resuspended in a basement membrane matrix like Matrigel) into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).[11][12]
-
Rationale: Immunodeficient mice lack a functional immune system, preventing the rejection of human tumor cells. Matrigel provides a scaffold that supports initial tumor cell growth and establishment.[13]
-
-
Tumor Growth and Grouping:
-
Action: Monitor mice for tumor formation. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice per group): Group 1 (Vehicle Control) and Group 2 (Test Compound TP-3, e.g., 50 mg/kg).
-
Rationale: Starting treatment when tumors are established mimics a therapeutic (rather than preventative) clinical scenario. Randomization ensures an unbiased distribution of initial tumor sizes between groups.
-
-
Treatment and Monitoring:
-
Action: Administer the vehicle or test compound via the determined route (e.g., oral gavage, intraperitoneal injection) on a set schedule (e.g., daily for 21 days).
-
Action: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.[10]
-
Rationale: Regular monitoring of tumor volume provides the primary efficacy data, while body weight and clinical signs are crucial for assessing the compound's safety and tolerability.
-
-
Endpoint and Data Analysis:
-
Action: The study concludes when tumors in the control group reach a predetermined size or after a fixed duration.
-
Action: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle | N/A | 1250 ± 150 | N/A | +2.5 |
| TP-3 | 50 mg/kg, daily | 480 ± 95 | 63 | -1.8 |
Analysis of Causality: The data shows that TP-3 at 50 mg/kg significantly inhibits tumor growth (in vivo) by 63% compared to the vehicle control. The minimal body weight loss suggests the compound is well-tolerated at this efficacious dose, providing a good preliminary therapeutic window. These results strongly validate the in vitro findings and support further preclinical development.[10][13]
Conclusion
The validation of 4-substituted thieno[3,2-d]pyrimidines as antitumor agents requires a systematic, multi-faceted approach. This guide outlines a logical progression from mechanism-based rationale to rigorous in vitro comparison and conclusive in vivo validation. By focusing on the causality behind each experimental step—understanding why a specific substituent confers activity, why a particular assay is chosen, and how an in vivo model confirms the therapeutic hypothesis—researchers can build a robust data package that stands up to scientific scrutiny and confidently drives promising new chemical entities toward clinical development.
References
- BenchChem. (n.d.). In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41.
-
Hafez, H. N., & El-Gazzar, A. B. A. (2017). Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Acta Pharmaceutica, 67(4), 527-542. Retrieved from [Link]
-
Kushwah, V., Katiyar, S. S., Singh, A. P., Gupta, R. C., & Jain, S. (2015). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 35(11), 6065-6071. Retrieved from [Link]
-
Al-Ostath, A., Al-Qaisi, J. A., El-Awady, R., & Taha, M. O. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(15), 5786. Retrieved from [Link]
-
Yakubskaya, S., & Deryabina, O. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 298. Retrieved from [Link]
- BenchChem. (n.d.). Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42.
- Charles River Laboratories. (n.d.). Preclinical Drug Testing Using Xenograft Models.
-
Gury, F., Lerondel, S., & Toutain, P. L. (2017). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology, 80(5), 949-960. Retrieved from [Link]
-
Cho, S. Y., Kang, W., & Park, C. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(1), 1-7. Retrieved from [Link]
-
El-Metwally, A. M., El-Sayed, M. A. A., & El-Adl, K. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Retrieved from [Link]
-
CORE. (2017). Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-aminosubstituted thieno[3,2-d]pyrimidine derivatives. Retrieved from [Link]
-
Kasai, T., et al. (2022). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 12, 1045. Retrieved from [Link]
-
Kamal, A., et al. (2016). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 21(10), 1338. Retrieved from [Link]
-
Sharma, A., & Kumar, R. (2018). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 157, 1033-1051. Retrieved from [Link]
-
ResearchGate. (n.d.). Various 4-substituted thienopyrimidine derivatives. Retrieved from [Link]
-
Legrand, B., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(16), 4842-4845. Retrieved from [Link]
-
Hafez, H. N., & El-Gazzar, A. B. A. (2017). Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Acta Pharmaceutica, 67(4), 527-542. Retrieved from [Link]
-
ResearchGate. (n.d.). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
-
ResearchGate. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Retrieved from [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. xenograft.org [xenograft.org]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Thieno[3,2-d]pyrimidine Derivatives in Oncology Drug Discovery
This guide provides an in-depth, objective comparison of the in-silico performance of various thieno[3,2-d]pyrimidine derivatives, a class of compounds with significant therapeutic potential, particularly in oncology. We will delve into the rationale behind experimental choices in molecular docking studies, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic ring system, structurally analogous to purine, a fundamental component of DNA and RNA. This structural mimicry allows these derivatives to interact with a wide range of biological targets, most notably protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] Several thieno[3,2-d]pyrimidine-based drugs are in clinical phases for the treatment of solid tumors, highlighting the therapeutic relevance of this chemical class.[2]
This guide will focus on the comparative docking of thieno[3,2-d]pyrimidine derivatives against three key oncological targets: Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinase 2 (CDK2).
The "Why": Strategic Considerations for a Robust Docking Study
A successful molecular docking study is not merely about generating binding scores; it's about designing an experiment that yields meaningful and predictive insights. Here, we dissect the critical considerations:
-
Target Selection: The choice of EGFR, PI3K, and CDK2 is deliberate. These kinases are well-established drivers of tumorigenesis and are frequently targeted in cancer therapy. Dysregulation of the PI3K pathway, for instance, is observed in numerous cancers, making it a prime target for inhibitor development.[3] Similarly, EGFR inhibitors are a cornerstone of non-small-cell lung cancer treatment.[4]
-
Protein Preparation is Paramount: The quality of the protein structure is foundational to the reliability of docking results. We select crystal structures with high resolution and, crucially, co-crystallized with a ligand. This provides a validated binding pocket and allows for a re-docking experiment to validate the docking protocol. For this guide, we will utilize the following PDB entries:
-
EGFR: 1M17
-
PI3Kα: 2RD0
-
CDK2: 1H1S
-
-
Ligand Preparation: The three-dimensional conformation and protonation state of the ligands significantly impact their binding. Energy minimization and correct assignment of protonation states at physiological pH are non-negotiable steps.
-
Defining the Binding Site: The binding site is defined based on the position of the co-crystallized ligand in the PDB structure. This ensures that the docking search is focused on the biologically relevant active site.
-
Choosing the Right Docking Algorithm: Different docking algorithms employ varied search strategies and scoring functions. For this comparative study, we will utilize AutoDock Vina, a widely used and validated open-source docking program known for its balance of speed and accuracy.
Experimental Workflow: A Step-by-Step Protocol
The following workflow outlines a reproducible protocol for the comparative docking of thieno[3,2-d]pyrimidine derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
Detailed Protocol:
-
Protein Preparation (using AutoDockTools):
-
Load the downloaded PDB file (e.g., 1M17).
-
Remove water molecules and any non-essential heteroatoms.
-
Add polar hydrogens.
-
Compute Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation (using ChemDraw and Avogadro):
-
Draw the 2D structures of the thieno[3,2-d]pyrimidine derivatives.
-
Convert the 2D structures to 3D using a program like Avogadro.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the optimized structures in PDBQT format.
-
-
Grid Box Generation (using AutoDockTools):
-
Load the prepared protein PDBQT file.
-
Select the co-crystallized ligand to define the center of the grid box.
-
Ensure the grid box dimensions are sufficient to encompass the entire binding site.
-
-
Molecular Docking (using AutoDock Vina):
-
Create a configuration file specifying the protein, ligand, and grid box parameters.
-
Run the docking simulation from the command line.
-
-
Analysis of Results (using PyMOL and Discovery Studio Visualizer):
-
Load the docked poses into a molecular visualization tool.
-
Analyze the binding energy of the top-ranked pose.
-
Visualize and analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives
For this guide, we will consider three hypothetical thieno[3,2-d]pyrimidine derivatives with varying substitutions to illustrate a comparative analysis.
-
Derivative A: Unsubstituted thieno[3,2-d]pyrimidine core.
-
Derivative B: Substitution with a morpholine group, a common moiety in kinase inhibitors.
-
Derivative C: Substitution with a phenyl group, to explore the impact of a bulky hydrophobic group.
The following table summarizes the hypothetical docking results against our selected targets. The binding energies are in kcal/mol.
| Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Derivative A | EGFR | 1M17 | -7.2 | Met769, Leu768 | Hydrogen Bond, Hydrophobic |
| Derivative B | EGFR | 1M17 | -8.5 | Met769, Cys773, Leu820 | Hydrogen Bond, Hydrophobic |
| Derivative C | EGFR | 1M17 | -8.1 | Leu768, Val702, Ala719 | Hydrophobic, Pi-Alkyl |
| Derivative A | PI3Kα | 2RD0 | -6.8 | Val851, Lys802 | Hydrogen Bond |
| Derivative B | PI3Kα | 2RD0 | -7.9 | Val851, Ser774, Lys802 | Hydrogen Bond, Hydrophobic |
| Derivative C | PI3Kα | 2RD0 | -7.5 | Trp760, Tyr836, Val851 | Pi-Pi Stacking, Hydrogen Bond |
| Derivative A | CDK2 | 1H1S | -7.5 | Leu83, Lys33 | Hydrogen Bond |
| Derivative B | CDK2 | 1H1S | -8.8 | Leu83, Asp86, Gln131 | Hydrogen Bond, Hydrophobic |
| Derivative C | CDK2 | 1H1S | -8.3 | Ile10, Val18, Leu134 | Hydrophobic |
Discussion and Interpretation of Results
The hypothetical data in the table illustrates how subtle changes in the chemical structure of thieno[3,2-d]pyrimidine derivatives can significantly influence their binding affinity and interaction patterns with different kinase targets.
-
Impact of the Morpholine Group (Derivative B): Across all three targets, Derivative B consistently shows a more favorable binding energy compared to the unsubstituted core (Derivative A). This is a common observation in kinase inhibitor design. The morpholine group can act as a hydrogen bond acceptor and its flexible nature allows it to form favorable interactions within the binding pocket. For instance, in the case of PI3Kα, the morpholine moiety often forms a crucial hydrogen bond with Val851 in the hinge region.[5]
-
Role of the Phenyl Group (Derivative C): The introduction of a phenyl group in Derivative C also enhances the binding affinity, albeit slightly less than the morpholine group in this hypothetical scenario. The phenyl group primarily contributes through hydrophobic and pi-stacking interactions. Its effectiveness is highly dependent on the topology of the binding pocket.
-
Structure-Activity Relationship (SAR): These comparative results form the basis of a structure-activity relationship study. The data suggests that for these targets, incorporating a hydrogen-bond accepting moiety like morpholine is a promising strategy to enhance potency. Further exploration could involve modifying the linker between the core and the substituent or exploring different aromatic substitutions on the phenyl ring.
Visualizing Ligand-Protein Interactions
To better understand the binding modes, it is essential to visualize the interactions. The following diagram illustrates the key interactions of a hypothetical potent thieno[3,2-d]pyrimidine inhibitor within a kinase active site.
Caption: Key interactions between a thieno[3,2-d]pyrimidine inhibitor and a kinase active site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of thieno[3,2-d]pyrimidine derivatives. The presented workflow, from target selection to detailed interaction analysis, emphasizes the importance of a methodologically sound and scientifically rigorous approach.
The hypothetical comparative data underscores the value of in-silico screening in prioritizing compounds for synthesis and biological evaluation. Molecular docking serves as a powerful tool to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors.
Future studies should aim to expand the library of thieno[3,2-d]pyrimidine derivatives and explore a wider range of oncological targets. Furthermore, integrating molecular dynamics simulations can provide a more dynamic picture of ligand binding and help in refining the understanding of the interactions governing inhibitor potency. Ultimately, a synergistic approach combining computational methods with experimental validation is crucial for the successful development of novel thieno[3,2-d]pyrimidine-based anticancer therapeutics.
References
-
MDPI. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved from [Link]
-
PubMed. (2020). Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Retrieved from [Link]
-
PubMed Central. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Molecular Docking of New Thieno[2,3-d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis and Molecular Docking of New Thieno[2,3-d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors. Retrieved from [Link]
-
NIH. (n.d.). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. Retrieved from [Link]
-
MDPI. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][3][6]triazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Retrieved from [Link]
-
PubMed. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Retrieved from [Link]
-
NIH. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][3][6]triazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]
-
PubMed. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3- d][2][3][6]triazolo[1,5- a]pyrimidine Derivatives. Retrieved from [Link]
-
NIH. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative active compounds containing thieno[2,3-d]pyrimidinone core. Retrieved from [Link]
-
bioRxiv. (n.d.). Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeut. Retrieved from [Link]
-
PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Retrieved from [Link]
-
PubMed. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, Biological Evaluation, and Molecular Docking of Some New Thieno[2,3-d] Pyrimidine Derivatives | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Retrieved from [Link]
-
PubMed. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved from [Link]
-
PubMed. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Retrieved from [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of Thieno[3,2-d]pyrimidine-Based Inhibitors
Introduction: The Thieno[3,2-d]pyrimidine Scaffold and the Imperative of Selectivity
The thieno[3,2-d]pyrimidine core represents a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions have made it a cornerstone in the development of potent inhibitors targeting a wide array of enzymes, most notably protein kinases.[1][2] Compounds built upon this framework, such as Apitolisib, are already advancing through clinical trials for cancer treatment, highlighting the therapeutic promise of this chemical class.[1] However, potency alone does not make a successful therapeutic. The ultimate clinical and research utility of any inhibitor is dictated by its selectivity—its ability to modulate the intended target with minimal engagement of other proteins in the complex cellular environment.
Poor selectivity can lead to off-target toxicities, confounding experimental results and obscuring the true biological role of the primary target. For researchers in drug discovery and chemical biology, a rigorous and multi-faceted assessment of inhibitor selectivity is not merely a suggestion; it is a prerequisite for generating reliable data and developing safe, effective medicines.
This guide provides an in-depth comparison of state-of-the-art methodologies for evaluating the selectivity of thieno[3,2-d]pyrimidine-based inhibitors. We will move beyond simple IC50 tables to explore the causality behind experimental choices, comparing robust biochemical assays with physiologically relevant cell-based approaches. Our focus is on building a self-validating system of protocols that provides a comprehensive and trustworthy selectivity profile.
The Diverse Target Landscape of Thieno[3,2-d]pyrimidines
The versatility of the thieno[3,2-d]pyrimidine scaffold has enabled the development of inhibitors for numerous protein families. A clear understanding of the potential target space is crucial for designing an appropriate selectivity assessment strategy. Key targets include:
-
Protein Kinases: This is the most prominent class. Thieno[3,2-d]pyrimidines have been designed to inhibit Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Focal Adhesion Kinase (FAK), and receptor tyrosine kinases like EGFR and VEGFR.[1][3][4][5][6]
-
Tubulin: Certain derivatives function as colchicine-binding site inhibitors, disrupting microtubule dynamics, a mechanism distinct from kinase inhibition.[7]
-
Ectonucleotidases (NTPDases): Specific compounds have shown selective inhibition of various human NTPDase isoforms, which are involved in purinergic signaling.[8][9]
Given the prevalence of kinase targets for this scaffold, our subsequent discussion will focus primarily on methodologies optimized for kinase inhibitor profiling, though the principles are broadly applicable to other enzyme classes.
Methodologies for Selectivity Profiling: A Comparative Analysis
A comprehensive selectivity assessment relies on a combination of in vitro biochemical assays and in-cell target engagement studies. Each approach provides a unique and complementary layer of information.
Biochemical Assays: Quantifying Potency Against Purified Enzymes
Biochemical assays are the foundational step in selectivity profiling. They measure the direct interaction between an inhibitor and a panel of purified, often recombinant, enzymes. The primary advantage is the clean, unambiguous readout of potency against a specific target in a controlled environment.[10]
A. Large-Panel Kinome Scanning
The most effective way to gain a bird's-eye view of selectivity is to screen the inhibitor against a broad panel of kinases, often covering a significant portion of the human kinome.
-
Causality and Experimental Choice: The goal here is not initially to determine precise potency, but to rapidly identify potential off-targets. A single, relatively high concentration (e.g., 1 µM) is used to cast a wide net. This concentration is chosen because it is typically well above the on-target IC50 and is more likely to reveal weaker, but potentially physiologically relevant, off-target interactions. Commercial services like Eurofins' KINOMEscan® or Reaction Biology's kinase panels are the industry standard for this.[11][12]
-
Methodology: These platforms often utilize competition binding assays or radiometric activity assays. For instance, the KINOMEscan® platform is a competition affinity binding assay, while Reaction Biology's HotSpot™ assay is a radiometric activity assay that measures the transfer of ³³P-labeled phosphate from ATP to a substrate.[11][12]
-
Data Interpretation: Results are typically presented as percent inhibition relative to a control and are often visualized on a kinome dendrogram (TREEspot®), providing an intuitive map of selectivity.[11] Any kinase inhibited above a certain threshold (e.g., >80%) is flagged for follow-up analysis.
Caption: A typical workflow for initial kinase inhibitor selectivity profiling.
B. Dose-Response (IC50) Determination
For the primary target and any off-target "hits" identified in the initial scan, full dose-response curves must be generated to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Causality and Experimental Choice: The choice of assay format is critical. Luminescence-based assays like ADP-Glo™ are popular because they are universal (detecting the ADP product of the kinase reaction), highly sensitive, and amenable to high-throughput formats.[13] It is also crucial to consider the ATP concentration. Running the assay at the ATP Km allows the measured IC50 to more closely approximate the true binding affinity (Ki), whereas performing the assay at physiological ATP concentrations (~1-5 mM) provides a better prediction of how the inhibitor will perform in a cellular context where it must compete with high levels of endogenous ATP.[14][15]
Cell-Based Assays: Validating Target Engagement in a Physiological Context
While biochemical assays are essential, they cannot account for factors like cell permeability, intracellular target concentration, or the influence of protein complexes. Cell-based assays are therefore required to confirm that the inhibitor engages its intended target within a living cell.
A. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates.[16]
-
Principle of the Method: The foundation of CETSA is ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature (Tm).[17]
-
Causality and Experimental Choice: This technique is invaluable because it is label-free and can be performed in unmodified cells, providing direct evidence of a physical interaction between the inhibitor and its target in a native environment. It is the gold standard for confirming that a compound reaches and binds to its intended target inside the cell.
-
Methodology: Cells are treated with the inhibitor or a vehicle control. The cells are then heated across a range of temperatures, causing unstable proteins to denature and aggregate. After lysis, the aggregated proteins are pelleted, and the amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A positive target engagement results in a rightward shift of the melting curve.[18][19]
Caption: The core steps of the KiNativ™ activity-based profiling method.
Data Synthesis: Building a Comprehensive Selectivity Profile
No single method tells the whole story. The strength of your assessment lies in the integration of data from multiple orthogonal assays.
Hypothetical Data Comparison
Consider a hypothetical thieno[3,2-d]pyrimidine inhibitor, "TP-132," designed to target JAK1. A robust selectivity assessment would yield a data package that looks something like this:
| Assay Type | Target/Panel | Result | Interpretation |
| Biochemical | JAK1 (ADP-Glo™, ATP=Km) | IC50 = 15 nM | Potent on-target activity in a purified system. |
| Biochemical | Kinome Scan (468 kinases @ 1µM) | JAK1: 99%JAK2: 85%TYK2: 70%CDK2: 55% | High selectivity within the JAK family, with expected activity against JAK2. Potential weak off-target activity on CDK2. |
| Biochemical | JAK2 (ADP-Glo™, ATP=Km) | IC50 = 150 nM | Confirms 10-fold biochemical selectivity for JAK1 over JAK2. |
| Biochemical | CDK2 (ADP-Glo™, ATP=Km) | IC50 = 1.2 µM | Confirms weak off-target activity on CDK2. >80-fold selectivity. |
| Cell-Based | CETSA® (HEK293 cells) | JAK1 ΔTm = +8.2°CJAK2 ΔTm = +2.1°CCDK2 ΔTm = No shift | Strong, direct target engagement with JAK1 in cells. Weaker, but present, engagement with JAK2. No evidence of CDK2 engagement at therapeutic concentrations. |
| Cell-Based | Phospho-proteomics (HeLa cells) | pSTAT3 (Y705) IC50 = 45 nMpRb (S780) IC50 > 10 µM | Potent functional inhibition of the JAK1/STAT3 pathway. No inhibition of the CDK2/Rb pathway, confirming cellular selectivity. |
This integrated dataset provides a high degree of confidence. We see potent biochemical activity (JAK1 IC50 = 15 nM) that translates into direct cellular target engagement (CETSA®) and functional pathway inhibition (pSTAT3 IC50 = 45 nM). Crucially, the weak biochemical off-target hit on CDK2 does not appear to translate into meaningful cellular engagement or pathway modulation, demonstrating the functional selectivity of TP-132.
Below is a simplified representation of the JAK-STAT signaling pathway, the primary target of our hypothetical inhibitor TP-132.
Caption: Simplified JAK-STAT signaling pathway inhibited by a thienopyrimidine.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes determining an IC50 value for an inhibitor against a purified kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final concentration of kinase and substrate should be optimized for each target.
-
Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be equal to the known Km of the kinase for ATP.
-
Serially dilute the thieno[3,2-d]pyrimidine inhibitor in 100% DMSO, then create 4X final concentrations in kinase reaction buffer (this intermediate dilution minimizes DMSO percentage in the final reaction).
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of 4X inhibitor solution or vehicle to appropriate wells.
-
Add 5 µL of 2X kinase/substrate solution to all wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of 2X ATP solution.
-
-
Kinase Reaction:
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read luminescence on a plate reader.
-
Calculate percent inhibition for each concentration relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout
This protocol describes generating a melting curve to demonstrate intracellular target engagement.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the thieno[3,2-d]pyrimidine inhibitor (e.g., at 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours in culture media.
-
-
Harvesting and Heating:
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots in a thermal cycler with a gradient from 40°C to 70°C for 3 minutes, followed by a 3-minute incubation at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
To separate the soluble fraction from the aggregated, denatured proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the total protein amount for each sample and prepare for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point using densitometry software (e.g., ImageJ).
-
For both vehicle and inhibitor-treated samples, plot the relative band intensity against the temperature.
-
Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A positive shift in Tm for the inhibitor-treated sample indicates target engagement.
-
References
-
Al-Ostoot, F.H., Al-Ghorbani, M., Al-mahbashi, H.M., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
Abdel-Maksoud, M.S., El-Gamal, M.I., Abdel-Moneim, D., et al. (2022). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]
-
Elrazaz, E.Z., Abdel-Aziz, A.A.-M., & Abouzid, K.A.M. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Khan, I., Zaib, S., Hasan, S.M., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. Available at: [Link]
-
Wang, Y., Chen, J., Li, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. Available at: [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Smyth, L.A., & Collins, I. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]
-
Xiang, H., Gui, Y., Wang, Y., et al. (2023). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. PubMed. Available at: [Link]
-
LINCS Data Portal. (2017). OTSSP167 KiNativ -- single dose experiment. LINCS Data Portal. Available at: [Link]
-
Fan, M., Liu, Y., Zhang, Y., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. Available at: [Link]
-
Liu, Y., Zheng, H., Yang, Z., et al. (2020). Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. PubMed. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
-
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]
-
Patricelli, M.P., Nomanbhoy, T.K., Wu, J., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC. Available at: [Link]
-
Smyth, L.A., & Collins, I. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Klaeger, S., Gohlke, B., & Kuster, B. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
LINCS Data Portal. (n.d.). PLX-4720 KiNativ -- dose response experiment. LINCS Data Portal. Available at: [Link]
-
Zhang, T., Li, J., Ma, C., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Molina, D.M., Jafari, R., Ignatushchenko, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
-
Khan, I., Zaib, S., Hasan, S.M., et al. (2023). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. ResearchGate. Available at: [Link]
-
Oncolines B.V. (n.d.). Kinome Profiling. Oncolines B.V. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 14. researchgate.net [researchgate.net]
- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 16. tandfonline.com [tandfonline.com]
- 17. news-medical.net [news-medical.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the In Vitro Evaluation of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine Derivatives
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural similarity to purines, the fundamental building blocks of nucleic acids.[1] This resemblance allows derivatives of this scaffold to interact with a wide array of biological targets, making them a fertile ground for drug discovery. The 4-Chloro-2-phenylthieno[3,2-d]pyrimidine structure is of particular interest, as the chlorine atom at the C4-position serves as a versatile synthetic handle.[1][2] It is not only crucial for the biological activity of some derivatives but also provides a reactive site for nucleophilic substitution, enabling the generation of diverse chemical libraries.
This guide provides a comparative analysis of the essential in vitro testing methodologies used to characterize the biological activities of these compounds. We will delve into the experimental rationale, present detailed protocols for key assays, and compare performance data for various derivatives, focusing on their anticancer, kinase inhibitory, and antimicrobial properties.
I. Assessment of Anticancer Activity
A primary therapeutic application for thieno[3,2-d]pyrimidine derivatives is in oncology. Their efficacy is typically evaluated through a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
A. Antiproliferative and Cytotoxicity Screening: The MTT Assay
The initial step in evaluating anticancer potential is to determine a compound's ability to inhibit cancer cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for this purpose, assessing cell viability by measuring the metabolic activity of mitochondria.[3][4][5]
Experimental Rationale: Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Detailed Experimental Protocol: MTT Assay [5]
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, HT-29, HCT-116) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[3,2-d]pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3] Incubate for 48-72 hours.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.
Comparative Performance of Thieno[3,2-d]pyrimidine Derivatives
The table below summarizes the antiproliferative activity of representative derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Derivative ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |
| Compound 6e | Tricyclic thione with 4-chlorophenyl | HeLa (Cervical) | 0.591 (at 72h) | [4] |
| Compound 6j | Tricyclic thione with 4-chlorophenyl | HT-29 (Colon) | <5.0 | [4] |
| Compound 17f | Thieno[2,3-d]pyrimidine core | HCT-116 (Colon) | 2.80 | [6] |
| Compound 17f | Thieno[2,3-d]pyrimidine core | HepG2 (Liver) | 4.10 | [6] |
| Compound 11c | 4-morpholino, 3,4-methylenedioxy phenyl | H460 (Lung) | 0.003 | [7] |
Note: The core scaffold can vary slightly between studies (e.g., thieno[2,3-d] vs. thieno[3,2-d]), but the general principles of evaluation remain the same.
Caption: The cell cycle and key checkpoints targeted by anticancer agents.
II. Kinase Inhibition Assays
The structural similarity of thieno[3,2-d]pyrimidines to the ATP-binding region of protein kinases makes them potent inhibitors of this enzyme class. [1]Aberrant kinase activity is a hallmark of many cancers, making kinase inhibition a highly sought-after therapeutic strategy. Derivatives have been identified as inhibitors of various kinases, including VEGFR-2, JAK3, CDKs, and RIPK2. [6][8][9] Experimental Rationale: In vitro kinase assays measure the ability of a compound to block the enzymatic activity of a purified kinase. This is typically done by quantifying the phosphorylation of a substrate or the depletion of ATP, the phosphate donor. Luminescence-based assays that measure remaining ATP are common, where a decrease in signal corresponds to high kinase activity and a strong signal indicates potent inhibition. [5]
Detailed Experimental Protocol: Generic Kinase Inhibition Assay (Luminescence-based) [5]
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase enzyme (e.g., VEGFR-2, JAK3) and its specific substrate peptide.
-
Compound Addition: In a white 96- or 384-well plate, add the thieno[3,2-d]pyrimidine derivatives across a range of concentrations. Include a "no inhibitor" control for maximum kinase activity and a "no enzyme" control for background signal.
-
Kinase Reaction Initiation: Add an ATP solution to all wells to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination & Detection: Add a detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and contains luciferase, which generates a luminescent signal from the remaining ATP.
-
Data Acquisition: After a short incubation, measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the controls and plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.
Comparative Performance of Thieno[3,2-d]pyrimidine Derivatives as Kinase Inhibitors
| Derivative ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 17f | VEGFR-2 | 230 | [6] |
| Compound 9a | JAK3 | 1.9 | [8] |
| Compound 9g | JAK3 | 1.8 | [8] |
| Compound HY3 | RIPK2 | 11 | [9] |
Visualization: VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade by a kinase inhibitor.
III. Antimicrobial Activity Assessment
In addition to anticancer properties, certain thieno[3,2-d]pyrimidine derivatives have demonstrated significant activity against bacterial and fungal pathogens. [1][10]The evaluation of these compounds is critical in the search for new agents to combat antimicrobial resistance.
Experimental Rationale: The standard method for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Detailed Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth medium to a standardized density (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.
Comparative Antimicrobial Performance of Thieno[3,2-d]pyrimidine Derivatives
| Derivative ID | Microbial Target | MIC (µmol/mL) | Reference |
| Compound 8c | Aspergillus flavus | 1-2 | [10] |
| Compound 8c | Candida albicans | 1-2 | [10] |
| Compound 2 | MRSA (Gram-positive) | 2-16 (mg/L) | [11] |
| Compound 2 | VRE (Gram-positive) | 2-16 (mg/L) | [11] |
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. The in vitro assays detailed in this guide—from broad antiproliferative screens to specific enzyme inhibition and antimicrobial tests—form the foundational evidence required to advance these compounds in the drug discovery pipeline. Structure-activity relationship (SAR) studies consistently show that substitutions at the C4 position, often replacing the foundational chlorine atom, are pivotal in defining the potency and selectivity of these derivatives. [1][4] Future research should focus on optimizing these scaffolds for higher target selectivity to minimize off-target effects and enhance therapeutic windows. Combining these potent cores with modern drug delivery strategies and exploring their efficacy in more complex in vitro models, such as 3D spheroids and organoids, will be crucial steps toward clinical translation.
References
-
Lashine, E. S., El-Sayed, M. A. A., & Abdel-Megeid, F. M. E. (2018). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Medicinal Chemistry Research, 27(4), 1148-1157. [Link]
-
Zhu, J., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 20(10), 18590-18613. [Link]
-
Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5395. [Link]
-
Al-Ostath, A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(7), 233-240. [Link]
-
Shu, X., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry, 95, 103542. [Link]
-
Al-Warhi, T., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6289. [Link]
-
Chen, L., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 297, 117932. [Link]
-
Ghorab, M. M., et al. (2016). Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities. Acta Poloniae Pharmaceutica, 73(5), 1191-1203. [Link]
-
Kaur, R., & Singh, J. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry, 111, 104869. [Link]
-
Rahane, R. D., et al. (2023). Derivatives of Thieno[3,2-d]pyrimidine. ResearchGate. [Link]
-
Hegab, M. I., et al. (2007). Synthesis, Reactions, and Antimicrobial Activity of Some Fused Thieno[2,3-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(7), 1535-1556. [Link]
-
Wang, Y., et al. (2012). Design, synthesis and anticancer activity of 4-morpholinothieno[3,2-d]pyrimidine derivatives bearing arylmethylene hydrazine moiety. Chemical & Pharmaceutical Bulletin, 60(8), 1037-1045. [Link]
-
Al-Ghorbani, M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Pharmaceuticals, 17(2), 200. [Link]
-
Kumar, V., et al. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 21(23), 7014-7017. [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity of 4-morpholinothieno[3,2-d]pyrimidine derivatives bearing arylmethylene hydrazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple approach to thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Phenylthieno[3,2-d]pyrimidine Scaffold: A Privileged Motif in Kinase Inhibition
A Comparative Guide to Structure-Activity Relationships for Drug Discovery Professionals
The thieno[3,2-d]pyrimidine core, a bioisostere of purine, has emerged as a versatile and privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its rigid, planar structure provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding site of various kinases. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 2-phenylthieno[3,2-d]pyrimidine analogs, providing a comparative overview of their inhibitory activities against key oncological targets, supported by experimental data and detailed protocols.
Decoding the Structure-Activity Landscape
The 2-phenylthieno[3,2-d]pyrimidine scaffold offers multiple positions for chemical modification, each influencing the compound's potency, selectivity, and pharmacokinetic properties. The core structure and key positions for substitution are highlighted below:
Caption: Key positions for substitution on the 2-phenylthieno[3,2-d]pyrimidine scaffold.
The Critical Role of the 4-Position Substituent
Substitutions at the 4-position of the thieno[3,2-d]pyrimidine ring are pivotal in determining the inhibitory profile of the analogs. This position often projects into the solvent-exposed region of the kinase ATP-binding pocket, allowing for the introduction of various functionalities to enhance potency and modulate selectivity.
For instance, in the development of Phosphoinositide 3-kinase (PI3K) inhibitors, the introduction of a morpholine moiety at the 4-position has been a successful strategy. This is exemplified in a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines, where the morpholine oxygen is believed to form a crucial hydrogen bond with the hinge region residue Val851 in PI3Kα.[3] While this data is for the isomeric thieno[2,3-d]pyrimidine scaffold, the principle of hinge-binding interactions at the 4-position is a recurring theme in kinase inhibitor design and is applicable to the thieno[3,2-d]pyrimidine core as well.
Impact of the 2-Phenyl Ring Substitution
The 2-phenyl group serves as a key interaction point, often extending into a hydrophobic pocket of the kinase active site. Substitutions on this ring can significantly influence binding affinity.
In a study of thieno[3,2-d]pyrimidine derivatives as potential Enhancer of Zeste Homolog 2 (EZH2) inhibitors, modifications on the 2-phenyl ring were explored. The preliminary structure-activity relationship studies indicated that a benzyl-linked morpholine as a substituent on the phenyl ring was beneficial for improving antitumor activities.[4]
The following table summarizes the SAR of 2-phenylthieno[3,2-d]pyrimidine analogs against various kinase targets:
| Target Kinase | R1 (Position 4) | R2 (2-Phenyl Substituent) | IC50 (nM) | Reference |
| PI3Kα | Morpholine | 3-Hydroxy, 5-Methoxy | 72% inhibition at 10 µM | [3] |
| PI3Kγ | Morpholine | 3-Hydroxy, 5-Methoxy | 84% inhibition at 10 µM | [3] |
| VEGFR-2 | Varied amines | Varied substitutions | 190 - 602 | [5] |
| EZH2 | Piperidine-2,6-dione | Benzyl-linked morpholine | 550 (SU-DHL-6 cells) | [4] |
Targeting Key Oncogenic Signaling Pathways
2-Phenylthieno[3,2-d]pyrimidine analogs have demonstrated potent inhibitory activity against kinases in critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[6][7] Analogs of 2-phenylthieno[3,2-d]pyrimidine have been designed as potent PI3K inhibitors, effectively blocking the downstream signaling cascade.[8]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
The VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several 2-phenylthieno[3,2-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[5][10]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for key biological assays used in the evaluation of 2-phenylthieno[3,2-d]pyrimidine analogs.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the 2-phenylthieno[3,2-d]pyrimidine analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
Biochemical assays are crucial for determining the direct inhibitory effect of compounds on the target kinase. The following is a representative protocol for a PI3Kα kinase assay.[8][13]
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 10mM MgCl2, 1mM DTT) and solutions of PI3Kα enzyme, lipid substrate (e.g., PIP2), and ATP.
-
Compound Dilution: Prepare serial dilutions of the 2-phenylthieno[3,2-d]pyrimidine analogs in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the test compounds, PI3Kα enzyme, and lipid substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the product (e.g., ADP or phosphorylated substrate) using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition for each compound concentration to determine the IC50 value.
Conclusion and Future Directions
The 2-phenylthieno[3,2-d]pyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications at key positions to optimize biological activity. Future efforts in this area will likely focus on leveraging these SAR insights to design next-generation inhibitors with improved pharmacokinetic profiles and enhanced efficacy in preclinical and clinical settings. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate and advance novel 2-phenylthieno[3,2-d]pyrimidine-based drug candidates.
References
- BenchChem. (2025). Application Notes and Protocols for VEGFR-2 Inhibition Assay Using (E)-FeCp-oxindole. BenchChem.
- PubMed. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters.
- PubMed. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery.
- PMC. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
- Roche. (n.d.).
- Encyclopedia.pub. (2022).
- Abcam. (n.d.). MTT assay protocol.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- Sci-Hub. (n.d.).
- PMC. (2014).
- Promega. (n.d.). PI3K(p110α/p85α) Kinase Assay.
- RSC Publishing. (2023).
- Wikipedia. (n.d.).
- Moodle@Units. (n.d.).
- PubMed Central. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
- Merck Millipore. (n.d.). PI 3-Kinase (Class I) HTRF Assay.
- Dove Medical Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers.
- PerkinElmer. (n.d.). AlphaLISA SureFire Ultra Human and Mouse Total PI3K p85 Detection Kit, 500 Assay Points.
- BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
- PubMed. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents.
- BenchChem. (2025).
- ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay.
-
PubMed Central. (2021). Discovery of new VEGFR-2 inhibitors based on bis([2][9][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers.
-
PMC. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][9][10]triazolo[1,5-a]pyrimidine Derivatives.
- PubMed Central. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study.
- PMC. (2025).
- PubMed Central. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time.
- ResearchGate. (n.d.).
- MDPI. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors.
- PMC. (2022).
- bioRxiv. (2025).
- PubMed. (2013). pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors.
- NIH. (n.d.). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PI3K (p110α/p85α) Protocol [promega.jp]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 8. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. promega.de [promega.de]
A Senior Application Scientist's Guide to Comparing the Efficacy of Thienopyrimidine-Based EGFR Inhibitors
Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the efficacy of various thienopyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors. We will delve into the underlying science, compare key performance metrics with supporting experimental data, and provide detailed protocols to empower your own research and development efforts.
Introduction: The Epidermal Growth Factor Receptor and the Rise of Thienopyrimidines
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that is a central regulator of critical cellular processes, including growth, proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of several human cancers, most notably non-small cell lung cancer (NSCLC).[3][4] This has made EGFR an attractive and well-validated target for cancer therapy.[3][5]
The thienopyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors. Its rigid, bicyclic nature allows for precise orientation of substituents to interact with key residues within the ATP-binding pocket of kinases like EGFR. This guide will explore the efficacy of inhibitors built upon this framework, comparing them to established benchmarks and providing the technical details necessary for their evaluation.
The EGFR Signaling Pathway: A Complex Network of Cellular Control
Upon binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-α (TGF-α), EGFR undergoes dimerization, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of multiple tyrosine residues.[2][6] These phosphorylated sites act as docking platforms for various adaptor proteins and enzymes containing Src Homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, initiating a cascade of downstream signaling events.[3][6]
The three major signaling pathways activated by EGFR are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation, invasion, and metastasis.[2][7]
-
PI3K-AKT-mTOR Pathway: A crucial regulator of cell survival, growth, and apoptosis resistance.[6][7][8]
-
JAK/STAT Pathway: Plays a role in inflammation, immune response, and cell survival.[2][7]
Comparative Efficacy of Thienopyrimidine-Based EGFR Inhibitors
Thienopyrimidine-based inhibitors represent a significant area of research in the quest for more potent and selective EGFR-targeted therapies. These compounds are often designed to overcome the resistance mechanisms that limit the efficacy of earlier-generation inhibitors.
Notable Thienopyrimidine-Based and Related Pyrimidine Inhibitors
-
Rociletinib (CO-1686): A 2,4-diaminopyrimidine-based irreversible inhibitor designed to be active against the T790M resistance mutation while sparing wild-type (WT) EGFR.[9][10] The acrylamide group on rociletinib forms a covalent bond with cysteine 797 in the ATP-binding pocket of EGFR.[9]
-
Olmutinib (BI 1482694 / HM61713): A third-generation TKI that selectively inhibits EGFR mutations, including T790M, with minimal activity against WT-EGFR.[11][12][13]
-
Novel Thienopyrimidine Derivatives: Numerous preclinical studies have reported the synthesis and evaluation of novel thienopyrimidine derivatives. For instance, compound 5f from a recent study demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2, being 1.18-folds more potent than the reference standard erlotinib against EGFR.[14][15][16] Another study identified compound 5b as a potent inhibitor of both wild-type and mutant EGFR (T790M).[17]
Performance Data Summary
The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their growth inhibition (GI50) in cell-based assays. The table below summarizes key performance data for selected inhibitors.
| Inhibitor | Target | IC50 / GI50 (nM) | Selectivity (vs. WT) | Key Findings & Clinical Status |
| Rociletinib (CO-1686) | EGFR L858R/T790M | <0.51 (IC50)[9] | ~12-fold (vs. EGFR WT IC50 of 6 nM)[9] | Showed a 67% objective response rate in T790M+ patients in a Phase 1/2 study.[18] Development was discontinued. |
| EGFR WT | 6 (IC50)[9] | |||
| Mutant EGFR Cell Lines | 7 - 32 (GI50)[19][20] | ~17-610-fold (vs. WT cell lines)[19] | ||
| WT EGFR Cell Lines | 547 - 4,275 (GI50)[19] | |||
| Olmutinib (BI 1482694) | EGFR Mutant Cell Lines (T790M) | Potent inhibition reported[11][21] | High selectivity over WT-EGFR[11][12] | Received its first global approval in South Korea.[22] A Phase 2 study showed a 55.1% objective response rate in T790M+ NSCLC patients.[11] |
| EGFR WT Cell Line (H358) | 2225 (GI50)[21] | |||
| AZD3759 (Zorifertinib) | EGFRm+ w/ CNS Metastasis | N/A (Clinical Data) | N/A | In a Phase 3 trial, demonstrated superior progression-free survival (9.6 months) compared to first-generation TKIs (6.9 months) in patients with CNS metastasis.[23][24][25] |
| Novel Thienopyrimidine (Compound 5f) | EGFR | 0.028 µM (IC50)[14] | N/A | 1.18-fold more potent than erlotinib in a preclinical study.[16] Also showed good VEGFR-2 inhibitory activity.[16] |
| Novel Thienopyrimidine (Compound 5b) | EGFR WT | 37.19 nM (IC50)[17] | N/A | Showed potent anti-proliferative activity against A549 and MCF-7 cell lines.[17] |
| EGFR T790M | 204.10 nM (IC50)[17] |
Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanisms of Action and Resistance
Third-generation inhibitors like osimertinib, rociletinib, and olmutinib were specifically designed to overcome the T790M "gatekeeper" mutation, which is a common mechanism of resistance to first-generation (gefitinib, erlotinib) and second-generation (afatinib) EGFR TKIs.[4][8][9] These inhibitors typically form an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[8][9][26] This covalent interaction provides high potency and prolonged inhibition.
However, resistance to third-generation inhibitors can also emerge. The most common on-target resistance mechanism is the acquisition of a C797S mutation, which prevents the covalent binding of the inhibitor.[26] Other resistance mechanisms include the activation of bypass signaling pathways, such as MET or HER2 amplification, or mutations in downstream effectors like KRAS and BRAF.[4][26]
Experimental Corner: Protocols for Efficacy Evaluation
To ensure scientific integrity, every protocol must be a self-validating system. The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of thienopyrimidine-based EGFR inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific EGFR kinase (wild-type or mutant) by 50%. This is a direct measure of the inhibitor's potency against its target.
Step-by-Step Protocol:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of the thienopyrimidine inhibitor in an appropriate solvent (e.g., DMSO). The concentration range should span several orders of magnitude around the expected IC50.
-
Reaction Setup: In a 96-well or 384-well plate, add the reaction components: recombinant human EGFR kinase (e.g., EGFR L858R/T790M), a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and kinase assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor to the appropriate wells. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells. Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP. The final ATP concentration should ideally be at or near its Km value for the specific kinase to ensure accurate competitive inhibitor assessment.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Stop Reaction: Terminate the reaction using a stop solution or by adding a detection reagent that halts enzymatic activity.
-
Signal Detection: Use a detection method to quantify the amount of phosphorylated substrate or the amount of ATP remaining. A common method is a luminescence-based assay like the Kinase-Glo® Max assay, which measures the amount of ATP consumed.[27]
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Viability Assay (MTT/XTT)
Objective: To measure the effect of the inhibitor on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation. This assay confirms that the inhibitor can penetrate the cell membrane and exert a biological effect.
Step-by-Step Protocol (XTT Assay):
The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating the need for a separate solubilization step and streamlining the workflow.[28][29]
-
Cell Seeding: Plate cancer cells (e.g., H1975, which harbors the L858R and T790M EGFR mutations) in a 96-well plate at a predetermined optimal density.
-
Adherence: Incubate the plate for 24 hours at 37°C in a CO₂ incubator to allow the cells to adhere.
-
Compound Treatment: Remove the media and add fresh media containing serial dilutions of the thienopyrimidine inhibitor. Include vehicle-only control wells.
-
Incubation: Incubate the cells with the compound for the desired period, typically 48 to 72 hours.
-
Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., by mixing the XTT reagent and an electron-coupling reagent). Add 50 µL of this mixture to each well.
-
Formazan Development: Incubate the plate for an additional 2 to 4 hours at 37°C in a CO₂ incubator. During this time, metabolically active cells will reduce the XTT to a colored formazan product.[28]
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should also be used to subtract background noise.[28]
-
Data Analysis: Calculate the percentage of viability relative to the vehicle-treated control cells and plot against the inhibitor concentration to determine the GI50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism. This is a critical preclinical step to assess a compound's potential for clinical translation.
Step-by-Step Protocol:
-
Cell Implantation: Implant human cancer cells (e.g., HCC827 or H1975) subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[30][31]
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
Treatment Administration: Administer the thienopyrimidine inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage). The control group receives the vehicle alone. Dosing can be once or twice daily for a set period (e.g., 21 days).
-
Monitoring: Monitor the animals' health (body weight, general appearance) and measure tumor volume (e.g., with calipers) two to three times per week.
-
Endpoint: At the end of the study (or if tumors reach a predetermined maximum size), euthanize the animals and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies to confirm target inhibition).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
Conclusion and Future Perspectives
Thienopyrimidine-based EGFR inhibitors have demonstrated significant promise, particularly in overcoming resistance to earlier-generation therapies. Compounds like rociletinib and olmutinib have shown potent activity against the T790M mutation, and ongoing research into novel derivatives continues to yield candidates with impressive preclinical profiles.[9][11][16]
The key to advancing this class of inhibitors lies in optimizing their selectivity for mutant forms of EGFR over the wild-type receptor to minimize dose-limiting toxicities, a challenge that hindered the clinical development of some earlier compounds.[10] Furthermore, as resistance mechanisms to third-generation inhibitors become better understood, the design of next-generation thienopyrimidine derivatives will need to address these new challenges, such as the C797S mutation.[26]
The experimental workflows and comparative data presented in this guide provide a robust framework for the continued evaluation and development of this important class of anti-cancer agents. By employing these rigorous, self-validating protocols, researchers can confidently identify and advance the most promising candidates toward clinical application.
References
-
A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. [Link]
-
Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor - PubMed. [Link]
-
EGF/EGFR Signaling Pathway - Creative Diagnostics. [Link]
-
XTT Assays vs MTT - Biotech Spain. [Link]
-
Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC. [Link]
-
The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. [Link]
-
Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis. [Link]
-
Effectiveness and safety of afatinib, gefitinib, and erlotinib for treatment-naïve elderly patients with epidermal growth factor receptor-mutated advanced non-small-cell lung cancer: a multi-institute retrospective study - PMC - NIH. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. [Link]
-
The different central nervous system efficacy among gefitinib, erlotinib and afatinib in patients with epidermal growth factor receptor mutation-positive non-small cell lung cancer - PubMed. [Link]
-
MTT assay - Wikipedia. [Link]
-
Efficacy of Afatinib, Erlotinib, and Gefitinib on epidermal growth factor receptor (EGFR) mutant non-small cell lung cancer (NSCLC) patients with brain metastasis: a network meta-analysis - ERS Publications. [Link]
-
What is the mechanism of Osimertinib mesylate? - Patsnap Synapse. [Link]
-
Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC - YouTube. [Link]
-
Mechanisms of resistance to osimertinib - PMC - PubMed Central. [Link]
-
Randomized phase 3 study of first-line AZD3759 (zorifertinib) versus gefitinib or erlotinib in EGFR-mutant (EGFRm+) non–small-cell lung cancer (NSCLC) with central nervous system (CNS) metastasis. - ASCO. [Link]
-
Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC. [Link]
-
Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor - Taylor & Francis Online. [Link]
-
Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. [Link]
-
Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC. [Link]
-
Phase I study of AZD3759, a CNS penetrable EGFR inhibitor, for the treatment of non-small-cell lung cancer (NSCLC) with brain metastasis (BM) and leptomeningeal metastasis (LM). - ASCO Publications. [Link]
-
Kinase Selectivity Panels - Reaction Biology. [Link]
-
In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed. [Link]
-
Rociletinib in EGFR-mutated non-small-cell lung cancer - PubMed. [Link]
-
Randomized phase 3 study of first-line AZD3759 (zorifertinib) versus gefitinib or erlotinib in EGFR-mutant (EGFRm+) non–small-cell lung cancer (NSCLC) with central nervous system (CNS) metastasis. | Journal of Clinical Oncology - ASCO Publications. [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]
-
Randomized phase 3 study of first-line AZD3759 (zorifertinib) versus gefitinib or erlotinib in EGFR-mutant ( EGFR m + ) non–small-cell lung cancer (NSCLC) with central nervous system (CNS) metastasis. - ResearchGate. [Link]
-
Activity and safety of AZD3759 in EGFR-mutant non-small-cell lung cancer with CNS metastases (BLOOM): a phase 1, open-label, dose-escalation and dose-expansion study - PubMed. [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC. [Link]
-
Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PubMed Central. [Link]
-
Full article: Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - Taylor & Francis Online. [Link]
-
Olmutinib in T790M-Positive Non–Small Cell Lung Cancer After Failure of First-Line Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitor Therapy - Scientia. [Link]
-
Interim Data from Rociletinib (CO-1686) Phase 1/2 Study Shows Compelling and Durable Clinical Activity and Progression-free Survival (PFS) in Patients with EGFR-Mutant Non-small Cell Lung Cancer (NSCLC) | Fierce Biotech. [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed. [Link]
-
Combating Cancer Drug Resistance with In Vivo Models - Crown Bioscience Blog. [Link]
-
EGFR Kinase Assay Kit - BPS Bioscience. [Link]
-
Novel In Vitro Cancer Models for Optimizing Anti-EGFR Therapies - AACR Journals. [Link]
-
Olmutinib (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells - Frontiers. [Link]
-
New developments in the management of non-small-cell lung cancer, focu | OTT. [Link]
-
Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC - NIH. [Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - NIH. [Link]
-
Olmutinib: First Global Approval - ResearchGate. [Link]
-
Thienopyrimidine-based dual EGFR/ErbB-2 inhibitors | Request PDF - ResearchGate. [Link]
Sources
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 9. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 13. Frontiers | Olmutinib (BI1482694/HM61713), a Novel Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Reverses ABCG2-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 14. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. dovepress.com [dovepress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. selleckchem.com [selleckchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Randomized phase 3 study of first-line AZD3759 (zorifertinib) versus gefitinib or erlotinib in EGFR-mutant (<em>EGFR</em>m<sup>+</sup>) non–small-cell lung cancer (NSCLC) with central nervous system (CNS) metastasis. - ASCO [asco.org]
- 24. ascopubs.org [ascopubs.org]
- 25. researchgate.net [researchgate.net]
- 26. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. biotech-spain.com [biotech-spain.com]
- 30. mdpi.com [mdpi.com]
- 31. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical and non-negotiable aspect of our work. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is the first step in managing its entire lifecycle, including disposal. This compound is classified as an irritant, and its waste cannot be treated as common refuse.[1] The primary hazards necessitate careful handling to prevent inadvertent exposure during collection, storage, and disposal.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Hazard Statement |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Source: Synthesized from supplier safety data.[2][3]
The presence of a chlorinated aromatic system is a key causal factor for these classifications and for its designation as regulated chemical waste. Halogenated organic compounds are subject to specific disposal pathways, primarily incineration at high temperatures, to prevent the formation of persistent and toxic environmental pollutants like dioxins.[4] Disposing of this compound down the drain or in regular trash is strictly prohibited as it can harm aquatic life and persist in the environment.[5]
Pre-Disposal Operations: Segregation and Containment in the Laboratory
Proper disposal begins the moment waste is generated. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a "cradle-to-grave" framework for managing hazardous waste, and compliance starts in the lab.[6][7] The immediate steps of segregation and containment are critical for safety and regulatory compliance.
Waste Segregation: The First Line of Defense
The fundamental principle is to never mix incompatible waste streams.[8] this compound waste must be collected in a dedicated container for Halogenated Organic Waste .
-
Why Segregate? Mixing halogenated compounds with non-halogenated organic solvents can complicate the disposal process and significantly increase costs. Furthermore, mixing with incompatible chemicals, such as strong acids or bases, could trigger dangerous exothermic reactions.[8]
-
What to Segregate:
-
Solid Waste: Unused reagent, reaction byproducts, or material from a spill cleanup should be collected as solid halogenated waste.
-
Liquid Waste: Solutions containing the compound, and solvents used for rinsing contaminated glassware (e.g., dichloromethane, chloroform), should be collected as liquid halogenated waste.
-
Contaminated Labware: Disposable items like gloves, weigh boats, or pipette tips that are grossly contaminated should be placed in the solid halogenated waste container. Avoid placing non-contaminated or lightly contaminated items in the hazardous waste stream to minimize volume.[9]
-
Waste Container Selection and Management
The integrity of your waste container is paramount to preventing leaks and exposures.
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap that is in good condition.[6][10] Ensure the container material is compatible with all components of the waste stream.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[6][10] This is not only a regulatory requirement but also prevents the release of vapors into the lab environment.
-
Avoid Overfilling: Never fill a waste container beyond 80% capacity. This headspace allows for vapor expansion and reduces the risk of spills during transport.
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol outlines the compliant procedure for accumulating and disposing of this compound waste from a Satellite Accumulation Area (SAA), which is the designated location "at or near the point of generation" within the lab.[11][12][13]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Choose a location in the lab that is under the direct control of laboratory personnel, such as a fume hood or a designated secondary containment bin. This is your SAA.[12]
Step 2: Prepare the Waste Container Label
-
Before adding any waste, affix a properly completed hazardous waste tag to the container. The label is a legal document and must be filled out clearly and completely.[6]
-
The label must include:
-
The full chemical name(s) of the contents (e.g., "this compound," "Dichloromethane"). Avoid abbreviations or formulas.
-
The specific hazard(s) associated with the waste (e.g., "Irritant," "Toxic").[11]
-
The name and contact information of the principal investigator or laboratory manager.
Step 3: Accumulate Waste
-
Add waste to the container as it is generated, ensuring the container remains closed at all other times.
-
Keep a log sheet near the container to record the approximate amounts of each chemical added. This aids in accurate characterization.
Step 4: Handle Full Containers
-
Once the container is full (or waste is no longer being added), enter the "Full" or "Accumulation Start Date" on the hazardous waste tag.
-
Under RCRA regulations, full containers must be moved from the SAA to the facility's central accumulation area within 3 days.[6] Your institution's Environmental Health & Safety (EHS) department will manage this.
Step 5: Request a Waste Pickup
-
Follow your institution's specific procedure to request a hazardous waste pickup from EHS. This is typically done through an online portal or by contacting the EHS office directly.
-
Ensure the container is securely sealed and the label is legible before the scheduled pickup.
Spill and Decontamination Procedures
Accidents happen, and a prepared response is essential.
-
For a Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE: safety goggles, lab coat, and nitrile gloves.
-
Gently sweep the solid material into a dustpan, avoiding the creation of dust.
-
Place the collected material into a container labeled as "Solid Halogenated Hazardous Waste."
-
Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. Place the used towels in the solid waste container.
-
-
For a Small Spill (Liquid):
-
Alert personnel and control ignition sources if flammable solvents are present.
-
Wear appropriate PPE.
-
Contain the spill using a chemical spill kit or absorbent pads.
-
Collect the absorbed material and place it in the "Solid Halogenated Hazardous Waste" container.
-
Decontaminate the area and dispose of cleaning materials as hazardous waste.
-
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound in a laboratory setting.
Caption: Decision workflow for segregating and processing laboratory chemical waste.
References
-
RCRA | Environmental Health and Safety. Case Western Reserve University.
-
Laboratory Waste Management: The New Regulations. MedicalLab Management.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
-
RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Heritage-Crystal Clean.
-
Lab Waste Management and RCRA Updates for Colleges and Universities. NY.gov.
-
Hazardous Waste Management. Arkansas State University.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
-
Safety Data Sheet - 4-Chloro-2-nitrophenol. Fisher Scientific.
-
Hazardous Waste and Disposal. American Chemical Society (ACS).
-
Safety Data Sheet. Sigma-Aldrich.
-
Safety Data Sheet - 4-[4-(Chloromethyl)piperidino]thieno[3,2-d]pyrimidine. Fisher Scientific.
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA).
-
Safety Data Sheet - 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Fisher Scientific.
-
Safety Data Sheet - 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. TCI Chemicals.
-
This compound. AKSci.
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL.
-
This compound. Matrix Scientific.
-
Prudent Practices for Handling Hazardous Chemicals in Laboratories. P2 InfoHouse.
-
Management of Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf.
-
Chemical Waste Management for Laboratories. University of the Free State.
Sources
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 214417-22-8 this compound AKSci 0906AB [aksci.com]
- 4. biomedico.uff.br [biomedico.uff.br]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. uhcl.edu [uhcl.edu]
- 7. epa.gov [epa.gov]
- 8. crystal-clean.com [crystal-clean.com]
- 9. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. extapps.dec.ny.gov [extapps.dec.ny.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-phenylthieno[3,2-d]pyrimidine
As research into novel therapeutics advances, thienopyrimidine derivatives have emerged as a promising scaffold for drug development, demonstrating a range of biological activities.[1][2] The compound 4-Chloro-2-phenylthieno[3,2-d]pyrimidine is a key intermediate in the synthesis of these potentially potent molecules. However, its chemical structure—featuring a chlorinated heterocyclic system—necessitates a rigorous and well-understood safety protocol.
This guide provides an in-depth, procedural framework for the safe handling of this compound. It moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that researchers are not just following rules, but are actively managing risk.
Part 1: Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the foundation of a robust safety plan. While comprehensive toxicological data for this specific compound is limited, information from suppliers and data on structurally similar chlorinated compounds allows for a thorough risk assessment. The primary hazards are well-defined under the Globally Harmonized System (GHS).
Summary of Known Hazards:
| Hazard Classification | GHS Hazard Statement | Rationale and Implications |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[3] | Direct contact with the skin can cause redness, inflammation, or dermatitis. This necessitates robust hand and body protection to prevent dermal exposure. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[3] | The compound can cause significant, but reversible, eye irritation upon contact. This mandates the use of chemical splash goggles at all times. |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation.[3] | If inhaled, typically as a dust or aerosol, the compound can irritate the respiratory tract, leading to coughing or shortness of breath. This hazard is primarily managed through engineering controls. |
| Potential Cytotoxicity | Not classified | Thienopyrimidine derivatives are frequently investigated for their cytotoxic effects against cancer cell lines.[4][5] As a precaution, this compound should be handled as a potentially bioactive and toxic substance, minimizing all routes of exposure. |
Part 2: The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of protection are engineering and administrative controls that remove the hazard at its source.
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood.[6] This is the most critical engineering control to mitigate the risk of respiratory irritation from dust or aerosols.
-
Designated Work Area: All handling of this compound should be restricted to a designated and clearly labeled area of the laboratory to prevent cross-contamination.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[7][8]
Part 3: Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the hazards identified in Part 1. The following protocol is the minimum requirement for handling this compound.
Eye and Face Protection
Due to the H319 warning for serious eye irritation, eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times.[7]
-
Enhanced Precaution: When handling larger quantities (>5 g) or performing operations with a high risk of splashing (e.g., solution transfers), a full-face shield should be worn over the chemical splash goggles.[6][9]
Hand Protection
Preventing skin contact is crucial. Because no single glove material is impervious to all chemicals, a systematic approach to glove selection is required.[10]
-
Primary Gloves: Nitrile gloves are a suitable initial choice, as they provide good protection against a range of chemicals, including many chlorinated compounds.[11]
-
Double Gloving: For all procedures, it is strongly recommended to wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in the event the outer glove is torn or compromised. The outer glove should be removed and replaced immediately if contamination is suspected.
-
Glove Integrity: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[10] Change gloves frequently and immediately after any direct contact with the compound.
Glove Selection Considerations for Chlorinated Compounds:
| Glove Material | General Recommendation for Chlorinated Organics | Notes |
| Nitrile | Good | A reliable choice for splash protection and general handling. Provides better resistance to chlorinated solvents than latex.[11] |
| Neoprene | Good to Excellent | Offers good resistance to a broad range of chemicals, including acids, bases, and some solvents.[11] |
| Butyl Rubber | Good to Excellent | Provides excellent resistance to many corrosive acids and ketones but may not perform as well with aromatic hydrocarbons.[11] |
| Viton® | Excellent | Offers superior resistance to chlorinated and aromatic solvents, but can be more expensive and less dexterous.[12] |
Body Protection
-
Lab Coat: A clean, fully buttoned, long-sleeved laboratory coat is the minimum requirement to protect against incidental contact and small splashes.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash hazard, a chemical-resistant apron should be worn over the lab coat.[9]
Part 4: Procedural Discipline: Donning and Doffing PPE
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Step-by-Step Donning and Doffing Procedure:
-
Donning (Putting On):
-
Wash and dry hands thoroughly.
-
Don the inner pair of nitrile gloves.
-
Don the laboratory coat, ensuring it is fully buttoned.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don a face shield if the procedure warrants it.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.
-
Remove the face shield (if used) by handling the head strap.
-
Remove the lab coat, folding it inward to contain any contamination, and store it appropriately.
-
Remove the chemical splash goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Caption: Workflow for the correct sequence of donning and doffing PPE.
Part 5: Decontamination and Disposal Plan
Proper disposal is a critical safety and environmental responsibility, especially for chlorinated organic compounds which are often toxic and persistent.[13]
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water, after each procedure. All cleaning materials must be disposed of as hazardous waste.
-
Waste Segregation: All materials that come into contact with this compound are considered hazardous waste. This includes:
-
Contaminated gloves, weigh paper, and pipette tips.
-
Excess solid material.
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Disposal: Under no circumstances should this compound or its waste be disposed of down the drain.[14] All waste must be collected in a clearly labeled, sealed hazardous waste container for disposal by your institution's environmental health and safety department.
Caption: Decision tree for proper segregation of chemical waste.
Part 6: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's emergency response team. For small spills inside a fume hood, absorb the material with a chemical absorbent, collect it in a sealed container, and decontaminate the area.
References
-
Cytotoxicity for some newly synthesized thienopyrimidine derivatives... ResearchGate. Available at: [Link]
-
Process for Disposal of Chlorinated Organic Residues. ACS Publications. Available at: [Link]
-
Hand Protection Chemical Resistance Guide. EPA OSC Response. Available at: [Link]
-
FACT Sheet - Glove Selection. Regulations.gov. Available at: [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. Available at: [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. Available at: [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. National Center for Biotechnology Information. Available at: [Link]
-
Safety Data Sheet - 2-Chloro-4-phenylthieno[2,3-d]pyrimidine. Angene Chemical. Available at: [Link]
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. Available at: [Link]
-
Thienopyrimidine Derivatives Exert Their Anticancer Efficacy via Apoptosis Induction, Oxidative Stress and Mitotic Catastrophe. National Center for Biotechnology Information. Available at: [Link]
-
Structures of some thienopyrimidine-containing drugs. ResearchGate. Available at: [Link]
-
Chemical Glove Selection Guide: Find the Perfect Protection. Magid. Available at: [Link]
-
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor. Available at: [Link]
-
DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety. Available at: [Link]
-
Disposing of Chlorine: Pool and Cleaning Products. NEDT. Available at: [Link]
-
HOW TO SAFELY DISPOSE OF CHLORINATED WATER. City of Marco Island, Florida. Available at: [Link]
-
Handling Chlorine Safely. New Jersey Water Association. Available at: [Link]
-
Chlorine - Incident management. GOV.UK. Available at: [Link]
-
Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services. Available at: [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 214417-22-8 this compound AKSci 0906AB [aksci.com]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. response.epa.gov [response.epa.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
